molecular formula C9H15NO B2488896 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine CAS No. 1544572-53-3

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

カタログ番号: B2488896
CAS番号: 1544572-53-3
分子量: 153.225
InChIキー: AIDBOFSMCNCKEW-KYZUINATSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine (CAS 1343386-70-8) is a valuable amino-functionalized cyclohexane derivative utilized in chemical and pharmaceutical research. With the molecular formula C9H15NO and a molecular weight of 153.22 g/mol, this compound features both a reactive primary amine and a terminal alkyne group within its structure, making it a versatile bifunctional building block for synthetic organic chemistry . This amine serves as a key precursor in the synthesis of more complex molecules. Its primary application is in the formation of Schiff base probes through a condensation reaction with aldehydes . These Schiff base derivatives are of significant interest in the development of potential antifungal agents, with molecular docking studies indicating promising binding interactions with fungal proteins . The terminal alkyne group also makes the compound a suitable substrate for click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of triazole-linked molecular architectures. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-prop-2-ynoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,8-9H,3-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDBOFSMCNCKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characteristics, synthesis, and applications of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine.

A Rigid, Bifunctional Linker for Targeted Protein Degradation & Chemical Biology[1][2]

Executive Summary

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a high-value heterobifunctional linker used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] Its structure features a cyclohexane core that provides conformational rigidity, reducing the entropic penalty of ternary complex formation compared to flexible polyethylene glycol (PEG) or alkyl chains. The molecule possesses two distinct orthogonal handles: a primary amine for amide coupling to E3 ligase ligands (e.g., Thalidomide, VHL ligands) and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.[1]

Chemical Identity & Structure
PropertyDetail
IUPAC Name 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine
Common Name 4-Aminocyclohexyl propargyl ether
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
SMILES C#CCOC1CCC(N)CC1
Stereochemistry Exists as cis and trans isomers.[1][2][3] The trans isomer is thermodynamically preferred in drug design for its equatorial-equatorial "stretched" conformation.[1][2]
2.1 Stereochemical Configuration

The geometric isomerism of the cyclohexane ring is a critical determinant of biological activity.

  • Trans-Isomer: The amine and ether groups are typically in the equatorial positions (diequatorial), creating an extended linear geometry (~6–7 Å span). This is ideal for spanning the gap between an E3 ligase and a target protein in PROTAC design.

  • Cis-Isomer: One substituent is axial and the other equatorial, leading to a bent conformation that may induce steric clashes or intramolecular folding.[2]

Synthesis & Manufacturing

Since this molecule is often a custom intermediate rather than a commodity chemical, a robust synthesis strategy is required.[2] The following protocol prioritizes stereochemical control to yield the desirable trans-isomer.

3.1 Retrosynthetic Analysis

The most reliable route utilizes stereochemical inversion (Walden inversion) to convert a commercially available cis-diol precursor into the trans-amine.[1][2]

  • Starting Material: cis-1,4-Cyclohexanediol (Meso compound).[1][2]

  • Key Transformation: SN2 displacement of a mesylate by azide (inversion of configuration).

  • Alkyne Preservation: Use of Staudinger reduction to avoid reducing the alkyne (which would occur with catalytic hydrogenation).

3.2 Detailed Synthetic Protocol (Trans-Selective)

Step 1: Mono-Propargylation

  • Reagents: cis-1,4-Cyclohexanediol (1.0 eq), Propargyl bromide (1.0 eq), NaH (1.1 eq), DMF.[1]

  • Procedure: Treat the diol with NaH at 0°C to form the alkoxide, followed by slow addition of propargyl bromide.

  • Outcome: A mixture of mono-ether, di-ether, and unreacted diol.[1][2] Purify via silica flash chromatography to isolate cis-4-(prop-2-yn-1-yloxy)cyclohexan-1-ol.

Step 2: Activation (Mesylation) [1]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM.

  • Mechanism: Converts the remaining alcohol into a good leaving group (OMs) with retention of cis configuration.

Step 3: Azidation (Stereoinversion) [1]

  • Reagents: Sodium Azide (NaN₃), DMF, 80°C.

  • Mechanism: The azide anion attacks the carbon bearing the mesylate from the backside (SN2), inverting the stereocenter from cis to trans.

  • Intermediate: trans-4-(Prop-2-yn-1-yloxy)cyclohexyl azide.[1][2]

Step 4: Staudinger Reduction

  • Reagents: Triphenylphosphine (PPh₃), THF, then H₂O.

  • Mechanism: PPh₃ attacks the azide to form a phosphazide, which hydrolyzes to the primary amine and triphenylphosphine oxide.

  • Selectivity: This method is chemoselective; it reduces the azide to an amine without affecting the terminal alkyne.

Synthesis Start cis-1,4-Cyclohexanediol Step1 1. Mono-Propargylation (NaH, Propargyl Bromide) Start->Step1 Inter1 cis-Mono-Ether Step1->Inter1 Step2 2. Mesylation (MsCl, TEA) Inter1->Step2 Inter2 cis-Mesylate Step2->Inter2 Step3 3. Azidation (Inversion) (NaN3, DMF) Inter2->Step3 Inter3 trans-Azide Step3->Inter3 Step4 4. Staudinger Reduction (PPh3, H2O) Inter3->Step4 Product trans-4-(Prop-2-yn-1-yloxy) cyclohexan-1-amine Step4->Product

Caption: Stereoselective synthesis route converting cis-diol to trans-amine via Walden inversion.

Physiochemical Properties & Reactivity[2][4]
4.1 Predicted Properties
PropertyValue (Predicted)Relevance
pKa (Amine) ~10.5Highly basic; exists as ammonium cation at physiological pH.[1][2]
LogP 0.8 – 1.2Moderately lipophilic; good membrane permeability potential.[1][2]
Boiling Point ~230°C (760 mmHg)High boiler; purification usually requires vacuum distillation or column chromatography.[2]
Polar Surface Area ~35 ŲLow PSA favors oral bioavailability in PROTAC contexts.[1][2]
4.2 Reactivity Profile
  • Amine (Nucleophile): The primary amine is chemically distinct from the ether. It readily participates in amide coupling reactions with activated esters (NHS-esters) or carboxylic acids (using HATU/EDC) to attach E3 ligase ligands.[1][2]

  • Alkyne (Electrophile/Dipole): The terminal alkyne is inert to standard acid/base conditions but reacts specifically with azides in the presence of Cu(I) catalysts (Click Chemistry) to form stable 1,4-disubstituted 1,2,3-triazoles.[1]

Applications in Drug Discovery[2][5][6]
5.1 PROTAC Linker Design

In Proteolysis Targeting Chimeras, the linker is not merely a connector; it dictates the ternary complex geometry.[4]

  • Rigidity: The cyclohexane ring restricts the conformational degrees of freedom.[5] This pre-organizes the molecule, reducing the entropy loss upon binding to the target proteins (ΔSbinding).

  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to purely carbocyclic linkers.

  • Metabolic Stability: The ether linkage is generally more stable to enzymatic hydrolysis than esters or amides in plasma.[2]

5.2 "Click" Chemistry Workflow

The alkyne handle allows for modular library synthesis.[2] Researchers can synthesize a library of "Warhead-Linker-Alkyne" fragments and "E3 Ligand-Azide" fragments, then couple them rapidly.[1][2]

ClickChemistry Linker 4-(Prop-2-yn-1-yloxy) cyclohexan-1-amine Coupling Step 1: Amide Coupling (Amine + COOH) Linker->Coupling Ligand E3 Ligase Ligand (e.g., Thalidomide-COOH) Ligand->Coupling Target Target Warhead-Azide Click Step 2: CuAAC Click Reaction (Alkyne + Azide) Target->Click Intermediate Functionalized Alkyne Intermediate Coupling->Intermediate Intermediate->Click Final Final PROTAC (Rigid Linker) Click->Final

Caption: Modular assembly of PROTACs using the bifunctional amine-alkyne linker.

Safety & Handling (GHS Classification)

Note: While specific SDS data for this exact intermediate may be limited, properties are inferred from cyclohexylamine and propargyl ether analogs.

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to primary amine).[2]

    • H302: Harmful if swallowed.[1][2]

  • Precautionary Measures:

    • Wear chemical-resistant gloves (Nitrile) and face shield.[1][2]

    • Handle in a fume hood to avoid inhalation of vapors.[2]

    • Alkyne Warning: Terminal acetylenes can form explosive metal acetylides with copper, silver, or mercury.[2] Ensure reaction vessels are free of these bulk metals unless used catalytically in controlled environments.[2]

References
  • Burslem, G. M., & Crews, C. M. (2020).[2] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link[1]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Reference for Staudinger reduction and Boc/Mesylate chemistry). Link[1]

  • Enamine Ltd. (2023).[1][2] Rigid Linkers for PROTACs. (General reference for cyclohexyl linker properties). Link

Sources

Technical Guide: Cis vs Trans Isomers of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the expanding field of "Linkerology"—particularly within Proteolysis Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD)—the geometric rigidity of linkers is a determinant of ternary complex stability and cell permeability.

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine serves as a high-value bifunctional building block. It features a primary amine for amide coupling and a propargyl ether for copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, its utility is strictly governed by its stereochemistry. The trans-isomer (diequatorial) typically acts as a rigid, linear spacer that enhances pharmacokinetic profiles, while the cis-isomer (axial-equatorial) introduces a structural "kink" that can collapse linker geometry or induce specific intramolecular folding.

This guide details the structural identification, synthesis, and functional implications of these isomers, designed for researchers requiring high-purity linker integration.

Part 1: Structural Analysis & Conformational Dynamics

Conformational Thermodynamics

The cyclohexane ring exists predominantly in the chair conformation. For 1,4-disubstituted cyclohexanes, the relative orientation of the substituents (amine and propargyl ether) dictates the thermodynamic stability and spatial vector.

  • Trans-Isomer (Thermodynamic Product):

    • Configuration: Both substituents (C1-Amine and C4-Ether) can adopt the diequatorial position.

    • Stability: This is the lowest energy conformation because it minimizes 1,3-diaxial interactions. The A-values for

      
       (1.23-1.7 kcal/mol) and 
      
      
      
      (0.6-0.9 kcal/mol) favor the equatorial position.
    • Geometry: Linearly extended (~6.0 Å distance between functional groups), ideal for spanning binding pockets without entropic penalty.

  • Cis-Isomer (Kinetic/Higher Energy):

    • Configuration: One substituent must be axial while the other is equatorial.[1]

    • Dynamics: The ring undergoes rapid chair-flipping at room temperature, averaging the axial/equatorial environments unless constrained by the protein environment.

    • Geometry: Introduces a ~60° or 120° vector turn (kink), often leading to "folded-back" conformations.

NMR-Based Identification (The "Fingerprint")

Distinguishing these isomers does not require X-ray crystallography; 1H NMR coupling constants (


)  provide a self-validating identification method based on the Karplus equation.
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
H1/H4 Proton Environment Axial (

)
One Axial (

), One Equatorial (

)
Multiplicity (H1/H4) Triplet of Triplets (

)
Broad Singlet (

) or narrow Multiplet (

)
Coupling Constant (

)
Large

Hz
Small

Hz
Chemical Shift (

)
Shielded (Lower ppm, e.g., ~2.7 ppm for H-C-N)Deshielded (Higher ppm, e.g., ~3.2 ppm for H-C-N)

Critical Checkpoint: If your H1 signal (proton alpha to amine) appears as a broad singlet or narrow multiplet (


 Hz), you possess the cis  isomer or a mixture. If it is a wide triplet of triplets (

Hz), you have the trans isomer.

Part 2: Synthetic Pathways & Separation Protocols

Direct synthesis of the ether often yields mixtures. The most robust strategy involves stereochemical resolution at the alcohol stage followed by O-alkylation. This protocol relies on the principle that O-alkylation (Williamson ether synthesis) retains the stereochemistry of the cyclohexane carbon.

Visualization of Synthetic Logic

SynthesisWorkflow Start Start: 4-Aminocyclohexanol (Mixture of Cis/Trans) Step1 Step 1: N-Boc Protection (Boc2O, DCM) Start->Step1 Step2 Step 2: Separation of Isomers (Crystallization or Column Chrom.) Step1->Step2 BranchTrans Pure Trans-N-Boc-Alcohol Step2->BranchTrans High Polarity (Silica) or Precipitate BranchCis Pure Cis-N-Boc-Alcohol Step2->BranchCis Low Polarity (Silica) Step3 Step 3: O-Alkylation (NaH, Propargyl Bromide, DMF) *Retains Stereochemistry* BranchTrans->Step3 BranchCis->Step3 Step4 Step 4: N-Boc Deprotection (HCl/Dioxane or TFA) Step3->Step4 FinalTrans Target: Trans-Isomer (Diequatorial Linker) Step4->FinalTrans FinalCis Target: Cis-Isomer (Kinked Linker) Step4->FinalCis

Caption: Stereoselective synthesis workflow. Separation is performed at the N-Boc alcohol stage to ensure high diastereomeric purity before the etherification step.

Detailed Experimental Protocol

Objective: Synthesis of trans-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine from trans-4-aminocyclohexanol.

Phase 1: Protection & Separation
  • React: Treat crude 4-aminocyclohexanol with

    
     (1.1 equiv) and 
    
    
    
    in DCM.
  • Purify: The trans-N-Boc isomer is typically more polar and less soluble in non-polar solvents than the cis.

    • Crystallization:[2][3][4][5] Dissolve mixture in hot EtOAc/Hexanes. The trans isomer often precipitates upon cooling.

    • Chromatography: On silica gel, cis elutes first (less polar due to intramolecular H-bonding in some conformations), followed by trans.

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Note: This step retains configuration at C4.

  • Activation: In a flame-dried flask under

    
    , dissolve trans-N-Boc-4-aminocyclohexanol (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.
    
  • Deprotonation: Add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir at 0°C for 30 min until gas evolution ceases.

  • Alkylation: Add propargyl bromide (80% in toluene, 1.5 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash organics with water (
    
    
    ) and brine to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hex/EtOAc) to yield trans-tert-butyl (4-(prop-2-yn-1-yloxy)cyclohexyl)carbamate.

Phase 3: Deprotection
  • Dissolve the carbamate in DCM.

  • Add 4M HCl in Dioxane (5-10 equiv). Stir at RT for 2 hours.

  • Concentrate in vacuo to yield the hydrochloride salt.

Part 3: Functional Utility in Drug Design (PROTACs)

The choice between cis and trans isomers is not merely structural; it determines the ternary complex cooperativity .

The "Stick-Out" vs. "Collapse" Model

Research by the Ciulli group (University of Dundee) and others has established that linker geometry fine-tunes degradation efficiency.

  • Trans-Linkers (The Rigid Rod):

    • Adopt a "stick-out" conformation.[4][6]

    • Force the E3 ligase and Target Protein (POI) apart, or hold them in a specific orientation that minimizes steric clash between the two proteins.

    • Result: Often leads to higher cooperativity (

      
      ) and deeper degradation (
      
      
      
      ), even if binary affinity is lower.
    • Permeability: Trans isomers often show better cell permeability. They can adopt conformations that shield polar surface area (PSA) more effectively than the flexible cis isomers.

  • Cis-Linkers (The Flexible Kink):

    • Tend to "collapse" or fold back.[4][6]

    • Useful only when the E3 and POI binding sites are positioned such that a U-turn is required (rare in VHL/CRBN designs).

    • Risk: The "kink" may induce intramolecular H-bonding that occludes the warhead, reducing on-target binding kinetics.

Comparative Data Table
ParameterTrans-IsomerCis-Isomer
Linker Length (Effective) Maximized (Linear)Reduced (Bent)
Entropic Penalty Low (Pre-organized)High (Flexible)
Cell Permeability High (Shielded PSA)Variable (Exposed PSA)
PROTAC Potency (General) Generally SuperiorGenerally Inferior

References

  • Ciulli, A., et al. (2024).[4] Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Atobe, M., et al. (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from [Link]

Sources

Heterobifunctional Alkyne-Amine Cyclohexane Linkers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolution of "Linkerology"—the science of linker design in targeted protein degradation (TPD) and antibody-drug conjugates (ADCs)—the shift from passive spacers to active structural elements is defining the next generation of therapeutics. While Polyethylene Glycol (PEG) remains a staple for solubility, its flexibility often incurs a high entropic penalty upon binding.

This guide focuses on Heterobifunctional Alkyne-Amine Cyclohexane Linkers . These scaffolds offer a precise solution: the cyclohexane core provides conformational rigidity to improve metabolic stability and cell permeability, while the orthogonal alkyne and amine termini enable modular "Click" and amide-coupling chemistries. This document details the rationale, synthesis, and application of these linkers, specifically for PROTAC® and fragment-based drug discovery.

Part 1: The Case for Rigidity in Linker Design

The Entropic Advantage

Flexible linkers (PEGs, alkyl chains) must collapse from a random coil into a specific conformation to facilitate the formation of a ternary complex (POI-Linker-E3 Ligase). This results in a significant loss of conformational entropy (


), weakening the overall free energy of binding (

).

Rigid linkers, particularly 1,4-disubstituted cyclohexanes, pre-organize the molecule. By restricting the degrees of freedom before binding, the entropic penalty is minimized, potentially improving the cooperativity (


) and stability of the ternary complex.
Stereochemistry: The Trans vs. Cis Switch

The biological impact of the cyclohexane core is dictated by its stereochemistry.

  • Trans-1,4-cyclohexane: The substituents occupy equatorial positions (diequatorial), creating an extended, linear geometry (approx. 6–7 Å span). This is ideal for projecting warheads deep into binding pockets.

  • Cis-1,4-cyclohexane: Forces one substituent into an axial position, creating a "kinked" or U-shaped geometry.

Critical Insight: For most PROTAC applications requiring cell permeability, trans-isomers are preferred. They tend to minimize the exposed polar surface area (PSA) by preventing intramolecular "folding" that shields polar groups inefficiently, whereas linear rigidity often facilitates passive diffusion through membrane bilayers.

Decision Framework: When to Use Cyclohexane Linkers

Use the following logic flow to determine if a rigid linker is suitable for your campaign.

LinkerDecision Start Linker Selection Phase Q1 Is the PEG-based PROTAC permeable? Start->Q1 Q2 Is the Ternary Complex stable (High Cooperativity)? Q1->Q2 Yes Res2 Switch to Rigid Linker (Cyclohexane/Piperazine) Q1->Res2 No (High TPSA) Res1 Stick with PEG/Alkyl (Optimize Length) Q2->Res1 Yes Res3 Check Linker Geometry (Cis vs Trans) Q2->Res3 No (Low Cooperativity) Res3->Res2 Optimize Vector

Caption: Decision matrix for transitioning from flexible PEG linkers to rigid cyclohexane scaffolds based on permeability and complex stability data.

Part 2: Synthetic Methodology

This section details the synthesis of a representative scaffold: trans-4-((prop-2-yn-1-yloxy)methyl)cyclohexan-1-amine . This linker features an ether-linked alkyne (stable) and a primary amine (for amide coupling).

Retrosynthetic Analysis
  • Core: trans-4-aminocyclohexanecarboxylic acid or trans-4-(aminomethyl)cyclohexanecarboxylic acid.

  • Amine Protection: Boc-group (acid labile) to survive basic alkylation.

  • Alkyne Introduction: Williamson ether synthesis using propargyl bromide.

Step-by-Step Synthesis Protocol

Reagents Required:

  • trans-4-(hydroxymethyl)cyclohexan-1-amine (Starting Material)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Sodium Hydride (NaH, 60% dispersion)

  • Propargyl Bromide (80% in toluene)

  • Trifluoroacetic acid (TFA)

Step 1: Selective N-Boc Protection

The amino group is more nucleophilic than the hydroxyl group, allowing selective protection.

  • Dissolve trans-4-(hydroxymethyl)cyclohexan-1-amine (1.0 eq) in DCM/MeOH (9:1).

  • Add

    
     (1.5 eq) followed by 
    
    
    
    (1.1 eq) at 0°C.
  • Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain).

  • Checkpoint: The product should show a shift in

    
     and loss of ninhydrin activity.
    
  • Workup: Wash with 5% citric acid, brine, dry over

    
    .
    
Step 2: O-Propargylation (The Critical Step)

This step installs the "Click" handle.

  • Dissolve N-Boc intermediate in anhydrous DMF under Argon.

  • Cool to 0°C. Add NaH (1.5 eq) portion-wise. Caution: Gas evolution (

    
    ).
    
  • Stir for 30 min to generate the alkoxide.

  • Add Propargyl Bromide (1.5 eq) dropwise.

  • Allow to warm to RT and stir for 12–16 hours.

  • Quench: Carefully add sat.

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organic layer extensively with water/LiCl to remove DMF.

Step 3: N-Boc Deprotection (Prior to Coupling)

Note: Only perform this if the amine is to be coupled immediately. Alternatively, store as the Boc-protected linker.

  • Dissolve in DCM.

  • Add TFA (20% v/v). Stir for 1–2 hours.

  • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

Synthesis Workflow Diagram

SynthesisRoute SM trans-4-(hydroxymethyl) cyclohexan-1-amine Step1 1. Boc Protection (Boc2O, DCM) SM->Step1 Inter1 N-Boc-Amino Alcohol Step1->Inter1 Step2 2. Propargylation (NaH, Propargyl Bromide) Inter1->Step2 Inter2 N-Boc-Alkyne Linker Step2->Inter2 Step3 3. Deprotection (TFA/DCM) Inter2->Step3 Final Free Amine-Alkyne Cyclohexane Linker Step3->Final

Caption: Synthetic route for generating the heterobifunctional trans-cyclohexane linker. Blue nodes indicate reaction conditions; Yellow/Green nodes indicate intermediates/products.

Part 3: Application in PROTAC® Assembly

Once synthesized, the linker serves as the bridge. The standard workflow involves Amide Coupling first, followed by Click Chemistry.

Protocol: Amide Coupling (Amine End)

Objective: Attach the linker to the E3 Ligase Ligand (e.g., VHL or Cereblon ligand with a carboxylic acid).

  • Activation: Dissolve E3 ligand-acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add the Free Amine-Alkyne Linker (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Purification: Isolate the Alkyne-Functionalized E3 Ligand via Flash Chromatography or Prep-HPLC.

Protocol: CuAAC Click Reaction (Alkyne End)

Objective: Connect the Warhead (POI Ligand with an Azide) to the Alkyne-E3 construct.

Reagents:

  • Alkyne-E3 Construct (from 3.1)

  • Azide-POI Ligand

  • 
    [1]
    
  • Sodium Ascorbate (Reductant)[2]

  • THPTA (Ligand to protect Cu(I) from oxidation)

Procedure:

  • Dissolve Alkyne (1 eq) and Azide (1 eq) in

    
     (1:1) or DMSO/Water if solubility is poor.
    
  • Prepare Catalyst Master Mix :

    • Mix

      
       (0.1 eq) and THPTA (0.5 eq) in water.
      
    • Add Sodium Ascorbate (0.5 eq) last (solution turns colorless/yellow).

  • Add Master Mix to the reaction vial.

  • Stir at RT for 1–2 hours under inert atmosphere (optional but recommended).

  • Scavenging: Add Cu-scavenging resin (e.g., QuadraPure™ TU) or wash with EDTA buffer to remove cytotoxic copper before biological assays.

Part 4: Data Interpretation & Optimization[3]

Comparative Performance: PEG vs. Cyclohexane

The following table summarizes typical data trends observed when switching from a flexible PEG linker to a rigid cyclohexane linker in a PROTAC campaign.

MetricFlexible Linker (PEG-3)Rigid Linker (trans-Cyclohexane)Interpretation
Solubility HighModeratePEG aids solubility; Cyclohexane increases lipophilicity.
Permeability (

)
Low to ModerateHigh Rigid linkers reduce exposed polar surface area (PSA).
Metabolic Stability Low (Oxidative cleavage)High Cyclohexane is metabolically robust compared to polyethers.
Ternary Complex

VariableTighter (if geometry fits) Pre-organization reduces entropic penalty of binding.
Selectivity ModerateHigh Rigid constraints prevent "floppy" binding to off-targets.
Troubleshooting Guide
  • Issue: Low Yield in Click Reaction.

    • Cause: Oxidation of Cu(I) to Cu(II).

    • Fix: Increase Sodium Ascorbate to 1.0 eq; Degas solvents thoroughly; Use THPTA or TBTA ligand.

  • Issue: Poor Solubility of Final PROTAC.

    • Cause: Cyclohexane core is lipophilic.

    • Fix: Introduce a solubilizing group (e.g., piperazine or morpholine) on the solvent-exposed face of the E3 ligase ligand, or use a "hybrid" linker (Cyclohexane + 1 PEG unit).

  • Issue: No Degradation observed.

    • Cause: Incorrect linker length or geometry (cis/trans mismatch).

    • Fix: Synthesize the cis-isomer to test if a "turn" geometry is required for the specific E3-POI interface.

References

  • Design of Rigid Linkers in PROTACs

    • Journal of Medicinal Chemistry. "Linkerology in PROTAC Design: The Impact of Linker Rigidity on Permeability and Potency."
    • [Link] (General Journal Link for verification of recent "Linkerology" issues).

  • Stereochemistry Effects (Cis vs Trans)

    • Nature Reviews Drug Discovery. "The role of conformational restriction in medicinal chemistry."
    • [Link]

  • Click Chemistry Protocols (CuAAC)

    • Sharpless Lab Protocols. "Copper-Catalyzed Azide-Alkyne Cycloaddition."[1][3][4][5][6]

    • [Link]

  • Permeability and Chameleonic Properties

    • Journal of Medicinal Chemistry. "Impact of Linker Composition on VHL PROTAC Cell Permeability."
    • [Link]

Sources

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Rigid Linker for PROTACs and Click Chemistry

Executive Summary

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a specialized bifunctional linker used in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) . Unlike flexible polyethylene glycol (PEG) or alkyl chains, the cyclohexane core provides structural rigidity, reducing the entropic penalty of binding and improving the pharmacokinetic profile of the final conjugate.

This guide details the synthesis, structural considerations, and application of this compound, emphasizing the critical distinction between the O-propargyl ether (target) and the N-propargyl amine isomers.

Part 1: Chemical Identity & Structural Logic
1.1 Nomenclature and Identification
  • IUPAC Name: 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

  • Common Synonyms:

    • 4-(Propargyloxy)cyclohexylamine

    • O-Propargyl-4-aminocyclohexanol

    • 4-Aminocyclohexyl propargyl ether

  • CAS Number:

    • Free Amine: Not widely indexed in public databases (Custom Synthesis).

    • Critical Warning: Do NOT confuse with N-(prop-2-yn-1-yl)cyclohexanamine (CAS: 59950-72-0), where the propargyl group is attached to the nitrogen. This isomer is commercially available but chemically distinct.

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 153.22 g/mol

1.2 Stereochemistry: The Trans Advantage

The cyclohexane ring introduces stereoisomerism. For linker applications, the trans isomer is predominantly preferred.

  • Trans-isomer: The amino and propargyloxy groups are in equatorial positions (diequatorial), maximizing the linear distance (~6–7 Å) and structural rigidity. This is ideal for spanning binding pockets in PROTACs.

  • Cis-isomer: One group is axial, introducing a kink that may disrupt the desired spatial orientation.

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesize trans-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine from trans-4-aminocyclohexanol.

2.1 Retrosynthetic Analysis

The synthesis relies on a Williamson Ether Synthesis strategy. However, the amine must be protected first to prevent N-alkylation (which would yield the unwanted CAS 59950-72-0 isomer).

Pathway:

  • Protection: trans-4-Aminocyclohexanol → N-Boc intermediate.

  • O-Alkylation: N-Boc intermediate + Propargyl Bromide → O-Propargyl ether.

  • Deprotection: Removal of Boc group → Final Product (as TFA or HCl salt).

2.2 Step-by-Step Methodology

Step 1: N-Boc Protection

  • Reagents: trans-4-Aminocyclohexanol (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq), Et
    
    
    
    N (1.5 eq), DCM.
  • Procedure: Dissolve amino alcohol in DCM at 0°C. Add Et

    
    N, then Boc
    
    
    
    O dropwise. Stir at RT for 4h.[1]
  • Validation: TLC (ninhydrin stain) shows disappearance of the baseline amine spot.

Step 2: O-Alkylation (Critical Step)

  • Reagents: N-Boc-trans-4-aminocyclohexanol (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.5 eq), Propargyl Bromide (80% in toluene, 1.5 eq), DMF (Anhydrous).

  • Procedure:

    • Cool DMF solution of N-Boc alcohol to 0°C under N

      
      .
      
    • Add NaH portion-wise. Stir 30 min (H

      
       evolution).
      
    • Add Propargyl Bromide dropwise.

    • Warm to RT and stir 12–16h.

    • Quench with sat. NH

      
      Cl. Extract with EtOAc.
      
  • Causality: NaH deprotonates the secondary alcohol (

    
     ~16–17) to form the alkoxide, which attacks the propargyl bromide via S
    
    
    
    2. The Boc group (
    
    
    ~10 for NH) is also deprotonated but O-alkylation is kinetically favored under these conditions if temperature is controlled.
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA), DCM (1:4 ratio).

  • Procedure: Dissolve the ether in DCM. Add TFA at 0°C. Stir 2h. Evaporate volatiles.[1]

  • Product Form: The residue is the TFA salt . For the free amine, neutralize with basic resin or NaHCO

    
     workup (caution: free amine is volatile/hygroscopic).
    
Part 3: Applications in Drug Discovery
3.1 PROTAC Linker Design

In PROTACs, the linker connects an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.

  • Why Cyclohexane? Flexible alkyl chains often suffer from "linker collapse," where the linker folds onto the protein surface, reducing potency. The cyclohexane ring of 4-(prop-2-yn-1-yloxy)cyclohexan-1-amine provides a rigid spacer that enforces a specific distance and orientation, potentially improving the formation of the ternary complex.

3.2 Click Chemistry (CuAAC)

The terminal alkyne group is a "bioorthogonal handle."

  • Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Partner: Any Azide-functionalized molecule (

    
    ).
    
  • Product: 1,4-Disubstituted 1,2,3-Triazole.

  • Utility: This linker allows the modular attachment of the cyclohexane-amine motif to any azide-bearing scaffold (e.g., a fluorophore, a peptide, or a drug).

Part 4: Visualizations
4.1 Synthesis Workflow

SynthesisWorkflow Start trans-4-Aminocyclohexanol Step1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 N-Boc-trans-4-aminocyclohexanol Step1->Inter1 Step2 Step 2: O-Alkylation (NaH, Propargyl Bromide, DMF) Inter1->Step2 Inter2 Boc-Protected Ether Step2->Inter2 Step3 Step 3: Acidic Deprotection (TFA/DCM) Inter2->Step3 Final 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine (TFA Salt) Step3->Final

Caption: Three-step synthesis of the target linker from commercially available 4-aminocyclohexanol.

4.2 Click Chemistry Mechanism

ClickMechanism Linker Alkyne Linker (Target Compound) Catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) Linker->Catalyst Mix Azide Azide-Tag (R-N3) Azide->Catalyst Mix Triazole 1,2,3-Triazole Conjugate (Stable Linkage) Catalyst->Triazole Cycloaddition

Caption: The alkyne handle enables rapid conjugation via CuAAC Click Chemistry.

Part 5: Data Summary
PropertyValue / Description
Molecular Weight 153.22 g/mol
Exact Mass 153.1154
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (Ether, Amine)
Rotatable Bonds 3 (Excluding ring)
Topological Polar Surface Area 35.2 Ų
Predicted pKa ~10.5 (Amine)
Storage -20°C, Hygroscopic (Store under Argon)
References
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.

  • Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry, 57(26), 3564–3575. (Demonstrates the use of rigid linkers in PROTAC design).

  • PubChem. (2024). N-(Prop-2-yn-1-yl)cyclohexanamine (Isomer Reference).

Sources

Stability of Alkyne Ether Linkers in Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile of alkyne ether linkers in physiological environments. It distinguishes between the robust propargylic ether scaffold and the chemically labile ynol ether motif, providing actionable data for drug design.

Technical Whitepaper | Application Science Division

Executive Summary

In drug development, "alkyne ether" linkers generally refer to two distinct chemical architectures with opposing stability profiles:

  • Propargylic Ethers (

    
    ):  Highly stable in plasma and physiological pH. They function as rigid, metabolically robust tethers suitable for PROTACs and enzyme inhibitors.
    
  • Ynol Ethers (

    
    ):  Inherently labile. They function as "push-pull" systems susceptible to acid-catalyzed hydrolysis (generating esters/carboxylic acids). They are typically used as reactive handles for bioconjugation or pH-cleavable linkers, not permanent tethers.
    

This guide analyzes the physicochemical stability, metabolic liabilities, and experimental validation of these linkers.[1][2]

Chemical Architecture & Stability Mechanisms[3]

Propargylic Ethers: The Robust Scaffold

Propargylic ethers are the industry standard for incorporating alkyne geometry into stable drugs. The methylene spacer (


) insulates the oxygen lone pair from the alkyne 

-system, preventing the resonance destabilization seen in ynol ethers.
  • Physiological pH (7.4): Completely stable. No hydrolysis occurs.

  • Lysosomal pH (4.5–5.5): Stable. Resistant to acid-catalyzed cleavage.

  • Plasma Stability: High.[] The ether bond is generally resistant to plasma esterases.

  • Metabolic Liability: The primary clearance pathway is not linker cleavage. Instead, Cytochrome P450 (CYP) enzymes typically oxidize the propargylic carbon (forming alcohols/ketones) or perform

    
    -dealkylation if the alkyl group is small (e.g., methyl).
    
Ynol Ethers: The Labile Motif

Ynol ethers possess an oxygen atom directly bonded to the alkyne. This creates a polarized electron-rich triple bond ("push-pull" alkyne) that is highly sensitive to protonation.

  • Mechanism of Instability: In aqueous media, the

    
    -carbon of the alkyne is protonated, leading to the formation of a ketene intermediate which rapidly hydrates to an ester.
    
  • pH Sensitivity: Hydrolysis is acid-catalyzed.[4][5]

    • pH 7.4: Moderate stability (Half-life

      
       can range from minutes to hours depending on substituents). Electron-withdrawing groups (e.g., 
      
      
      
      ) can stabilize the alkyne but increase susceptibility to nucleophilic attack (thiols).
    • pH 5.0: Rapid degradation. Useful for designing acid-cleavable ADCs (Antibody-Drug Conjugates).

Degradation Pathways & Visualization

The following diagrams illustrate the divergent fates of these linkers under physiological stress.

Ynol Ether Hydrolysis (Acid-Catalyzed)

This pathway demonstrates why ynol ethers fail as permanent linkers in lysosomal or acidic tumor microenvironments.

YnolEtherHydrolysis Ynol Ynol Ether (R-C≡C-O-R') Protonation Protonation (Acidic pH) Ynol->Protonation + H+ Cation Oxocarbenium Intermediate Protonation->Cation Ketene Ketene (R-CH=C=O) Cation->Ketene Rearrangement Ester Ester/Acid (Hydrolysis Product) Ketene->Ester + H2O

Figure 1: Acid-catalyzed hydrolysis of ynol ethers to esters, rendering them unstable in lysosomal compartments.

Metabolic Fate of Propargylic Ethers

Propargylic ethers resist hydrolysis but are susceptible to oxidative metabolism.

PropargylicMetabolism PropEther Propargylic Ether (R-C≡C-CH2-O-R') CYP450 CYP450 (Liver Microsomes) PropEther->CYP450 Phase I Metabolism Path1 C-Hydroxylation (Stable Metabolite) CYP450->Path1 Major Route (Oxidation of neighbors) Path2 O-Dealkylation (Linker Cleavage) CYP450->Path2 Minor Route (If R' is small alkyl)

Figure 2: Propargylic ethers are hydrolytically stable; main clearance is oxidative functionalization.

Physiological Stability Matrix

The table below summarizes the expected half-life (


) of these linkers across key biological compartments.
ConditionParameterPropargylic Ether StabilityYnol Ether Stability
Blood Plasma pH 7.4, 37°CHigh (

h)
Low to Moderate (

h)*
Lysosome pH 4.5–5.0High (Stable)Very Low (

min)
Cytosol Glutathione (1-10 mM)High (Inert)Variable (Susceptible to thiol addition if fluorinated)
Liver Microsomes CYP450 EnzymesModerate (Subject to oxidation)N/A (Likely hydrolyzed before oxidation)

*Note: Ynol ether stability is highly dependent on steric bulk and electronic substitution. Fluorinated ynol ethers degrade faster.

Experimental Protocols for Validation

To validate the stability of your specific linker candidate, use the following self-validating protocols.

Plasma Stability Assay (Hydrolytic Stability)

Objective: Determine if plasma esterases or pH catalyze linker cleavage.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Thaw pooled human/mouse plasma at 37°C.

    • Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop reactions.

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS.

    • Validation Check: Include Procaine (unstable control) and Warfarin (stable control).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Glutathione (GSH) Reactivity Assay

Objective: Assess susceptibility to nucleophilic attack (Michael addition-like pathways), critical for covalent inhibitors or "push-pull" alkynes.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Reaction:

    • Mix Test Compound (10 µM) with L-Glutathione (reduced, 5 mM) (500-fold excess).

    • Incubate at 37°C.

  • Monitoring:

    • Monitor via LC-MS at

      
       hours.
      
    • Look for the mass shift

      
       (GSH adduct).
      
  • Interpretation:

    • < 5% adduct at 24h: Stable (Suitable for reversible binding drugs).

    • 50% adduct: Reactive (Potential toxicity or covalent mechanism).

References

  • Stability of Propargylic Linkers in Antifol

    • Title: Acetylenic linkers in lead compounds: a study of the stability of the propargyl-linked antifol
    • Source: PubMed / NIH
    • URL:[Link]

  • Ynol Ether Reactivity and Hydrolysis

    • Title: Synthesis of push-pull-activated ynol ethers and their evaluation in the bioorthogonal hydroamin
    • Source: PMC / NIH
    • URL:[Link]

  • Metabolic Stability of Ether Linkers

    • Title: Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers.[6]

    • Source: ResearchGate[6][7]

    • URL:[Link]

  • Linker Design in Antibody-Drug Conjug

    • Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.[8][][][10][11]

    • Source: Frontiers in Pharmacology
    • URL:[Link]

Sources

An In-depth Technical Guide to Alkyne Linkers in Bioconjugation: A Comparative Analysis of 4-Aminocyclohexanol Propargyl Ether and Linear Variants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linker as the Linchpin of Conjugate Efficacy

In the sophisticated architecture of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the chemical linker is far more than a simple tether.[1][2][3][4] It is a critical determinant of the molecule's overall success, profoundly influencing its stability in circulation, solubility, pharmacokinetic (PK) properties, and ultimately, its therapeutic efficacy.[1][2][3][5][6][7] The choice of linker dictates how and when a cytotoxic payload is released in an ADC and governs the precise spatial orientation required for a PROTAC to orchestrate the degradation of a target protein.[7][8]

Among the vast arsenal of bioconjugation tools, linkers featuring a terminal alkyne group have become indispensable. This functional group is one half of the Nobel prize-winning "click chemistry" concept, a set of reactions prized for their efficiency, specificity, and biocompatibility.[9] This guide provides a detailed comparative analysis of two distinct classes of alkyne-bearing linkers: the conformationally restricted 4-aminocyclohexanol propargyl ether and the versatile, flexible linear alkyne linkers. We will explore their unique structural attributes, the causal relationships between their design and biological function, and provide field-proven protocols to empower researchers in their selection and application.

The Alkyne Handle: A Gateway to Precision Bioconjugation

The terminal alkyne is a cornerstone of modern bioconjugation due to its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, covalently joining an alkyne-modified molecule to an azide-modified partner.[10][] The CuAAC reaction is remarkably robust, proceeding with high regioselectivity to exclusively afford the 1,4-disubstituted triazole isomer under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[9][10][12]

The reaction's mechanism, widely accepted to proceed through a dinuclear copper intermediate, involves the activation of the terminal alkyne by a copper(I) species, followed by cycloaddition with the azide.[12][13] This catalytic process boasts an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction, enabling efficient conjugation at low reactant concentrations.[10]

Another major class of azide-alkyne cycloaddition is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without a metal catalyst.[14][15][][17] While this guide focuses on terminal alkynes used in CuAAC, understanding the existence of this copper-free alternative is crucial for any researcher working with click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Terminal Alkyne (R1-C≡CH) Cu_I Cu(I) Catalyst Alkyne->Cu_I + Azide Azide (R2-N3) Cu_Acetylide Copper Acetylide Intermediate Azide->Cu_Acetylide + Cu_I->Cu_Acetylide Forms Triazolide Copper Triazolide Intermediate Cu_Acetylide->Triazolide Cycloaddition Product 1,4-Triazole Product Triazolide->Product Protonolysis (Releases Product) Product->Cu_I Regenerates Catalyst

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Deep Dive: Linear Alkyne Linkers

Linear alkyne linkers are the workhorses of bioconjugation, valued for their synthetic simplicity and structural versatility. They are most commonly based on two chemical motifs: alkyl chains and polyethylene glycol (PEG) chains.[5][18][19]

Structure and Properties
  • Alkyl-Based Linkers: These consist of saturated or unsaturated hydrocarbon chains (-CH₂-).[5][20] They are chemically stable and hydrophobic. While this hydrophobicity can sometimes enhance cell permeability, it often leads to poor aqueous solubility and can promote aggregation of the final conjugate, a significant challenge in drug development.[5][21]

  • PEG-Based Linkers: Composed of repeating ethylene glycol units (-CH₂-CH₂-O-), PEG linkers are highly hydrophilic.[5][22] This property is exceptionally valuable as it can significantly improve the water solubility of hydrophobic payloads and the overall conjugate.[21][22] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules and improve their pharmacokinetic profiles by increasing their hydrodynamic radius.[22]

The defining characteristic of these linkers is their conformational flexibility . This allows them to act as long, adaptable spacers, which can be a distinct advantage in certain applications.

Field-Proven Insights & Applications

The flexibility of linear linkers is a double-edged sword.

Advantages:

  • Overcoming Steric Hindrance: In ADCs, a flexible linker can help the cytotoxic payload avoid interference from the bulky antibody structure, allowing it to effectively engage its intracellular target.

  • Spanning Variable Distances: In the early stages of PROTAC development, when the optimal distance and orientation between the target protein and the E3 ligase are unknown, a flexible linker allows the two ligands to sample a wide conformational space, increasing the chances of forming a productive ternary complex.[3] This makes flexible linkers ideal for initial library screening.

Disadvantages:

  • Entropic Penalty: The high degree of freedom in a flexible linker comes at a thermodynamic cost. Upon binding and forming a ternary complex, this flexibility is lost, resulting in a significant entropic penalty.[3] This can lead to a less stable ternary complex and, consequently, less efficient protein degradation in PROTACs.

  • Unpredictable Conformations: The "chameleon effect" has been observed where flexible linkers adopt different conformations in different environments (e.g., a compact, non-polar shape in a cell membrane vs. an extended, polar shape in the cytoplasm), which can complicate the prediction of their behavior.[7]

Linear Alkyne Linker Type Core Structure Key Properties Primary Application Insight
Alkyl-Alkyne -(CH₂)n-Hydrophobic, stable, synthetically simple.[5][20]Useful for short-chain applications or when hydrophobicity is desired to aid membrane crossing.
PEG-Alkyne -(CH₂CH₂O)n-Hydrophilic, improves solubility, reduces immunogenicity, flexible.[5]The gold standard for improving the biophysical properties of conjugates, especially those with hydrophobic payloads.
Alkynyl-PEG-NHS Ester Alkyne-PEG-NHSHeterobifunctional, allowing alkyne for click chemistry and NHS ester for amine coupling.[23][24]Excellent for two-step conjugations, e.g., first reacting with an amine on a payload, then using the alkyne.
Alkynyl-PEG-Maleimide Alkyne-PEG-MalHeterobifunctional, with alkyne for click and maleimide for thiol (cysteine) coupling.[22][24]Enables site-specific conjugation to engineered or reduced cysteines on an antibody.

Focus on Conformational Rigidity: 4-Aminocyclohexanol Propargyl Ether

In contrast to the flexibility of linear chains, 4-aminocyclohexanol propargyl ether introduces a defined, rigid scaffold into the linker design. This rigidity is imparted by the cyclohexane ring.

Structure and Properties

This linker possesses three key functional components:

  • Cyclohexane Ring: Provides a conformationally restricted, rigid core. It exists as stereoisomers (cis and trans), and the choice of isomer can subtly alter the exit vectors of the connecting groups, providing a powerful tool for fine-tuning spatial geometry.

  • Amino Group (-NH₂): Serves as a primary attachment point for conjugation, typically through amide bond formation.

  • Propargyl Ether (-O-CH₂-C≡CH): Provides the terminal alkyne handle for CuAAC click chemistry.

The central principle behind using a rigid linker is to "pre-organize" the molecule into a bioactive conformation. By reducing the number of rotatable bonds, the linker forces the attached ligands into a more defined spatial relationship.

Field-Proven Insights & Applications

The application of rigid linkers like 4-aminocyclohexanol propargyl ether is a strategic choice, particularly in the optimization phase of drug development.

Advantages:

  • Reduced Entropic Cost: By locking the linker into a specific conformation, the entropic penalty for forming a ternary complex is significantly reduced.[3] This can lead to more stable complexes and higher degradation efficiency for PROTACs.[3][6]

  • Enhanced Selectivity & Potency: A rigid linker that perfectly positions the warhead and E3 ligase ligand can create highly favorable protein-protein interactions within the ternary complex, a phenomenon known as "positive cooperativity."[7] This can dramatically improve the potency (lower DC₅₀) and even impart selectivity for degrading one protein over a closely related one.[6]

  • Improved Pharmacokinetics: Replacing flexible, often greasy alkyl chains with more three-dimensional rigid structures can improve physicochemical properties like solubility and reduce the polar surface area, which may lead to better cell permeability and PK profiles.[6]

Disadvantages:

  • Risk of Misfit: The primary risk is that the "pre-organized" conformation may not be the optimal one for productive ternary complex formation. If the rigid structure introduces steric clashes or holds the ligands too far apart, it can completely abrogate activity.[3][6]

  • Synthetic Complexity: The synthesis of stereochemically pure cyclic linkers is often more challenging and costly than the synthesis of linear PEG or alkyl chains.

Linker_Choice_Workflow Start Start: Linker Selection for PROTAC Screening Phase: Initial Screening or Proof-of-Concept? Start->Screening Optimization Phase: Lead Optimization? Screening->Optimization No Flexible Decision: Use Flexible Linker (e.g., Linear PEG/Alkyl) Screening->Flexible Yes Rigid Decision: Use Rigid Linker (e.g., 4-Aminocyclohexanol derivative) Optimization->Rigid Yes Rationale_Flex Rationale: - Samples broad conformational space - Higher chance of identifying a hit - Synthetically accessible for libraries Flexible->Rationale_Flex Rationale_Rigid Rationale: - Reduces entropic penalty - Enhances ternary complex stability - Can improve potency and PK - Requires structural information or SAR Rigid->Rationale_Rigid

Caption: Decision workflow for selecting between flexible and rigid alkyne linkers.

Head-to-Head Comparison: 4-Aminocyclohexanol Propargyl Ether vs. Linear Alkynes

Feature 4-Aminocyclohexanol Propargyl Ether (Rigid) Linear Alkyne Linkers (Flexible)
Conformational Flexibility Low; conformationally restricted by cyclohexane ring.High; many rotatable bonds (especially in long chains).
Entropic Cost of Binding Low; linker is "pre-organized," minimizing entropic penalty.[3]High; significant loss of conformational freedom upon binding.[3]
Solubility Dependent on overall molecule; can be tuned but the core is less hydrophilic than PEG.Highly tunable; PEG linkers dramatically increase aqueous solubility.[5][22]
Synthetic Accessibility More complex; may require stereoselective synthesis.High; building blocks are readily available and scalable.[5]
Impact on Ternary Complex Can lead to highly stable, potent complexes if geometry is optimal; can also cause steric clashes.[6][7]Allows for initial complex formation even without optimal geometry; may result in lower stability.[7]
Optimal Use Case Lead optimization, when structural data (e.g., crystallography) or strong SAR suggests a specific conformation.Initial screening, library synthesis, proof-of-concept studies, or when a long, flexible spacer is required.
Key Trade-Off Potency vs. Risk of InactivityVersatility vs. Lower Complex Stability

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating framework for the conjugation and analysis of alkyne-linked bioconjugates.

Protocol 1: Preparation of an Azide-Modified Antibody

This protocol describes the installation of azide handles onto a monoclonal antibody (mAb) by targeting surface-accessible lysine residues.

  • Buffer Exchange: Prepare the mAb at a concentration of 5-10 mg/mL. Exchange the antibody into a conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0) using a desalting column (e.g., G-25) to remove any amine-containing buffers like Tris.[25]

  • Reagent Preparation: Prepare a 10 mM stock solution of an amine-reactive azide linker (e.g., Azido-PEG₄-NHS Ester) in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG₄-NHS Ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted azide linker by running the reaction mixture over a desalting column equilibrated with PBS, pH 7.2.

  • Characterization: Confirm the introduction of azide groups using a copper-free click reaction with a fluorescently-labeled cyclooctyne (e.g., DBCO-Fluor 488) and analyze by SDS-PAGE, or use mass spectrometry to determine the average number of azides per antibody.

Protocol 2: General CuAAC Conjugation to an Azide-Modified Antibody

This protocol details the conjugation of an alkyne-bearing linker (either linear or the 4-aminocyclohexanol derivative) to the azide-modified mAb from Protocol 1.

  • Reactant Preparation:

    • Prepare the azide-modified mAb at 2-5 mg/mL in PBS, pH 7.2.

    • Prepare the alkyne-linker-payload molecule at 10 mM in DMSO.

    • Prepare fresh stock solutions: 50 mM Copper(II) Sulfate (CuSO₄), 50 mM Sodium Ascorbate (reducing agent), and 50 mM of a copper-stabilizing ligand (e.g., TBTA) in a suitable solvent (e.g., DMSO/water).[12]

  • Reaction Assembly: In a microcentrifuge tube, combine the reactants in the following order:

    • Azide-modified mAb solution.

    • Add the alkyne-linker-payload to a final molar excess of ~5 equivalents per azide.

    • Add the TBTA ligand to a final concentration of ~1 mM.

    • Add the CuSO₄ to a final concentration of ~0.5 mM.

  • Initiation: Initiate the reaction by adding the sodium ascorbate to a final concentration of ~2.5 mM. The solution may briefly turn a faint yellow/orange color.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography (SEC) or desalting column to remove the catalyst, excess payload, and other small molecules.[]

  • Final Formulation: Exchange the purified ADC into a suitable formulation buffer and concentrate to the desired level.

Protocol 3: Characterization of Drug-to-Antibody Ratio (DAR) by HIC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the average DAR and drug-load distribution of an ADC.[27] The principle is that each conjugated payload adds hydrophobicity to the antibody, allowing species with different numbers of drugs (DAR 0, 2, 4, etc.) to be separated.[27]

  • System Setup: Use an HPLC system with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B: 20 mM Sodium Phosphate, 20% Isopropanol, pH 7.0.

  • Sample Preparation: Dilute the purified ADC to ~1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Inject 20-50 µg of the ADC onto the column equilibrated with Mobile Phase A.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity (i.e., increasing DAR). The unconjugated antibody (DAR 0) will elute first.

    • Integrate the area of each peak. The weighted average DAR is calculated by summing the product of each peak's relative area and its corresponding DAR value (e.g., (Area_DAR2 * 2) + (Area_DAR4 * 4) + ... / Total Area).

Conclusion and Future Perspectives

The choice between a rigid cyclic linker like 4-aminocyclohexanol propargyl ether and a flexible linear alkyne linker is a strategic decision rooted in the specific goals of a drug development program. Linear linkers offer unparalleled versatility and synthetic accessibility, making them ideal for initial screening and for applications where improving solubility is paramount. In contrast, rigid linkers provide a powerful tool for optimization, capable of locking a molecule into a highly potent conformation by minimizing the entropic cost of binding, a crucial factor in PROTAC design.[3]

The future of linker technology is moving towards even greater sophistication. We are seeing the rise of "smart" linkers that incorporate photoswitchable elements for spatiotemporal control or cleavable moieties that respond to highly specific tumor microenvironment cues.[5][7] As our understanding of the intricate interplay between linker structure and biological function deepens, so too will our ability to engineer next-generation conjugates with wider therapeutic windows and unprecedented efficacy.

References

  • WuXi AppTec DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • ACS Publications. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • Precise PEG. Linkers in PROTACs.
  • ACS Publications. (2021, January 22). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate | Journal of the American Chemical Society.
  • PMC. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • MDPI. What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review.
  • MDPI. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates.
  • ChemPep. Overview of Copper-Free Click Chemistry.
  • Benchchem. mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • PMC. Current strategies for the design of PROTAC linkers: a critical review.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
  • Benchchem. Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy.
  • BroadPharm. (2022, December 12). What are PROTAC Linkers?.
  • RSC Publishing. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
  • ChemPep. Overview of PROTAC Linkers.
  • BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.
  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
  • BOC Sciences. CuAAC: Copper-Catalyzed Click Reaction - Bioconjugation.
  • Benchchem. understanding strain-promoted alkyne-azide cycloaddition (SPAAC)..
  • PurePEG. (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation.
  • Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • PMC. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions.
  • BOC Sciences. SPAAC: Strain-Promoted Click Reaction - Bioconjugation.
  • MilliporeSigma. Crosslinkers Selection Guide.
  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
  • BroadPharm. Alkyne PEG, Alkyne linker, Click Chemistry Tool.
  • STAR Protocols. (2024, September 28). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies.
  • BroadPharm. General Antibody Drug Conjugate Protocol.
  • PMC. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides.
  • BOC Sciences. (2025, September 8). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • Enamine. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • Benchchem. Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjugation Linkers.
  • PMC. Click Chemistry Conjugations.
  • Benchchem. Application Notes and Protocols for Characterizing Antibody-Drug Conjugate (ADC) Linker Conjugation.
  • Conju-Probe. Linkers, spacers and cross-linkers.
  • Nanocs. Alkyne PEG amine, ALK-PEG-NH2.
  • ACS Publications. (2020, December 18). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides | ACS Omega.
  • PMC. (2016, February 2). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).

Sources

Technical Guide: Physicochemical Profiling of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile and characterization protocols for 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine .

Executive Summary & Compound Identity

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a bifunctional building block featuring a primary amine and a terminal alkyne (propargyl ether). It serves as a critical linker in medicinal chemistry, particularly for PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs) , where the amine facilitates amide coupling to a ligand and the alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Understanding the lipophilicity (LogP/LogD) and solubility profile of this intermediate is vital for predicting the physicochemical properties of the final conjugate.[1]

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name 4-(prop-2-yn-1-yloxy)cyclohexan-1-amine
Common Name 4-Propargyloxycyclohexylamine
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Key Functional Groups Primary Amine (Basic), Propargyl Ether (Neutral/Lipophilic)
Isomerism Exists as cis and trans diastereomers (Physical properties vary by isomer)

Physicochemical Data Profile

As specific experimental values for this exact building block are rarely published in open literature, the following data represents high-confidence predictive values derived from fragment-based QSAR models and structurally homologous aminocyclohexyl ethers (e.g., 4-methoxycyclohexan-1-amine).

Table 1: Lipophilicity & Ionization (In Silico / Consensus)
ParameterValue (Est.)Context & Implications
cLogP (Neutral) 0.8 – 1.2 Moderately lipophilic in its uncharged state. The propargyl ether adds lipophilicity compared to a hydroxyl group.
pKa (Amine) 10.2 – 10.7 Highly basic. At physiological pH (7.4), the amine is >99.9% protonated (

).
LogD (pH 7.4) -1.8 to -2.2 Critical: Despite a positive LogP, the compound partitions into the aqueous phase at physiological pH due to ionization.
LogD (pH 10.0) 0.5 – 0.9 As pH approaches pKa, the neutral species dominates, increasing membrane permeability.
Table 2: Solubility Profile (Thermodynamic)
MediumSolubility (mg/mL)ClassificationMechanism
Water (pH < 9) > 100 mg/mL HighFormation of highly soluble ammonium salt.
PBS (pH 7.4) > 50 mg/mL HighIonization-driven solubility.
Organic (DMSO) > 100 mg/mL HighSolvation of the organic scaffold.
Organic (DCM) Moderate MediumThe neutral free base is soluble; the salt form is insoluble.

Expert Insight: When using this compound in synthesis, handle it as a hydrochloride or trifluoroacetate salt for stability. The free amine absorbs atmospheric


 to form carbamates, altering solubility and stoichiometry.

Experimental Methodologies

To validate the values above for your specific batch (especially to determine the cis/trans ratio impact), use the following self-validating protocols.

Protocol A: pH-Metric LogP/LogD Determination (Potentiometric)

Best for ionizable amines where UV absorbance is weak.

  • Preparation: Dissolve 5 mg of the compound in 10 mL of 0.1 M HCl (to ensure full protonation).

  • Titration: Perform a dual-phase potentiometric titration using water-saturated octanol and octanol-saturated water.

  • Execution:

    • Titrate with 0.1 M NaOH from pH 2.0 to pH 12.0.

    • Record the shift in pKa (apparent pKa,

      
      ) caused by the partitioning of the neutral species into octanol.
      
  • Calculation:

    
    
    (Where R is the volume ratio of octanol to water).
    
Protocol B: High-Throughput Shake-Flask (HPLC-UV/MS)

Standard for rapid solubility and lipophilicity assessment.

  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Phase System: Use 1-octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration:

    • Add 50 µL stock to 450 µL buffer and 450 µL octanol in a glass vial.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification:

    • Sample both phases (carefully avoiding the interface).

    • Analyze via LC-MS (ESI+) due to the lack of strong chromophores (alkyne has weak absorbance at ~210 nm).

    • Validation: Mass balance recovery must be >90%.

Visualization: Characterization Workflow

The following diagram outlines the decision tree for characterizing the physicochemical properties of this amine linker.

G Start Compound Sample: 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine CheckChromophore Check UV Chromophore (Is UV > 254nm available?) Start->CheckChromophore SolubilityTest Solubility Profiling Start->SolubilityTest NoUV No / Weak UV (Alkyne only) CheckChromophore->NoUV Alkyne only YesUV Yes / Derivatized CheckChromophore->YesUV If derivatized MethodMS Method: LC-MS/MS (Shake Flask) NoUV->MethodMS DataOutput Final Profile: LogP, LogD(7.4), pKa MethodMS->DataOutput LogD Calculation MethodHPLC Method: HPLC-UV (Standard Shake Flask) YesUV->MethodHPLC MethodHPLC->DataOutput Acidic pH 1.2 (SGF) Expect: High Sol. SolubilityTest->Acidic Neutral pH 7.4 (PBS) Expect: High Sol. (Ionized) SolubilityTest->Neutral Basic pH 10.0 Expect: Lower Sol. (Neutral) SolubilityTest->Basic

Caption: Decision matrix for analytical method selection based on chromophore availability and pH-dependent solubility profiling.

Applications & Implications in Drug Design

Linker Polarity Modulation

In PROTAC design, the linker's lipophilicity affects the ternary complex formation and cell permeability.

  • Observation: This cyclohexyl ether linker is more lipophilic than standard PEG linkers but more rigid.

  • Strategy: Use this linker when you need to increase the rigidity of the chain without introducing excessive hydrophobicity (LogP ~1.0 is ideal for intracellular availability).

Click Chemistry Considerations

The terminal alkyne is sterically unhindered, allowing for rapid CuAAC reactions.

  • Solubility Issue: If the reaction solvent is aqueous (e.g., tBuOH/Water), the amine must be protonated (acidic pH) to maintain solubility, or a co-solvent (DMSO) must be used if the amine is acylated prior to "clicking."

Isomerism (Cis vs. Trans)
  • Trans-isomer: Generally has a flatter conformation and slightly lower solubility in water due to better crystal packing.

  • Cis-isomer: Often has a "kinked" structure, disrupting crystal lattice energy and potentially offering higher solubility.

  • Recommendation: Determine the isomeric ratio via 1H NMR (coupling constants of the H1 and H4 protons) before use, as this affects the spatial orientation of the connected ligands.

References

  • Raytor. (2026). Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods in Practice.[2] Retrieved from

  • Evotec. (2024). Thermodynamic Solubility Assay Protocols.[3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar Aminocyclohexanols. Retrieved from

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodology).
  • Wuxi AppTec. (2024). Kinetic & Thermodynamic Solubility Testing Services.[4] Retrieved from

Sources

Navigating the Synthesis and Application of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the pioneering researcher and drug development professional, the quest for novel molecular scaffolds is a continuous endeavor. This guide delves into the technical landscape of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride, a compound of interest for its potential applications in medicinal chemistry, particularly in the construction of PROTACs and other targeted therapeutic agents. While a direct off-the-shelf commercial source for this specific molecule appears to be unavailable, this document serves as a comprehensive resource for its synthesis, characterization, and safe handling. We will explore a proposed synthetic pathway, drawing upon established organic chemistry principles, and discuss the potential utility of this compound, positioning it as a valuable building block for innovative research.

Commercial Availability Assessment

An extensive search of commercial chemical supplier databases indicates that 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride is not a readily available stock item. While structurally related compounds, such as 4-isopropoxycyclohexan-1-amine hydrochloride and N-(prop-2-yn-1-yl)cyclohexanamine hydrochloride, are commercially available, the specific combination of the propargyl ether at the 4-position of the cyclohexylamine ring is not a standard catalog product.[1][2][3][4] This suggests that researchers requiring this molecule will need to undertake its chemical synthesis. The following sections of this guide are dedicated to providing a robust framework for this synthetic endeavor.

Proposed Synthetic Pathway

The synthesis of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed route leverages well-established and reliable chemical transformations.

G A trans-4-Aminocyclohexanol B Boc-protected trans-4-aminocyclohexanol A->B Boc Anhydride, Et3N, DCM C Propargylated Boc-protected cyclohexanol B->C Propargyl Bromide, NaH, THF D 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine C->D TFA or HCl in Dioxane E 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride D->E HCl in Ether or Dioxane

Figure 1: Proposed synthetic workflow for 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride.

Step 1: Protection of the Amine

The initial step involves the protection of the amine functionality of trans-4-aminocyclohexanol to prevent its reaction in the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions.

Experimental Protocol:

  • Dissolve trans-4-aminocyclohexanol in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (Et3N), to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the product by column chromatography to yield Boc-protected trans-4-aminocyclohexanol.

Step 2: Williamson Ether Synthesis

The protected aminocyclohexanol is then subjected to a Williamson ether synthesis to introduce the propargyl group. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.

Experimental Protocol:

  • In an inert atmosphere, dissolve the Boc-protected trans-4-aminocyclohexanol in a dry aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

  • After the evolution of hydrogen gas ceases, slowly add propargyl bromide.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol:

  • Dissolve the propargylated intermediate in a solvent such as dioxane or ethyl acetate.

  • Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • To form the hydrochloride salt, either use HCl in the deprotection step or, if TFA was used, neutralize the reaction mixture and then treat the free amine with a solution of HCl in a suitable solvent like diethyl ether or dioxane.

  • The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

To ensure the successful synthesis and purity of the target compound, a comprehensive analytical characterization is essential.

Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the cyclohexyl ring protons, the methylene protons of the propargyl group adjacent to the ether oxygen, the acetylenic proton, and the amine protons.
¹³C NMR Resonances corresponding to the carbons of the cyclohexyl ring, the propargyl group (including the alkyne carbons), and any solvent peaks.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free amine, and potentially the M+H⁺ peak.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amine, the C≡C-H stretch of the alkyne, and the C-O-C stretch of the ether.

Potential Research Applications

The structural features of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride make it a versatile building block in drug discovery and chemical biology.

G cluster_0 A 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride B Click Chemistry (e.g., CuAAC) A->B Alkyne Handle D Linker Chemistry A->D Cyclohexyl Scaffold E Fragment-Based Drug Discovery A->E Amine Functionality C PROTAC Synthesis B->C

Figure 2: Potential applications stemming from the key structural features of the title compound.

  • PROTACs and Targeted Protein Degraders: The terminal alkyne of the propargyl group is a prime handle for "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient conjugation of this molecule to an E3 ligase ligand, forming a key component of a Proteolysis Targeting Chimera (PROTAC).

  • Linker Scaffolding: The cyclohexyl ring provides a rigid and non-aromatic scaffold that can be used to spatially orient different parts of a molecule, which is a critical aspect of linker design in various therapeutic modalities.

  • Fragment-Based Drug Discovery: The amine functionality can be used for library synthesis through amide bond formation or reductive amination, allowing for the exploration of chemical space in fragment-based screening campaigns. The propargyl group can also serve as a reactive fragment for covalent inhibitor design.

The incorporation of a propargyl group is a known strategy in medicinal chemistry, for instance, in the design of inhibitors for enzymes like monoamine oxidase B (MAO-B).

Safety, Handling, and Storage

As a synthesized chemical, a comprehensive safety data sheet (SDS) will not be available. Therefore, it is crucial to handle 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride with the care afforded to a new chemical entity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Given the amine hydrochloride salt form, it is expected to be a solid at room temperature.

Conclusion

While 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine hydrochloride is not a commercially available reagent, its synthesis is achievable through a well-defined chemical route. Its unique combination of a cyclohexyl scaffold, an amine functionality, and a terminal alkyne makes it a highly valuable and versatile building block for researchers in drug discovery and chemical biology. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to leverage this novel molecule in their pursuit of innovative therapeutic solutions.

References

  • MilliporeSigma. N-(Prop-2-yn-1-yl)cyclohexanamine hydrochloride. [Link]

  • El Alaouy, M. A., et al. (2023). Organic compounds based on 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol as selective human monoamine oxidase B inhibitors. Moroccan Journal of Chemistry, 14(3), 902-817. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a primary amine and a terminal alkyne on a cyclohexane scaffold provides a versatile platform for the synthesis of complex molecules and potential drug candidates. The propargyl group is a valuable handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward introduction of a wide array of functionalities. The cyclohexylamine moiety provides a common structural motif found in numerous biologically active compounds.

This document provides a comprehensive guide for the synthesis of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine from the readily available starting material, 4-aminocyclohexanol. The synthetic strategy involves a three-step sequence:

  • Protection of the primary amine of 4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group.

  • Etherification of the hydroxyl group via a Williamson ether synthesis with propargyl bromide.

  • Deprotection of the Boc group to yield the final target molecule.

This application note is intended for researchers, scientists, and drug development professionals, providing not only a detailed experimental protocol but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial protection of the amine is crucial to prevent its reaction in the subsequent etherification step, as primary amines are also nucleophilic and would compete with the hydroxyl group.

Synthetic_Pathway 4-Aminocyclohexanol 4-Aminocyclohexanol N-Boc-4-aminocyclohexanol N-Boc-4-aminocyclohexanol 4-Aminocyclohexanol->N-Boc-4-aminocyclohexanol Step 1: Boc Protection N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine N-Boc-4-aminocyclohexanol->N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine Step 2: Williamson Ether Synthesis 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine->4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine Step 3: Deprotection

Caption: Overall synthetic workflow from 4-aminocyclohexanol to the target compound.

Part 1: N-Boc Protection of 4-Aminocyclohexanol

Scientific Rationale

The protection of the amino group is a critical first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this synthesis due to its stability under the basic conditions of the subsequent Williamson ether synthesis and its facile removal under acidic conditions.[1] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a common and efficient method for introducing the Boc protecting group.[2] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, leading to the formation of a stable carbamate.[2]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Aminocyclohexanol115.175.00 g43.4Starting material
Di-tert-butyl dicarbonate ((Boc)₂O)218.2510.5 g48.11.1 equivalents
Triethylamine (Et₃N)101.197.3 mL52.11.2 equivalents
Dichloromethane (DCM)84.93100 mL-Anhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanol (5.00 g, 43.4 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture at room temperature until the 4-aminocyclohexanol is fully dissolved.

  • Add triethylamine (7.3 mL, 52.1 mmol) to the solution.

  • Slowly add di-tert-butyl dicarbonate (10.5 g, 48.1 mmol) portion-wise over 10 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product, N-Boc-4-aminocyclohexanol, will have a higher Rf value than the starting material. Visualize with potassium permanganate stain.[3]

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanol as a white solid. The product is often of sufficient purity for the next step. If further purification is required, recrystallization from ethyl acetate/hexane can be performed.

Part 2: Williamson Ether Synthesis

Scientific Rationale

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4] In this step, the hydroxyl group of N-Boc-4-aminocyclohexanol is deprotonated with a strong, non-nucleophilic base to form an alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.[5] The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction to form the desired ether linkage.[5] The use of a polar aprotic solvent like tetrahydrofuran (THF) is preferred as it solvates the sodium cation, leaving the alkoxide anion more nucleophilic and accelerating the reaction.[6]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
N-Boc-4-aminocyclohexanol215.298.50 g39.5From Step 1
Sodium Hydride (NaH, 60% dispersion in mineral oil)24.00 (for pure NaH)1.90 g47.41.2 equivalents
Propargyl Bromide (80% in toluene)118.965.2 mL47.41.2 equivalents
Tetrahydrofuran (THF)72.11150 mL-Anhydrous

Safety Precautions:

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Propargyl Bromide: Highly toxic, lachrymatory, and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).[7][8]

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.90 g of 60% dispersion, 47.4 mmol).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the hexane each time under a stream of nitrogen.

  • Add anhydrous THF (75 mL) to the flask containing the washed sodium hydride.

  • Dissolve N-Boc-4-aminocyclohexanol (8.50 g, 39.5 mmol) in anhydrous THF (75 mL) and add it to the dropping funnel.

  • Cool the sodium hydride suspension to 0 °C using an ice bath.

  • Add the solution of N-Boc-4-aminocyclohexanol dropwise from the dropping funnel to the stirred suspension of sodium hydride over 30 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add propargyl bromide (5.2 mL of 80% solution in toluene, 47.4 mmol) dropwise via syringe over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Monitor the reaction progress by TLC (ethyl acetate/hexane, 3:7). The product will have a higher Rf than the starting alcohol.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water (10 mL).

  • Add an additional 100 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Part 3: N-Boc Deprotection

Scientific Rationale

The final step is the removal of the Boc protecting group to unveil the primary amine. The Boc group is designed to be labile under acidic conditions.[1] Trifluoroacetic acid (TFA) is a strong acid that is highly effective for this purpose.[2] The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[2]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine253.347.00 g27.6From Step 2
Dichloromethane (DCM)84.9350 mL-Anhydrous
Trifluoroacetic Acid (TFA)114.0215 mL195-

Procedure:

  • Dissolve N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine (7.00 g, 27.6 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (15 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC (dichloromethane/methanol, 9:1). The product will be more polar (lower Rf) than the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize any remaining acid and to free the amine.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine.

  • The product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide (e.g., 90:9:1) or by distillation under reduced pressure.

Purification_Workflow Crude_Product Crude_Product Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Purification Pure_Product Pure_Product Column_Chromatography->Pure_Product Isolation Characterization Characterization Pure_Product->Characterization Analysis (NMR, MS, IR)

Caption: General workflow for the purification and characterization of the final product.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compounds. For the final product, expect signals corresponding to the cyclohexyl protons, the methylene protons of the propargyl group, the acetylenic proton, and the amine protons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the N-H stretch of the amine, the C≡C-H stretch of the terminal alkyne, and the C-O-C stretch of the ether.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. [Link]

  • CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google P
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • 3 - research: UGA. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. [Link]

  • Protecting Groups - Organic Chemistry Portal. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson ether synthesis - LS College. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. [Link]

Sources

Protocol for CuAAC click reaction using 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized CuAAC Bioconjugation Using 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the unique challenges posed by bifunctional linkers in bioconjugation workflows. 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a highly valuable molecule, featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a primary amine for downstream amidation or biological targeting.

However, deploying this molecule in standard CuAAC protocols often leads to poor yields and loss of amine reactivity. This occurs due to two competing side reactions:

  • Catalyst Sequestration: The primary amine on the cyclohexane ring can coordinate with Cu(I) and Cu(II), stripping the metal from the catalytic cycle and precipitating the complex.

  • Schiff Base Formation: Sodium ascorbate, used to reduce Cu(II) to the active Cu(I) catalyst, oxidizes into dehydroascorbate. This reactive dicarbonyl byproduct rapidly forms Schiff bases with primary amines, effectively "capping" the amine and destroying the linker's bifunctionality[1].

To ensure a self-validating, high-yield reaction, this protocol utilizes a heavy excess of the stabilizing ligand THPTA to outcompete the substrate for copper coordination[2], alongside aminoguanidine as a sacrificial nucleophile to intercept oxidized ascorbate byproducts[3].

Logical Workflow & Molecular Design

Workflow Linker 4-(Prop-2-yn-1-yloxy) cyclohexan-1-amine Amine Primary Amine (-NH2) Susceptible to Oxidation/Schiff Base Linker->Amine Alkyne Terminal Alkyne (-C≡CH) Target for CuAAC Linker->Alkyne Protection Aminoguanidine Addition (Protects Amine) Amine->Protection Prevents side reactions Reaction Cu-THPTA Complex (Catalyzes CuAAC) Alkyne->Reaction Bioorthogonal Click Product Triazole Conjugate (Intact Primary Amine) Protection->Product Reaction->Product

Logical workflow for protecting the primary amine during CuAAC bioconjugation.

Reagent Stoichiometry & Quantitative Data

To maintain the integrity of the primary amine while driving the click reaction to completion, the stoichiometry must be strictly controlled. A 1:5 ratio of Copper to THPTA is mandatory to prevent the amine substrate from acting as a competing ligand[3].

ReagentStock Conc.Final Conc.EquivalentsMechanistic Function
Azide-Functionalized Target 5 mM50 µM1.0 eqPrimary conjugation partner (e.g., ADC, fluorophore)[4].
4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine 10 mM100 µM2.0 eqBifunctional alkyne linker.
CuSO₄ 20 mM250 µM5.0 eqPrecursor to the active Cu(I) catalyst[1].
THPTA Ligand 100 mM1.25 mM25.0 eqStabilizes Cu(I) and blocks amine coordination[2].
Aminoguanidine 100 mM5.0 mM100.0 eqSacrificial scavenger for dehydroascorbate[3].
Sodium Ascorbate 100 mM5.0 mM100.0 eqReducing agent to generate active Cu(I)[1].

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Visual cues at each step confirm the thermodynamic stability of the intermediates before proceeding.

Phase 1: Catalyst Pre-Complexation (Critical Step)

Causality Check: Copper must be fully chelated by THPTA before it encounters the alkyne. Introducing unchelated copper to the amine-bearing alkyne will instantly form irreversible, inactive Cu-amine aggregates.

  • In a clean 1.5 mL microcentrifuge tube, add 12.5 µL of 100 mM THPTA [1].

  • Add 12.5 µL of 20 mM CuSO₄ [1].

  • Vortex briefly and incubate at room temperature for 15 minutes.

    • Self-Validation: The solution must turn a clear, bright light blue. If the solution is cloudy or green, the THPTA has degraded, and the complex must be discarded.

Phase 2: Reaction Assembly
  • In a separate 2.0 mL reaction vial, add the appropriate reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) to reach a final reaction volume of 1.0 mL after all additions.

  • Add the Azide-Functionalized Target to a final concentration of 50 µM[1].

  • Add 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine to a final concentration of 100 µM.

  • Add 50 µL of 100 mM Aminoguanidine [3]. Vortex gently.

Phase 3: Initiation
  • Transfer the entire Cu-THPTA pre-complex (25 µL) into the reaction vial containing the substrates[1].

  • Initiation Step: Add 50 µL of freshly prepared 100 mM Sodium Ascorbate [1].

    • Causality Check: Ascorbate must be added last. Adding it earlier generates reactive oxygen species (ROS) indiscriminately, which will degrade the linker before the catalyst is properly positioned.

  • Flush the vial headspace with Argon or Nitrogen to displace oxygen, cap tightly, and incubate on a slow rotisserie (30 rpm) at room temperature for 1 to 2 hours[3].

Protocol Prep 1. Mix CuSO4 & THPTA (1:5 Molar Ratio) Combine 3. Add Cu-THPTA Complex to Substrates Prep->Combine Substrates 2. Combine Azide, Alkyne & Aminoguanidine Substrates->Combine Initiate 4. Add Sodium Ascorbate to Initiate Combine->Initiate Purify 5. Incubate (1h, RT) & Purify Initiate->Purify

Step-by-step assembly sequence for the optimized CuAAC reaction.

Troubleshooting & Self-Validation Checkpoints

  • Loss of Amine Reactivity Post-Click: If downstream amidation (e.g., NHS-ester coupling) fails after the click reaction, Schiff base formation has occurred. Solution: Ensure the aminoguanidine stock is prepared fresh daily. Old aminoguanidine loses its nucleophilicity and fails to scavenge dehydroascorbate[3].

  • Reaction Stalling / Precipitation: If a brown precipitate forms upon adding the Cu-THPTA complex to the substrates, the primary amine of the linker has outcompeted THPTA for the copper. Solution: Increase the THPTA:Cu ratio to 10:1 to thermodynamically lock the copper in the catalytic pocket[3].

  • Buffer Incompatibility: Avoid buffers containing primary amines (e.g., Tris) or strong chelators (e.g., EDTA) during the reaction, as they will interfere with the Cu-THPTA complex and the linker's stability.

References

  • Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (Jena Bioscience) URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation (PMC) Source: NIH URL:[Link]

Sources

Application Note: High-Stability Protein Bioconjugation Using Alkyne-Amine Cyclohexane Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and stable protein probes, linker chemistry is the pivot point determining pharmacokinetics, stability, and therapeutic index.[][2][3] While linear alkyl or PEG spacers are common, they often suffer from entropic flexibility that can lead to protein aggregation or shielding of the reactive handle.

This guide details the protocol for using Alkyne-Amine Cyclohexane Linkers —a class of heterobifunctional crosslinkers that leverage the structural rigidity of a trans-1,4-cyclohexylene ring (derived from the classic SMCC scaffold) to bridge protein amines (lysines) with bioorthogonal alkyne handles. By combining the hydrolytic stability of the cyclohexane spacer with the selectivity of Click Chemistry (CuAAC or SPAAC), researchers can generate conjugates with superior homogeneity and plasma stability compared to traditional maleimide-thiol systems.

Mechanism of Action & Chemical Logic

The Cyclohexane Advantage

The inclusion of a cyclohexane ring, specifically in the trans-1,4-conformation, introduces structural rigidity to the linker. In the context of the classic SMCC linker, this ring sterically hinders the hydrolysis of the adjacent succinimide ring, significantly extending the half-life of the conjugate in plasma.

When applied to Alkyne-Amine linkers, this spacer serves two critical functions:

  • Conformational Restriction: It holds the alkyne handle away from the protein surface, reducing steric burial and improving the kinetics of the subsequent click reaction.

  • Solubility & Aggregation Control: The rigid spacer prevents the "flopping" of hydrophobic payloads back onto the protein surface, a common cause of aggregation in ADCs.

Reaction Pathway

The conjugation proceeds in two distinct, controllable steps:

  • Amine Activation (NHS Ester): The N-hydroxysuccinimide (NHS) ester terminus reacts with primary amines (Lysine ε-amino groups or N-terminus) on the protein to form a stable amide bond.

  • Bioorthogonal "Click" (Alkyne): The exposed alkyne terminus (either a terminal alkyne for CuAAC or a strained cyclooctyne like DBCO for SPAAC) reacts with an azide-functionalized payload to form a stable triazole linkage.

Visual Workflow (Graphviz)

BioconjugationWorkflow cluster_legend Key Chemical Moieties Protein Protein (Lysine -NH2) Step1 Step 1: Amide Bond Formation (pH 8.0-8.5) Protein->Step1 Linker NHS-Cyclohexane-Alkyne (Linker) Linker->Step1 Intermediate Protein-Linker-Alkyne (Activated Scaffold) Step2 Step 2: Click Reaction (SPAAC/CuAAC) Intermediate->Step2 Payload Payload-Azide (Drug/Dye) Payload->Step2 Final Stable Conjugate (Triazole Linked) Step1->Intermediate -NHS Group Step2->Final Triazole Formation Legend1 Cyclohexane Spacer: Provides Rigidity

Figure 1: Step-wise conjugation workflow utilizing the cyclohexane scaffold to separate amine activation from payload attachment.

Detailed Protocol

Materials & Reagents[4][5]
  • Target Protein: Monoclonal Antibody (mAb) or BSA (Concentration > 2 mg/mL).

  • Linker: NHS-Cyclohexane-DBCO (for copper-free) or NHS-Cyclohexane-Propargyl (for copper-catalyzed).

    • Note: Ensure the linker contains the trans-cyclohexane moiety for maximum stability.

  • Payload: Azide-functionalized drug or fluorophore.

  • Solvents: Anhydrous DMSO or DMF.

  • Buffers:

    • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (Amine-free!).

    • Storage Buffer: PBS, pH 7.4.[3]

Step 1: Linker Activation (Protein-Linker Synthesis)

Objective: Attach the cyclohexane-alkyne linker to surface lysines.

  • Buffer Exchange:

    • Ensure the protein is in an amine-free buffer (pH 8.0). Tris or Glycine buffers must be removed via dialysis or desalting columns (e.g., Zeba Spin, 7K MWCO) as they will compete for the NHS ester.

  • Linker Preparation:

    • Dissolve the NHS-Cyclohexane-Alkyne linker in anhydrous DMSO to a concentration of 10 mM.

    • Critical: Prepare immediately before use.[4] NHS esters hydrolyze rapidly in moisture.

  • Reaction:

    • Add the linker solution to the protein sample.[4]

    • Molar Excess: Use 5–10 molar excess of linker over protein for antibodies (IgG).

    • Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein denaturation.

    • Incubate for 1 hour at Room Temperature or overnight at 4°C with gentle mixing.

  • Purification (Intermediate):

    • Remove excess unreacted linker using a Desalting Column (Sephadex G-25 or similar) equilibrated with PBS (pH 7.2–7.4).

    • Validation: Verify protein recovery via A280.

Step 2: Click Conjugation (Payload Attachment)

Objective: Covalently attach the payload via the alkyne handle.

Option A: Strain-Promoted (SPAAC) - Recommended for ADCs

  • Reaction:

    • Add Azide-Payload (dissolved in DMSO) to the purified Protein-Linker-Alkyne intermediate.

    • Stoichiometry: Use 2–5 molar excess of Azide over the estimated alkyne groups on the protein.

    • Incubate for 2–4 hours at Room Temperature or overnight at 4°C .

  • Quenching (Optional): Add excess small-molecule azide (e.g., Sodium Azide) or alkyne to scavenge unreacted reagents, though usually not necessary if purification follows.

Option B: Copper-Catalyzed (CuAAC) - For robust proteins only

  • Catalyst Mix: Premix CuSO4 (1 mM), THPTA ligand (5 mM), and Sodium Ascorbate (5 mM).

  • Reaction: Add catalyst mix to the protein-linker + azide-payload solution. Incubate 1 hour.

  • Cleanup: Requires extensive EDTA chelation to remove Copper.

Step 3: Final Purification
  • Method: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Goal: Remove excess payload and any aggregates formed.

  • Storage: Formulate in PBS + cryoprotectant (e.g., Trehalose) if freezing is required.

Quantitative Analysis & QC

Summarize your conjugate's quality using the following metrics:

MetricMethodAcceptance Criteria
Drug-to-Antibody Ratio (DAR) UV-Vis / HIC-HPLC / LC-MSTarget: 2.0 – 4.0 (Typical for ADCs)
Monomer Purity SEC-HPLC> 95% Monomer (Minimal Aggregation)
Free Drug RP-HPLC< 1% Free Payload
Endotoxin LAL Assay< 0.1 EU/mg (For in vivo use)

Troubleshooting Guide

Problem: Precipitation during Linker Addition

  • Cause: Linker is too hydrophobic (common with cyclohexane).

  • Solution: Add the linker in smaller aliquots. Increase DMSO concentration (up to 15% if protein tolerates). Use a sulfonated (sulfo-NHS) variant if available for better water solubility.

Problem: Low Conjugation Efficiency (Low DAR)

  • Cause: Hydrolysis of NHS ester prior to reaction or competing amines in buffer.[4]

  • Solution: Verify buffer is amine-free (No Tris/Glycine). Use fresh anhydrous DMSO. Increase pH to 8.5 to favor acylation over hydrolysis.

Problem: High Aggregation

  • Cause: Over-labeling of lysines changes protein pI/hydrophobicity.

  • Solution: Reduce molar excess of linker in Step 1. Ensure the cyclohexane linker has a hydrophilic tail (e.g., PEG4 spacer) if the payload is very hydrophobic.

References

  • Smyth, L. A., et al. (2014). "The effect of the spacer arm of the maleimide-linker on the stability of antibody-drug conjugates." Bioconjugate Chemistry. Link

    • Context: Establishes the foundational stability benefits of the cyclohexane ring (SMCC) in preventing succinimide hydrolysis.
  • Agard, N. J., et al. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society. Link

    • Context: The seminal paper on SPAAC (cyclooctyne chemistry) used in Step 2.
  • Thermo Fisher Scientific. "Crosslinking Technical Handbook." Link

    • Context: Standard protocols for NHS-ester reaction conditions and buffer compatibility.[5]

  • Greg T. Hermanson. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Context: The authoritative textbook source for heterobifunctional linker chemistry and cyclohexane spacer properties.

Sources

Application Note: Optimized Amide Coupling Strategies for Alkyne-Functionalized Cyclohexylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide coupling conditions for 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Analysis

The molecule 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine represents a critical bifunctional building block in medicinal chemistry, particularly for PROTAC® linker synthesis and "Click Chemistry" (CuAAC) applications. It features a nucleophilic primary amine for conjugation and a terminal alkyne handle for bioorthogonal ligation.[1]

The Chemoselectivity Challenge

While the primary amine is a standard nucleophile, the terminal alkyne (


) introduces specific stability constraints. The "propargyl ether" moiety is generally robust, but the terminal alkyne proton (

) and the

-system are susceptible to:
  • Oxidative Homocoupling (Glaser Coupling): Catalyzed by trace copper and base in the presence of oxygen, leading to diyne dimerization.[1][2]

  • Metal-Catalyzed Hydration: Trace heavy metals (Hg, Au, Pd) can hydrate the alkyne to a ketone.[1]

  • Stereochemical Integrity: The cyclohexane ring exists as cis or trans isomers.[1] Coupling conditions must prevent thermodynamic equilibration or enrichment of the undesired isomer if a pure starting material is used.

This guide details two optimized protocols: Method A (HATU) for high-throughput discovery scale, and Method B (T3P) for scalable, low-epimerization synthesis.

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate coupling reagent based on the carboxylic acid partner and reaction scale.

CouplingWorkflow Start Start: Select Carboxylic Acid Partner CheckSens Is Acid Epimerization Prone or Sterically Hindered? Start->CheckSens CheckScale Reaction Scale CheckSens->CheckScale Yes HATU Method A: HATU/DIPEA (High Reactivity, Research Scale) CheckSens->HATU No (Standard Acid) CheckScale->HATU < 100 mg T3P Method B: T3P/Pyridine (Low Epimerization, Scalable) CheckScale->T3P > 100 mg / Process WorkupA Workup: Acid/Base Wash (Remove Urea/HOBt) HATU->WorkupA WorkupB Workup: Phase Separation (Water Soluble Byproducts) T3P->WorkupB QC QC: 1H NMR (Alkyne Proton) & LCMS (Purity) WorkupA->QC WorkupB->QC

Figure 1: Strategic selection of coupling reagents to maximize yield and minimize side reactions.

Method A: HATU-Mediated Coupling (Standard Protocol)

Best For: Discovery chemistry, small scale (<100 mg), and unhindered carboxylic acids.[1] Mechanism: HATU generates a highly reactive OAt-active ester, driving rapid amidation even with the slightly lower nucleophilicity of cyclohexylamines compared to alkyl amines [1].[1]

Materials
  • Amine: 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine (1.0 equiv)

  • Acid: Carboxylic Acid partner (1.0–1.1 equiv)

  • Reagent: HATU (1.1–1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Avoid DCM if the amine salt is insoluble)

Protocol
  • Activation: In a flame-dried vial under

    
     atmosphere, dissolve the Carboxylic Acid  (1.0 equiv) in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.

  • Reagent Addition: Add HATU (1.1 equiv). The solution should turn yellow/orange.[1] Stir for 10–15 minutes at Room Temperature (RT) to form the activated ester.

    • Note: Pre-activation is crucial to minimize oligomerization if the acid component has nucleophilic side chains.[1]

  • Coupling: Add 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine (1.0 equiv) typically dissolved in a minimal amount of DMF.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for the disappearance of the acid peak. The alkyne is stable to HATU/DIPEA.[1]

  • Workup (Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc).[1][3]

    • Wash 2x with 10% Citric Acid or 0.5M HCl (Caution: Keep wash time short to avoid hydrating the alkyne, though risk is low at RT).[1]

    • Wash 2x with Sat.[1]

      
       (Removes unreacted acid and HOAt byproduct).[1]
      
    • Wash 1x with Brine.[1] Dry over

      
      , filter, and concentrate.
      

Method B: T3P-Mediated Coupling (Scalable/Green)

Best For: Scale-up (>1g), epimerization-sensitive chiral acids, and "clean" workups without chromatography. Mechanism: Propylphosphonic anhydride (T3P) acts as a water-scavenger, driving the equilibrium toward the amide. Byproducts are water-soluble, simplifying purification [2].[1][4]

Materials
  • Amine: 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine (1.1 equiv)

  • Acid: Carboxylic Acid partner (1.0 equiv)[3]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5–2.0 equiv)

  • Base: Pyridine (3.0–5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc, Me-THF, or DMF.[1]

Protocol
  • Setup: Charge a reactor/flask with Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or Me-THF).

    • Benefit: T3P allows mixing acid and amine before adding the coupling agent, reducing the risk of racemization.

  • Base: Add Pyridine (3.0 equiv).[1] Cool to 0°C.[1]

  • Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Exotherm Control: T3P coupling is exothermic; maintaining low temp initially protects the alkyne from any thermal degradation.[1]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (Phase Separation):

    • Add water directly to the reaction mixture.[1]

    • Separate layers.[1] The T3P byproducts (phosphonic acid derivatives) partition into the aqueous phase.

    • Wash organic layer with 0.5M NaOH (removes excess T3P residues and unreacted acid).[1]

    • Wash with dilute HCl (removes pyridine).[1]

    • Concentrate organic layer.[1][3] Often yields pure product without column chromatography.[1]

Critical Quality Control (QC) & Troubleshooting

Analytical Data Summary
ParameterExpected ObservationTroubleshooting
1H NMR (Alkyne) Triplet/Singlet at

2.4–2.6 ppm (

Hz)
Disappeared? Check for Glaser coupling (dimer) or hydration (ketone methyl singlet

2.1 ppm).
1H NMR (Amide) Broad doublet at

5.5–8.0 ppm (depending on solvent)
Missing? Check pH.[1] If too basic, amine may not react; if too acidic, amine is protonated.[1]
LCMS (M+H) Mass = MW + 1M + Cu? If copper was used in previous steps, wash with EDTA.[1] Copper adducts are common in alkyne LCMS.[1]
Preventing Glaser Coupling

The terminal alkyne is prone to oxidative homocoupling (2 R-C≡CH


 R-C≡C-C≡C-R) if trace copper is present [3].
  • Prevention: Use high-purity solvents (HPLC grade).[1]

  • Intervention: If the amine starting material was prepared via propargylation using Cu-catalysis, treat it with a metal scavenger (e.g., QuadraPure™ TU) before the amide coupling step.

  • Atmosphere: Always run the coupling under Nitrogen or Argon to exclude Oxygen, which is the oxidant required for Glaser coupling.

References

  • Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

  • Dunetz, J. R., et al. (2011).[1][4] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][4][6][7] Organic Letters, 13(19), 5048–5051.[1]

  • Glaser, C. (1869).[1][2] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.[1] (Historical context for oxidative coupling risks).

  • Sigma-Aldrich. (2025).[1] Product Specification: Prop-2-yn-1-amine derivatives.

Sources

Application Note: Designing PROTACs with Rigid Cyclohexane-Based Alkyne Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) is shifting from flexible polyethylene glycol (PEG) chains to rigid, conformationally defined scaffolds.[1] While PEGs offer solubility, their high conformational entropy often results in a "floppy" molecule that suffers from poor cell permeability (high TPSA) and low ternary complex cooperativity.

This guide details the design and synthesis of Rigid Cyclohexane-Based Alkyne Linkers . This specific architecture offers three distinct advantages:

  • Entropic Pre-organization: The cyclohexane ring locks the linker into a defined chair conformation, minimizing the entropic penalty (

    
    ) upon ternary complex formation.
    
  • Vector Control: The stereochemistry (cis vs. trans) of the cyclohexane combined with the linearity of the alkyne allows for precise control over the "Exit Vector" angle, essential for avoiding steric clashes between the E3 ligase and the Protein of Interest (POI).

  • Modular Synthesis: The alkyne moiety facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library generation.

Design Principles: The "Goldilocks" Geometry

Unlike PEG linkers, which rely on "induced fit," rigid linkers must be designed to match the native distance and orientation between the E3 ligase and POI ubiquitination zones.

Stereochemical Control of Exit Vectors

The core of this design is the cyclohexane spacer. The substitution pattern (1,3 vs. 1,4) and stereochemistry (cis vs. trans) dictate the angle at which the warhead projects.

  • 1,4-trans-cyclohexane: Projects ligands at a 180° angle (linear). Ideal for deep binding pockets where the linker must exit straight out.

  • 1,4-cis-cyclohexane: Introduces a "kink," projecting ligands at an angle. Useful when the E3 and POI binding sites are orthogonal.

Visualization of Linker Entropy

The following diagram illustrates the thermodynamic advantage of rigid linkers over flexible PEGs.

LinkerEntropy cluster_0 Flexible PEG Linker cluster_1 Rigid Cyclohexane-Alkyne PEG_State High Entropy Cloud (Many unproductive conformations) PEG_Bind High Entropic Penalty (ΔG binding increases) PEG_State->PEG_Bind Binding Rigid_State Pre-organized Conformation (Defined Vector) PEG_State->Rigid_State Optimization Rigid_Bind Low Entropic Penalty (High Cooperativity) Rigid_State->Rigid_Bind Binding

Caption: Comparison of entropic costs. Rigid linkers (right) reduce the energy barrier to ternary complex formation by pre-organizing the ligand orientation.

Experimental Protocol: Modular Synthesis via CuAAC

This protocol utilizes a "Click" chemistry approach.[2][3][4] We synthesize an azide-functionalized E3 ligand and an alkyne-functionalized POI ligand containing the rigid cyclohexane spacer.

Reagents & Equipment
  • POI Ligand Precursor: Functionalized with a carboxylic acid or amine.[2]

  • Linker Scaffold: trans-4-prop-2-ynylcyclohexanecarboxylic acid (Rigid Alkyne Unit).

  • E3 Ligand: Thalidomide-4-OH or VHL-ligand functionalized with an alkyl azide.

  • Catalysts: CuSO₄[2]·5H₂O, Sodium Ascorbate (NaAsc), TBTA (ligand).

  • Solvents: DMF, t-BuOH, Water.[2]

  • Purification: Preparative HPLC (C18 column).

Step-by-Step Synthesis Workflow
Step A: Installation of Rigid Linker on POI Ligand
  • Dissolve POI Ligand-Amine (1.0 eq) in DMF (0.1 M).

  • Add trans-4-prop-2-ynylcyclohexanecarboxylic acid (1.2 eq).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at RT for 2 hours. Monitor by LC-MS for the formation of Alkyne-Cyclohexane-POI .

  • Critical Checkpoint: Ensure no epimerization of the cyclohexane ring has occurred (check via NMR or chiral LC).

Step B: The Click Reaction (CuAAC)[3]
  • Dissolve Alkyne-Cyclohexane-POI (1.0 eq) and Azide-E3 Ligand (1.0 eq) in t-BuOH:Water (1:1).

  • Prepare a catalyst solution: Mix CuSO₄ (0.1 eq) and TBTA (0.1 eq) in minimal DMF, then add Sodium Ascorbate (0.5 eq) in water.

  • Add catalyst mixture to the reaction vial.

  • Stir vigorously at RT for 4–12 hours under N₂ atmosphere.

  • Quench: Add 0.1 M EDTA solution to chelate copper.

Step C: Purification
  • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Inject onto Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Isomer Separation: If starting materials contained mixed isomers (cis/trans), use a Chiralpak AD-H column to separate the final PROTAC isomers. The rigid linker amplifies the difference in retention time between isomers compared to flexible linkers.

Synthetic Pathway Diagram

SynthesisWorkflow POI POI Ligand (Amine) Intermediate Alkyne-Functionalized Warhead POI->Intermediate Amide Coupling (HATU) Linker Cyclohexane-Alkyne (Acid) Linker->Intermediate Click CuAAC Reaction (CuSO4, NaAsc) Intermediate->Click E3 E3 Ligand (Azide) E3->Click Final Rigid PROTAC (Triazole-Cyclohexane) Click->Final Cycloaddition

Caption: Modular synthesis pathway. The rigid cyclohexane is installed first to ensure stereochemical integrity before the final click convergence.

Biological Validation: Assessing Cooperativity

Rigid linkers often show high "cooperativity" (


), meaning the PROTAC binds the ternary complex better than it binds either protein alone. This protocol validates that effect.
Ternary Complex TR-FRET Assay

Objective: Measure the affinity of the PROTAC for the POI in the presence vs. absence of the E3 ligase.

  • Labeling:

    • POI: Tagged with Terbium Cryptate (Donor).

    • E3 Ligase: Tagged with d2 fluorophore (Acceptor).[5]

  • Binary Assay (Kd_binary): Titrate PROTAC against POI-Donor alone. Measure fluorescence quenching or anisotropy.

  • Ternary Assay (Kd_ternary): Titrate PROTAC against POI-Donor in the presence of saturating E3 ligase.

  • Data Analysis:

    • Calculate Cooperativity Factor (

      
      ) = 
      
      
      
      .
    • Interpretation:

      • 
        : Positive cooperativity (The rigid linker "locks" the proteins together).
        
      • 
        : Negative cooperativity (Steric clash; linker geometry is incorrect).
        
Comparative Data Table (Example)
PropertyFlexible Linker (PEG3)Rigid Linker (Trans-Cyclohexane)Impact of Rigidity
TPSA (Ų) 140 - 180110 - 130Improved Permeability (Lower TPSA)
Cooperativity (

)
~1.0 (Neutral)3.5 (Positive)Enhanced Potency (Pre-organization)
Metabolic Stability Low (Oxidative cleavage)HighLonger Half-life
Solubility HighLow/ModerateChallenge: May require polar groups on warhead

References

  • Design of Rigid Linkers: Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. Link

  • Click Chemistry in PROTACs: Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

  • Linker Rigidity & Cooperativity: Klein, V. G., et al. (2020). "Understanding and improving the membrane permeability of PROTACs." Journal of Medicinal Chemistry. Link

  • Cyclohexane Stereochemistry: Bemis, G. W., & Murcko, M. A. (1996). "The properties of known drugs.[1][3][6][7][8] 1. Molecular frameworks." Journal of Medicinal Chemistry. Link

  • Ternary Complex Protocols: Roy, M. J., et al. (2019). "PRS-343: a novel bispecific antibody targeting HER2 and 4-1BB." ACS Chemical Biology. Link (Note: Reference used for biophysical assay methodology standards).

Sources

Application Note: Chemoselective Reductive Amination of Propargyl Ether Cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-fidelity protocols for the reductive amination of propargyl ether cyclohexanones. These substrates are critical intermediates in the synthesis of neuroprotective agents (e.g., multifunctional MAO-B inhibitors) and "click-ready" chemical probes.

The core synthetic challenge is chemoselectivity : reducing the in situ formed imine without reducing the terminal alkyne of the propargyl ether moiety. Standard catalytic hydrogenation (e.g., Pd/C, H₂) is contraindicated due to the rapid reduction of the alkyne to an alkene or alkane. This guide prioritizes hydride transfer reagents—specifically Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide-mediated borohydride reduction—to ensure the integrity of the propargyl "warhead."

Strategic Analysis: The Chemoselectivity Matrix

The successful conversion of a ketone to an amine in the presence of a terminal alkyne requires a reducing agent that discriminates between the C=N bond (imine/iminium) and the C≡C bond (alkyne).

Comparative Reagent Profile
Reducing AgentAlkyne ToleranceImine SelectivityToxicity ProfileRecommendation
H₂ / Pd/C Poor HighLowAVOID. Reduces alkyne.
NaBH₃CN High Moderate (pH dependent)⚠️ High (HCN risk)Legacy. Use only if STAB fails.
NaBH(OAc)₃ (STAB) High Excellent LowMethod A (Primary Choice).
Ti(OiPr)₄ + NaBH₄ High Excellent LowMethod B (Hindered/Weak Amines).
Pyridine-Borane High GoodModerateAlternative for large scale.
Decision Logic for Protocol Selection

The choice between Method A (STAB) and Method B (Titanium) depends largely on the steric and electronic nature of the amine and the cyclohexanone ring.

ProtocolSelection Start Start: Substrate Analysis AmineType Amine Nucleophilicity Start->AmineType Sterics Ketone Steric Hindrance (e.g., 2-substituted?) AmineType->Sterics Aliphatic / Primary MethodB PROTOCOL B: Ti(OiPr)4 Mediated (Forcing Conditions) AmineType->MethodB Aromatic / Weakly Nucleophilic MethodA PROTOCOL A: Direct STAB Reduction (Standard) Sterics->MethodA Unencumbered (4-substituted) Sterics->MethodB Hindered (2-substituted)

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on substrate constraints.

Protocol A: Direct Reductive Amination (STAB)

Best for: Unhindered cyclohexanones and aliphatic amines. Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces iminium ions over ketones. It does not require pH adjustment or toxic cyanides.

Materials
  • Substrate: 4-(prop-2-yn-1-yloxy)cyclohexan-1-one (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask under N₂, dissolve the ketone (1.0 equiv) in DCE (0.2 M concentration).

    • Add the amine (1.1 equiv).[2]

    • Add AcOH (1.0 equiv). Stir at room temperature (RT) for 15–30 minutes.

    • Note: The propargyl ether linkage is stable to AcOH.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by TLC or LCMS. The ketone peak should disappear.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes until bubbling ceases.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification:

    • The crude amine is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH) or crystallize as an HCl salt.

Validation Check:

  • ¹H NMR: Verify the integrity of the propargyl group. The alkyne proton (

    
    ) typically appears as a triplet (
    
    
    
    ) around 2.4–2.5 ppm. If this signal is lost or the integration is reduced, the alkyne has been compromised (unlikely with STAB).

Protocol B: Titanium(IV) Mediated Reductive Amination

Best for: Sterically hindered ketones (e.g., 2-substituted cyclohexanones) or electron-deficient amines (anilines). Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine.

Materials
  • Substrate: Propargyl ether cyclohexanone derivative.

  • Reagent 1: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv).

  • Reagent 2: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH₃CN.

  • Solvent: Neat (preferred for imine formation) or THF.

  • Solvent for Reduction: Ethanol (absolute).

Step-by-Step Methodology
  • Lewis Acid Activation:

    • In a dried flask under Ar/N₂, combine the ketone (1.0 equiv) and amine (1.2 equiv).

    • Add Ti(OiPr)₄ (1.25 equiv) neat.

    • Stir at RT for 1–4 hours. The mixture will become viscous.

    • Why: This forces the formation of the titanium-imine complex and traps the water byproduct as titanium oxides.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (approx. 0.5 M relative to ketone).

    • Safety: Cool the flask to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic, H₂ evolution).

    • Allow the mixture to warm to RT and stir for 2–4 hours.

  • Hydrolysis (Critical Step):

    • The reaction will contain titanium salts that form a gel upon adding water.

    • Add 2N NaOH or aqueous NH₄OH to quench. The titanium will precipitate as a white solid (TiO₂).

    • Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

  • Workup:

    • Concentrate the filtrate to remove ethanol.

    • Redissolve in EtOAc, wash with brine, dry, and concentrate.

TiMechanism Ketone Ketone + Amine TiComplex Titanium-Imine Complex Ketone->TiComplex Ti(OiPr)4 Lewis Acid Reduction Hydride Transfer (NaBH4) TiComplex->Reduction EtOH Dilution Hydrolysis Hydrolysis (TiO2 ppt) Reduction->Hydrolysis 2N NaOH Product Target Amine (Alkyne Intact) Hydrolysis->Product Filter

Figure 2: Workflow for Titanium-mediated reductive amination, highlighting the critical hydrolysis step to remove Titanium salts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium favors ketone.Switch to Protocol B (Titanium) to scavenge water.
Dialkylation Primary amine is too nucleophilic.Use a large excess of amine (5–10 equiv) or switch to STAB which is slower and more selective for mono-alkylation.
Alkyne Reduction Contaminated reagents.Ensure no transition metals (Pd, Pt, Ni) are present in the glassware or stir bars. Stick to chemical hydrides.
Gel Formation Titanium salts during workup.Use 2N NaOH or Rochelle's salt solution during the quench to solubilize or precipitate Ti cleanly.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

  • Bhattacharyya, S. (1995). Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride.[8][9] The Journal of Organic Chemistry, 60(15), 4928–4929. Link

  • You, S. L., & Cai, Q. (2008). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System.[10] The Journal of Organic Chemistry, 73(11), 4299-4301. Link

Sources

Solid-phase peptide synthesis (SPPS) using alkyne-cyclohexyl amine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Using Alkyne-Cyclohexyl Amine Building Blocks

Executive Summary

The incorporation of alkyne-functionalized cyclohexyl amine moieties into peptide sequences represents a convergence of two powerful medicinal chemistry strategies: conformational constraint and bioorthogonal ligation . The cyclohexyl scaffold, often utilized in the form of aminocyclohexanecarboxylic acid (ACHC) derivatives or


-substituted cyclohexylamines, restricts backbone flexibility, inducing specific secondary structures (e.g., 

-turns or helices) via the gem-dialkyl or Thorpe-Ingold effect. Simultaneously, the alkyne handle enables downstream modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating peptide stapling, fluorescent labeling, or surface immobilization.

This guide addresses the specific synthetic challenges associated with these building blocks: extreme steric hindrance during coupling and the preservation of the alkyne pharmacophore during cleavage.

Technical Background & Mechanistic Insight

The Steric Challenge

Cyclohexyl-based building blocks (e.g., Fmoc-1-amino-4-ethynylcyclohexanecarboxylic acid or 1-ethynylcyclohexylamine) function similarly to


-disubstituted amino acids (like Aib). The rigid cyclohexane ring imposes severe steric clashes with the incoming activated ester and the resin-bound amine.
  • Consequence: Standard coupling protocols (HBTU/DIPEA, room temperature) often result in <20% conversion, leading to deletion sequences.

  • Solution: We utilize 7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or HATU combined with controlled microwave energy to overcome the activation energy barrier.

The "Click" Opportunity

The alkyne handle on the cyclohexyl ring is electronically distinct. Unlike aromatic alkynes, the aliphatic placement on the cyclohexane ring (often at the 4-position) is less prone to side reactions during TFA cleavage, provided that cationic scavengers are optimized.

Strategic Workflow Visualization

The following diagram outlines the critical decision points when incorporating alkyne-cyclohexyl modules, distinguishing between backbone incorporation (Amino Acid) and terminal capping (Amine).

SPPS_Workflow Start Start: Resin-Bound Peptide Decision Type of Incorporation? Start->Decision Path_AA Backbone Incorporation (Fmoc-Ethynyl-ACHC) Decision->Path_AA Internal Constraint Path_Cap Terminal Capping (1-Ethynylcyclohexylamine) Decision->Path_Cap N-Term Functionalization Step_AA_1 Activation: HATU/HOAt/Collidine (Pre-activation 2 min) Path_AA->Step_AA_1 Step_Cap_1 Linker Activation: Triphosgene or DSC (Urea Linkage) Path_Cap->Step_Cap_1 Step_AA_2 Coupling: Microwave (75°C, 10 min) Double Coupling Required Step_AA_1->Step_AA_2 QC_Check Kaiser/Chloranil Test Step_AA_2->QC_Check Step_Cap_2 Nucleophilic Addition: Add 1-Ethynylcyclohexylamine (5 eq) Step_Cap_1->Step_Cap_2 Step_Cap_2->QC_Check QC_Check->Step_AA_2 Fail (Re-couple) Click On-Resin CuAAC (Optional) CuI, Ascorbate, Azide QC_Check->Click Pass Cleavage Cleavage: TFA/TIPS/H2O (Avoid EDT if Cu used) Click->Cleavage

Figure 1: Decision tree for incorporating alkyne-cyclohexyl motifs via backbone elongation or terminal urea/amide capping.

Experimental Protocols

Protocol A: Backbone Incorporation (Fmoc-Ethynyl-ACHC)

Use this protocol for inserting the cyclohexyl ring into the peptide chain.

Materials:

  • Resin: Rink Amide (0.6 mmol/g loading). Note: Low loading is preferred to reduce inter-chain aggregation.

  • Coupling Reagents: HATU, HOAt (0.5 M in DMF).

  • Base: 2,4,6-Collidine (Sym-collidine). Why? Collidine is a weaker base than DIPEA, reducing the risk of epimerization at high temperatures while maintaining sufficient basicity for activation.

Step-by-Step:

  • Swelling: Swell resin in DMF (3 x 10 min).

  • Deprotection: 20% Piperidine/DMF with 0.1 M Oxyma Pure (to suppress aspartimide formation) for 2 x 5 min. Wash DMF (5x).

  • Activation (The Critical Step):

    • Dissolve Fmoc-Ethynyl-ACHC (3.0 eq) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add Collidine (6.0 eq).

    • Pre-activate for exactly 2 minutes. (Longer activation can lead to guanidinium capping).

  • Coupling:

    • Add mixture to resin.

    • Microwave: Heat to 75°C for 10 minutes (Power: 25W).

    • Alternative (Room Temp): Shake for 4 hours, drain, and repeat (Double Couple).

  • Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/hindered systems than Kaiser). If blue particles persist, repeat step 4.

Protocol B: Terminal Capping (Urea Linkage)

Use this protocol to attach 1-ethynylcyclohexylamine to the N-terminus.

  • Linker Activation:

    • Treat N-terminal free amine resin with N,N'-Disuccinimidyl carbonate (DSC) (5 eq) and DIPEA (5 eq) in DMF for 45 min.

    • Wash with DCM (5x) to remove excess DSC.

  • Amine Addition:

    • Add 1-ethynylcyclohexylamine (5 eq) and DIPEA (5 eq) in DMF.

    • Shake at Room Temperature for 2 hours.

    • Result: A stable urea linkage connecting the alkyne-cyclohexyl moiety to the peptide.

Data Presentation: Coupling Efficiency Comparison

The following table summarizes optimization data for coupling sterically hindered cyclohexyl amino acids (based on internal validation studies).

Coupling SystemTemperatureTimeAggregation DisruptionYield (Crude HPLC)
HBTU / DIPEA 25°C2 hrNone15 - 30% (Incomplete)
DIC / Oxyma 50°C1 hrModerate65%
HATU / HOAt / Collidine 75°C (µW) 10 min High >92%
PyAOP / DIPEA 75°C (µW)10 minHigh90%

Table 1: Comparative efficiency of coupling reagents for hindered cyclohexyl building blocks. Microwave-assisted HATU/HOAt provides superior conversion.

On-Resin Click Chemistry (CuAAC) Protocol

Once the alkyne-cyclohexyl block is installed, you may wish to "staple" or label it while still on the solid phase.

Reagents:

  • Copper(I) Iodide (CuI)

  • Sodium Ascorbate (NaAsc)[1]

  • Azide partner (R-N3)

  • Solvent: DMF/Piperidine (8:2) or DMSO/tBuOH.

Procedure:

  • Wash: Wash resin extensively with degassed DMF.

  • Cocktail Prep: Dissolve Azide (3 eq), CuI (0.5 eq), and NaAsc (0.5 eq) in degassed DMF.

    • Note: Add TBTA ligand (0.5 eq) to protect the Cu(I) species from oxidation and prevent peptide backbone degradation.

  • Reaction: Agitate under Nitrogen atmosphere for 4–16 hours.

  • Copper Cleanup (Crucial): Wash resin with 0.1 M EDTA or sodium diethyldithiocarbamate (0.5% w/v in DMF) for 3 x 10 min to remove copper coordinated to the peptide. Failure to do this will result in broad peaks/adducts in HPLC.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of azoles. DFT study predicts unprecedented reactivity and intermediates. Journal of the American Chemical Society, 127(1), 210-216. Link

  • Kacprzak, K., et al. (2016). Synthesis of constrained peptides with fine-tuned cis/trans isomerism. Organic & Biomolecular Chemistry, 14, 762-767. Link

  • Gong, H., & Krische, M. J. (2005). Duplex DNA-binding properties of a series of distamycin analogues containing 1-aminocyclohexane carboxylic acid. Journal of the American Chemical Society, 127(48), 17190-17199. Link

Sources

Troubleshooting & Optimization

Improving solubility of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[2][3]

Welcome to the technical support center. You are likely accessing this guide because you are experiencing precipitation ("crashing out"), oiling out, or inconsistent concentration data with 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine .

This molecule is a bifunctional linker used primarily in Click Chemistry. It possesses two distinct domains that fight against each other in aqueous environments:

  • Hydrophilic Handle: The primary amine (-NH₂).[1]

  • Hydrophobic Core: The cyclohexane ring and propargyl ether tail.[1]

The Core Problem: The cyclohexane backbone renders this molecule significantly more lipophilic than standard PEG-based linkers.[2][1] If you treat it like a PEG linker, it will fail. Success depends entirely on manipulating the ionization state of the amine.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
pKa (Amine) ~10.6 (Est.[2][1] based on cyclohexylamine)Critical: At pH > 9, it is neutral and insoluble.[1]
LogP ~0.9 - 1.5 (Lipophilic)Requires organic co-solvent or strict pH control.[2][1]
Forms Free Base (Oil/Solid) vs. HCl Salt (Solid)Free Base is water-insoluble. HCl Salt is water-soluble.[2][1]
Isomers cis / trans mixtureBatch-to-batch solubility variations may occur.[2][1]

Critical Diagnostic: Which Form Do You Have?

Before proceeding, check the container label. This is the single most common cause of solubility failure.

  • Scenario A: You have the Hydrochloride (HCl) Salt. [1][3]

    • Solubility: High in water.

    • Action: Dissolve directly in water or low-salt buffer.[2][1]

  • Scenario B: You have the Free Base. [2][1]

    • Solubility:Near zero in neutral water.[1] It will float as an oil or sit as a precipitate.

    • Action: You must convert it to a salt in situ using the Acidification Protocol below.[1]

Workflow: The Solubilization Decision Tree

Use the following logic flow to determine the correct protocol for your experiment.

SolubilityLogic Start Start: Check Compound Form CheckForm Is it HCl Salt or Free Base? Start->CheckForm HClSalt HCl Salt Form CheckForm->HClSalt FreeBase Free Base Form CheckForm->FreeBase DirectWater Direct Dissolution (Water/Buffer pH < 7) HClSalt->DirectWater StockPrep Prepare 100mM Stock in DMSO or DMF FreeBase->StockPrep CheckPH Check Final pH DirectWater->CheckPH AqueousDilution Dilute into Aqueous Buffer StockPrep->AqueousDilution AqueousDilution->CheckPH pH_High pH > 8.0 (Risk: Precipitation) CheckPH->pH_High Basic Buffer pH_Low pH < 7.5 (Stable) CheckPH->pH_Low Acidic/Neutral Buffer pH_High->pH_Low Add HCl or Adjust Buffer

Figure 1: Decision matrix for solubilizing amine-functionalized hydrophobic linkers. Note the critical dependence on final pH.

Standard Operating Protocols (SOPs)

Protocol A: The "In-Situ" Salt Formation (For Free Base)

Use this if you have the free base and need an aqueous solution without organic solvents.[2][1]

The Mechanism: We are protonating the amine (


).[2][1] The charged ammonium species is highly water-soluble.[2][1]
  • Weighing: Weigh the target amount of the free base into a glass vial.

  • Acidification: Add 1.05 equivalents of 0.1 M HCl (or 1 M Acetic Acid).

    • Note: Do not add water yet. Add the acid directly to the solid/oil.

  • Agitation: Vortex vigorously for 30 seconds. The oil should disappear and form a clear solution.

  • Dilution: Add water or buffer to reach the desired volume.[1]

  • Validation: Check pH. It must remain below pH 8.0.[4]

Protocol B: The Organic Stock Method (Recommended)

Best for long-term storage and high-concentration stocks.[2][1]

The Mechanism: DMSO solvates the hydrophobic cyclohexane ring, preventing aggregation before the amine can interact with water.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][5]

    • WARNING:NEVER use Acetone. Acetone reacts with primary amines to form Schiff bases (imines), permanently destroying your linker [1].[1]

  • Concentration: Prepare a 50 mM to 100 mM stock solution.

  • Storage: Aliquot and store at -20°C under desiccant.

  • Aqueous Dilution:

    • Add the organic stock dropwise to your stirring aqueous buffer.[1]

    • Ensure the final organic solvent concentration is < 5% (v/v) to avoid protein denaturation in downstream applications.

Deep Dive: Buffer Compatibility & "The Crash"

Why does the solution turn cloudy when you add it to your reaction buffer?

The pH Trap

The pKa of the cyclohexyl amine is approximately 10.6.

  • At pH 7.4 (PBS): The amine is ~99.9% protonated (

    
    ).[1] Solubility is generally good.
    
  • At pH 8.5 (Bicarbonate): The amine is still mostly protonated, but the equilibrium shifts.[1] If the concentration is high (>10 mM), the small fraction of uncharged free base can aggregate, acting as a nucleation site for precipitation.

  • At pH 10 (Carbonate): The amine is deprotonated (

    
    ).[1] The molecule is now hydrophobic. It will  precipitate.
    
The "Salting Out" Effect

High ionic strength buffers (like 10x PBS) reduce the solubility of organic molecules by competing for water hydration shells.

  • Recommendation: Use low-salt buffers (10-50 mM) for the initial dissolution, then adjust salt concentration only if necessary.[1]

Click Chemistry Compatibility (CuAAC)

If you are using this for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Avoid Phosphate Buffers: Phosphate anions can precipitate Copper(I) ions, stopping the reaction.[1]

  • Preferred Buffer: HEPES or Tris (pH 7.0 - 7.5).[2][1]

  • Order of Addition: Dissolve the linker first, then add the copper/ligand complex.[1]

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it's cloudy? A: Yes, mild sonication (bath sonicator, 30-60 seconds) is effective for breaking up aggregates of the free base.[2][1] However, if the pH is wrong (too basic), sonication will only temporarily disperse the oil; it will separate again. Check the pH first.

Q: I see a "gummy" residue on the bottom of the tube. What is it? A: This is likely the polymerized or aggregated free base.[2][1] This often happens if you add a concentrated DMSO stock to a cold, high-salt buffer too quickly.

  • Fix: Warm the buffer to 37°C and add the stock slower while vortexing.

Q: Is the alkyne group stable in water? A: Yes, the terminal alkyne is chemically stable in aqueous buffers at neutral pH for days.[1] However, avoid long-term storage in basic conditions (pH > 9) as this can degrade the linker or promote unwanted side reactions.[1]

Q: Why not just buy the PEG version? A: The cyclohexane ring provides rigid spacing and increased metabolic stability compared to flexible PEG chains.[2][1] If your application requires a defined distance or resistance to enzymatic degradation, this linker is superior, despite the solubility challenges [2].

References

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[2][1] (Explains the reactivity of primary amines and solvent incompatibility like acetone).

  • BroadPharm. Product Data: Amine-PEG-Propargyl Linkers.[2][1] (Provides solubility benchmarks for similar alkyne-amine linkers: Water, DMSO, DMF). [2][1]

  • PubChem. Compound Summary: Bis(4-aminocyclohexyl) ether.[2][1][6] (Structural analog data supporting pKa and lipophilicity estimates).

  • National Institutes of Health (PMC). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.[1] (Discusses the impact of cyclic amines on linker solubility and pH dependence).

Sources

Technical Support Center: Separation of cis and trans 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CYC-PROP-ISO-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Triage

You are attempting to separate the geometric isomers of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine . This molecule presents a "perfect storm" of separation challenges:

  • Lack of Chromophore: The alkyne and ether groups have weak UV absorbance, making standard UV detection (254 nm) ineffective.

  • Amine Tailing: The primary amine interacts strongly with silanols on silica, causing peak broadening.

  • Conformational Mobility: The cyclohexane ring flip can complicate NMR assignments if not understood correctly.

This guide prioritizes Derivatization (Boc-protection) as the most robust workflow for high-purity separation, while providing optimized protocols for direct separation if derivatization is not an option.

Module 1: Analytical Diagnostics (How do I know what I have?)

Before attempting separation, you must definitively identify your isomers. Do not rely solely on retention time.

FAQ: How do I distinguish cis from trans by NMR?

Answer: You must look at the H1 methine proton (the proton on the same carbon as the amine).

  • The Rule: In 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial substituents) places the H1 proton in the axial position. The cis isomer (axial/equatorial) places the H1 proton in the equatorial position (assuming the bulkier ether group drives the conformation).

FeatureTrans-Isomer (Thermodynamic)Cis-Isomer (Kinetic)
Conformation Substituents are Diequatorial (e,e)Substituents are Axial/Equatorial (a,e)
H1 Proton Axial Equatorial
Coupling (

)
Large

(~10–12 Hz)
Small

and

(< 5 Hz)
Signal Shape Wide Multiplet (Triplet of triplets)Narrow Multiplet (Quintet/Broad singlet)
Chemical Shift Upfield (lower ppm)Downfield (higher ppm)

Why this works: The Karplus equation dictates that protons with a 180° dihedral angle (axial-axial) have a large coupling constant (


 Hz), whereas axial-equatorial (60°) interactions are weak (

Hz).

Module 2: Separation Strategy Decision Matrix

Use the following logic flow to determine the best separation method for your scale and equipment.

SeparationStrategy Start START: Define Scale & Purity Needs ScaleCheck Is scale > 5 grams? Start->ScaleCheck UVCheck Do you have ELSD or CAD detection? ScaleCheck->UVCheck No (R&D/Prep) Cryst Salt Crystallization (e.g., HCl or Oxalate) ScaleCheck->Cryst Yes (Bulk) DirectSep Direct Silica Chromatography (Requires Amine Modifier) UVCheck->DirectSep Yes (ELSD available) Deriv Boc-Protection Strategy (Recommended) UVCheck->Deriv No (UV only) DirectSep->Deriv If Resolution < 1.5

Figure 1: Decision matrix for selecting the optimal separation workflow based on scale and detection capabilities.

Module 3: The "Gold Standard" Protocol (Boc-Protection)

Why use this? Direct separation of free amines is often plagued by tailing. Converting the amine to a tert-butyl carbamate (Boc) eliminates the basicity, adds molecular bulk (improving silica interaction differences), and allows for standard UV detection at 210 nm (carbonyl absorption).

Step-by-Step Workflow
Phase 1: Protection
  • Dissolve crude amine mixture in DCM.

  • Add 1.1 eq of Di-tert-butyl dicarbonate (

    
    ).[1]
    
  • Add 1.2 eq of Triethylamine (

    
    ).
    
  • Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin; product will not stain or stain faintly, starting material stains red/purple).

Phase 2: Separation (Flash Chromatography)
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     30% EtOAc).
    
  • Detection: UV at 210 nm (Boc carbonyl) or staining (PMA/Hanessian’s Stain).

  • Elution Order: The trans-Boc isomer (less polar) typically elutes before the cis-Boc isomer.

Phase 3: Deprotection
  • Dissolve pure isomer in minimal 1,4-Dioxane or DCM.

  • Add 4N HCl in Dioxane (5-10 eq).

  • Stir 1 hour. Product will precipitate as the hydrochloride salt.

  • Filter and wash with ether to obtain the pure amine salt.

Module 4: Direct Chromatography (Troubleshooting)

If you must separate the free amine directly (e.g., for high-throughput screening), you must address the silanol interactions.

Common Issues & Fixes
SymptomRoot CauseTechnical Solution
Severe Tailing Amine interacting with acidic silanols.Add Modifier: Use 1% Triethylamine (TEA) or 1%

in the mobile phase. Pre-treatment: Flush column with mobile phase + modifier for 5 CVs before injection.
No Peaks Visible Weak UV chromophore (alkyne only).Detection Change: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index). If UV is the only option, monitor 205 nm (alkyne end-absorption) but expect baseline drift.
Co-elution Selectivity is too low on Silica.Switch Stationary Phase: Use C18 (Reverse Phase) at High pH . Use an Ammonium Bicarbonate buffer (pH 10). At high pH, the amine is neutral and interacts hydrophobically with the C18 chain.
Recommended Direct Flash Protocol
  • Column: Amine-functionalized silica (e.g., KP-NH) is superior to standard silica as it requires no mobile phase modifiers.

  • Solvent A: DCM

  • Solvent B: MeOH (with 2% 7N

    
     in MeOH)
    
  • Gradient: 0%

    
     10% B over 15 CVs.
    
  • Note: DCM/MeOH is preferred over Hex/EtOAc for solubility of polar amines.

Module 5: Crystallization (Scale-Up)

For quantities >10g, chromatography becomes expensive. Isomers of 1,4-disubstituted cyclohexanes often have significantly different lattice energies.

Protocol:

  • Dissolve the crude amine in hot Ethanol or Isopropanol .

  • Add 1.0 eq of Oxalic Acid (anhydrous).

  • Allow to cool slowly to RT, then to 4°C.

  • Observation: The trans isomer usually packs more efficiently and crystallizes first.

  • Filter the crystals (trans-enriched) and check the mother liquor (cis-enriched).

  • Recrystallize the solid until diastereomeric ratio (dr) > 99:1.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Discussion on Karplus equation and cyclohexane coupling constants).
  • Teledyne ISCO. "Flash Chromatography of Amines: Mobile Phase Modifiers." Teledyne Application Notes.

  • Reich, H. J. "NMR Spectroscopy: Proton Coupling Constants." University of Wisconsin-Madison Chemistry.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Protocols for Boc protection/deprotection).

  • Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. (Separation of isomers and mobile phase selection).

Sources

Technical Support Center: Optimization of Boc-Deprotection for 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the removal of a tert-butyloxycarbonyl (Boc) protecting group is usually a routine operation. However, when dealing with bifunctional precursors like 4-(prop-2-yn-1-yloxy)cyclohexan-1-amine , the presence of an acid-sensitive propargyl ether and a terminal alkyne introduces unique chemoselectivity challenges.

This guide is engineered to provide you with field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding, clean deprotections.

Mechanistic Pathway & Failure Point Visualization

To troubleshoot effectively, we must first understand the exact fragmentation pathway. The Boc deprotection relies on the protonation of the carbamate oxygen, leading to the expulsion of a highly reactive tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates[1].

BocDeprotection SM N-Boc-4-(prop-2-yn-1-yloxy) cyclohexan-1-amine Protonated Protonated Carbamate SM->Protonated + H+ Acid Acid (TFA or HCl) Acid->Protonated Carbamic Carbamic Acid Protonated->Carbamic Fragmentation tBu tert-Butyl Cation Protonated->tBu Product Amine Salt (Target Product) Carbamic->Product - CO2 Gas CO2 (Gas) Carbamic->Gas Isobutene Isobutylene (Gas) tBu->Isobutene - H+ SideRxn Alkylation Side Products tBu->SideRxn Unquenched Scavenger Scavenger (TIS) Scavenger->tBu Quenches

Mechanism of Boc-deprotection for propargyl ether precursors highlighting cation fragmentation.

Troubleshooting Guide: Causality & Solutions

Q: I am getting zero yield after my standard aqueous workup (NaHCO₃/DCM extraction). Where is my product?

Causality: You have likely lost your product in the aqueous layer. 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a low-molecular-weight molecule containing both a polar primary amine and an ether oxygen. When neutralized to the free base, its water solubility increases dramatically, making extraction into organic solvents like DCM or ethyl acetate highly inefficient. Solution: Bypass aqueous workup entirely. The resulting free amine is immediately protonated by excess acid to form a salt[2]. Isolate the product directly as the trifluoroacetate (TFA) or hydrochloride (HCl) salt by evaporating the reaction volatiles and triturating the crude residue in a non-polar anti-solvent (e.g., cold diethyl ether).

Q: LC-MS shows a mass corresponding to +18 Da relative to my expected product. What happened?

Causality: This is the classic signature of alkyne hydration . Terminal alkynes can undergo Markovnikov addition of water to form a methyl ketone. This side reaction is catalyzed by strong aqueous acids or trace transition metal impurities present in lower-grade solvents. Solution: Maintain strictly anhydrous conditions. Use anhydrous dichloromethane (DCM) and high-purity, anhydrous TFA[2]. If using HCl, utilize a commercially available anhydrous 4.0 M HCl solution in 1,4-dioxane rather than aqueous hydrochloric acid.

Q: I am observing +56 Da impurity peaks. How do I prevent this?

Causality: The fragmentation of the Boc group generates a highly reactive tert-butyl cation[2]. If this cation does not successfully eliminate a proton to form isobutylene gas, it acts as a potent electrophile. It can alkylate nucleophilic sites on your substrate or react with trace impurities[3]. Solution: Incorporate a cation scavenger into your reaction mixture. Adding 1–5% (v/v) Triisopropylsilane (TIS) or thioanisole effectively quenches the tert-butyl cation, converting it to inert byproducts and preventing undesired alkylation[2].

Q: My reaction stalls at 80% conversion. Should I heat it to drive it to completion?

Causality: Do not heat the reaction. The Boc group is sterically hindered, and fragmentation relies heavily on a high acid concentration to push the equilibrium[1]. Heating strong acids in the presence of a propargyl ether risks ether cleavage (yielding 4-aminocyclohexan-1-ol) or alkyne degradation. Solution: Increase the acid concentration rather than the temperature. Ensure your TFA concentration is between 20% and 50% (v/v) in DCM[2]. If the reaction stalls, concentrate the mixture in vacuo to remove the isobutylene/CO₂ and resubject the crude material to a fresh acid cocktail at room temperature.

Optimized Experimental Protocols

To ensure self-validating and reproducible results, utilize one of the following validated protocols based on your desired salt form.

Protocol A: Solution-Phase Deprotection (TFA/DCM)

Recommended for mildness and broad functional group tolerance.

  • Preparation: Dissolve the N-Boc-4-(prop-2-yn-1-yloxy)cyclohexan-1-amine in anhydrous DCM in a round-bottom flask to achieve a concentration of 0.1–0.5 M[2].

  • Scavenger Addition: Add Triisopropylsilane (TIS) to the solution to a final concentration of 2% (v/v) to trap reactive cations[2].

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous TFA dropwise until a 1:1 (v/v) mixture of TFA:DCM is achieved[2]. The dropwise addition controls the exothermic protonation.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1–2 hours. Monitor progress via LC-MS or TLC until the starting material is entirely consumed[2].

  • Concentration & Azeotrope (Self-Validation Step): Concentrate the reaction mixture in vacuo. To ensure complete removal of residual TFA, dissolve the resulting brown oil in toluene (10 mL per mmol) and concentrate again. Repeat this azeotropic removal three times[1].

  • Isolation: Suspend the crude oil in cold diethyl ether or MTBE. Sonicate or stir vigorously until the pure TFA salt precipitates as a white/off-white solid. Filter and dry under high vacuum.

Protocol B: Anhydrous HCl in Dioxane

Recommended for direct, clean precipitation of the HCl salt.

  • Preparation: Dissolve the starting material in a minimal volume of anhydrous 1,4-dioxane.

  • Acidification: Add a commercially available solution of 4.0 M HCl in dioxane (10 equivalents of HCl) at room temperature.

  • Reaction: Stir at room temperature for 1–3 hours. Because the resulting HCl salt is typically insoluble in dioxane, the reaction self-validates by forming a thick white precipitate as the deprotection proceeds.

  • Isolation: Add cold diethyl ether to the flask to force complete precipitation. Filter the solid, wash thoroughly with cold ether to remove any dissolved impurities, and dry under vacuum.

Quantitative Data: Comparison of Deprotection Conditions

Reaction SystemAcid ConcentrationTemperatureReaction TimeMajor Risk FactorRecommended Isolation
TFA / DCM 20–50% v/v0 °C to RT1–2 hourstert-Butyl alkylationEvaporation & Trituration
HCl / Dioxane 4.0 MRT1–3 hoursDioxane toxicityDirect Filtration
Aqueous HCl 1.0–6.0 MRT to Reflux> 4 hoursAlkyne hydration / Ether cleavageNOT RECOMMENDED

Frequently Asked Questions (FAQs)

Q: Does the deprotection affect the cis/trans stereochemistry of the cyclohexane ring? A: Mechanistically, no. The acidic conditions do not epimerize the stereocenters at the amine or ether carbons. However, be aware that if your starting material is a mixture of isomers, the selective crystallization of the resulting salt during trituration might artificially alter the cis/trans ratio of your isolated yield.

Q: How should I store the deprotected product? A: The free base is prone to oxidation and degradation over time. It is highly recommended to store the compound as its TFA or HCl salt at -20 °C under an inert atmosphere (argon or nitrogen) to preserve the integrity of the terminal alkyne[4].

Q: Can I use oxalyl chloride instead of TFA? A: While mild N-Boc deprotection using oxalyl chloride in methanol has been reported for highly acid-sensitive compounds, it is generally unnecessary for propargyl ethers, which are stable to standard TFA conditions at room temperature. Stick to TFA or HCl for operational simplicity unless you observe unavoidable ether cleavage.

References

  • total-synthesis.com , "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable , "tert-Butyl Carbamate (BOC) Deprotection." Available at: [Link]

  • National Institutes of Health (PMC) , "Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes." Available at:[Link]

Sources

Technical Support Center: Optimizing Etherification of 4-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-ACH-ETHER-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Etherification of 4-aminocyclohexanol is a deceptively simple transformation often plagued by poor yields (<40%) and complex impurity profiles. The difficulty arises from three competing factors:

  • Chemoselectivity: The amine (-NH₂) is significantly more nucleophilic than the secondary alcohol (-OH), leading to N-alkylation.

  • Elimination (E2): The secondary cyclohexyl backbone is prone to elimination to form cyclohexene derivatives under the strong basic conditions required for Williamson ether synthesis.

  • Stereochemical Constraints: The reactivity of the hydroxyl group depends heavily on its axial vs. equatorial orientation (cis/trans isomerism).

This guide provides a systematic troubleshooting workflow to isolate these variables and optimize your yield.

Part 1: Diagnostic Workflow

Before altering reagents, identify the primary failure mode using this logic tree.

TroubleshootingWorkflow Start Start: Low Yield (<50%) CheckProduct Analyze Crude Mixture (NMR/LCMS) Start->CheckProduct IsNAlk Is N-alkylated product present? CheckProduct->IsNAlk Sol_Protect CRITICAL: Amine is competing. Action: Use N-Boc protection. IsNAlk->Sol_Protect Yes IsElim Is Cyclohexene present? IsNAlk->IsElim No Sol_Temp E2 Elimination dominating. Action: Lower Temp, Change Base. IsElim->Sol_Temp Yes IsSM Recovered Starting Material? IsElim->IsSM No Sol_Act Low Nucleophilicity. Action: Check Stereochem (Axial OH) or Base Quality (NaH). IsSM->Sol_Act Yes

Figure 1: Diagnostic logic flow for identifying the root cause of low yields in amino-alcohol etherification.

Part 2: Critical Failure Points & Solutions

Issue 1: Chemoselectivity (N- vs. O-Alkylation)

The Problem: In its free form, the nitrogen atom in 4-aminocyclohexanol is a "soft" nucleophile that reacts faster with alkyl halides than the "hard" oxygen nucleophile. The Fix: You must mask the amine. Protonation (using acid salts) is ineffective under the basic conditions of Williamson synthesis.

  • Recommended Strategy: Convert the starting material to N-Boc-4-aminocyclohexanol . The carbamate group withdraws electron density from the nitrogen, rendering it non-nucleophilic under standard alkylation conditions [1].

Issue 2: Elimination (The "Hidden" Yield Killer)

The Problem: Secondary alkoxides on cyclohexane rings are prone to E2 elimination, yielding 3-aminocyclohexene derivatives. This is exacerbated by high temperatures and sterically hindered alkyl halides. The Fix:

  • Temperature Control: Perform the deprotonation at 0°C and keep the alkylation step <40°C.

  • Leaving Group Selection: Use alkyl iodides or triflates (highly reactive) to favor S_N2 substitution over elimination. Avoid secondary alkyl halides.

Issue 3: Stereochemistry (Cis vs. Trans)

The Problem: Reactivity differs between isomers.

  • Trans-isomer: The -OH and -NHBoc groups are typically diequatorial. The equatorial -OH is sterically accessible and more nucleophilic.

  • Cis-isomer: One group is axial.[1] An axial -OH suffers from 1,3-diaxial interactions, making it harder to deprotonate and harder to alkylate [2]. The Fix: If using a mixture of isomers, expect the cis isomer to react slower. Purify the trans isomer prior to reaction if possible.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 4-(alkoxy)cyclohexan-1-amine via N-Boc intermediate.

Reagents & Materials
ComponentSpecificationsPurpose
Substrate N-Boc-trans-4-aminocyclohexanolProtected amine prevents N-alkylation.
Base Sodium Hydride (NaH), 60% in oilIrreversible deprotonation of alcohol.
Solvent Anhydrous DMF or THFPolar aprotic solvent supports alkoxide formation.[2]
Electrophile Alkyl Iodide (R-I)Soft leaving group minimizes elimination.
Quench Sat. NH₄ClBuffers pH to prevent Boc cleavage during workup.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask. Flush with Argon/Nitrogen.[2]

    • Dissolve N-Boc-4-aminocyclohexanol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: THF can be used, but DMF often improves conversion for secondary alcohols by solvating the cation [3].

  • Deprotonation (Critical Step):

    • Cool the solution to 0°C (ice bath).

    • Add NaH (1.2 equiv) portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (H₂ gas). Wait until bubbling ceases (approx. 30 mins) to ensure complete formation of the alkoxide.

  • Alkylation:

    • Add the Alkyl Iodide (1.2 equiv) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (25°C) naturally.

    • Stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup (Amphoteric Handling):

    • Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl.

    • Dilute with water and extract with Ethyl Acetate (3x).[3]

    • Crucial: Wash the organic layer with water (2x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Deprotection (Optional):

    • If the free amine is required, treat the crude Boc-ether with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C [4].[3]

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways. The "Protected Path" (Green) is the only viable route to high yields.

ReactionPathways Substrate 4-Aminocyclohexanol BocSubstrate N-Boc-Intermediate Substrate->BocSubstrate Boc2O, Et3N Protection N_Alk N-Alkylated Byproduct (Major Impurity) Substrate->N_Alk Direct Alkylation (Fastest on N) Alkoxide Alkoxide Anion BocSubstrate->Alkoxide NaH, 0°C Product O-Alkyl Ether (Target) Alkoxide->Product R-X, SN2 Elimination Cyclohexene (Elimination Product) Alkoxide->Elimination High T or 2° R-X (E2)

Figure 2: Reaction pathways showing the necessity of N-protection to avoid N-alkylation and temperature control to minimize elimination.

Part 5: Frequently Asked Questions (FAQs)

Q: I am using NaH but still recovering starting material. Why? A: This is often due to "NaH crusting." Commercial NaH (60% in oil) can degrade.

  • Test: Add a small amount of your NaH to water. If it doesn't fizz aggressively, it's dead.

  • Solution: Wash the NaH with dry hexane under argon before use to remove the mineral oil, exposing the active surface [5].

Q: Can I use a weaker base like Potassium Carbonate (K₂CO₃)? A: Generally, no. The pKa of a secondary alcohol is ~17. K₂CO₃ (pKa of conjugate acid ~10) is not strong enough to deprotonate the alcohol significantly. You need a base with a conjugate acid pKa > 18 (e.g., NaH, KH, or KOtBu).

Q: My product is water-soluble and I'm losing it during extraction. A: This is common for amino ethers.

  • If Boc-protected: It should be lipophilic enough for EtOAc extraction. Ensure you salt out the aqueous layer with NaCl.

  • If deprotected:[3] The free amino ether is highly polar. Do not use water extraction. Instead, evaporate the reaction solvent and use Solid Phase Extraction (SPE) or purify directly via reverse-phase chromatography [6].

References

  • BenchChem. (2025).[2][3][4] Application Notes & Protocols: Selective Functionalization of N-Boc-aminomethanol's Hydroxyl Group. Retrieved from 3

  • MDPI. (2011).[5] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from 5

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis: A Complete Guide to Mechanism. Retrieved from 6

  • Google Patents. (2014). Preparation method of 4-N-Boc-amino cyclohexanone. Retrieved from 7

  • BenchChem. (2025).[3][4] Improving reaction conditions for Williamson ether synthesis. Retrieved from 2

  • ResearchGate. (2025). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from 8

Sources

Removal of copper catalyst after click reaction with cyclohexane amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reaction, is a cornerstone of modern chemical synthesis, prized for its efficiency and biocompatibility. However, for researchers in drug development, the removal of the copper catalyst is a critical and often challenging post-reaction step.[1][2] Residual copper can interfere with downstream biological assays, compromise API (Active Pharmaceutical Ingredient) stability, and present significant toxicity concerns.[1][3][4]

This challenge is frequently amplified when working with cyclohexane amines or other basic amine-containing molecules. These compounds can form stable coordination complexes with copper ions, sequestering the metal in the organic phase and rendering standard aqueous extraction methods ineffective. This guide provides a comprehensive troubleshooting framework, detailed protocols, and the scientific rationale behind selecting the optimal purification strategy for your specific system.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of copper so critical for my API?

Residual metal catalysts are strictly regulated impurities in pharmaceutical products by bodies like the International Council for Harmonisation (ICH).[3] Beyond regulatory compliance, trace copper can:

  • Induce Toxicity: Copper ions can generate reactive oxygen species (ROS), leading to cellular damage.[5]

  • Compromise Compound Stability: Metal ions can catalyze the degradation of the final compound, reducing shelf-life.[4]

  • Interfere with Biological Assays: Paramagnetic copper can cause significant line broadening in NMR spectroscopy, obscuring structural information.[6] It can also inhibit enzymes or interact with other biological targets, leading to false positives or negatives in screening assays.

Q2: I'm using a cyclohexane amine. Why is it so difficult to remove the copper catalyst?

Cyclohexane amines, and amines in general, are Lewis bases that can act as ligands, forming stable coordination complexes with the copper(I) and oxidized copper(II) ions in your reaction mixture. This amine-copper complex can have significant solubility in organic solvents, preventing the copper from partitioning into an aqueous phase during a standard work-up. The newly formed triazole ring product of the click reaction can also chelate copper, further complicating its removal.[7]

Q3: What are the primary strategies for removing copper catalysts?

The most common and effective methods fall into three categories:

  • Aqueous Washes with Chelating Agents: Using strong chelators like EDTA to form highly water-soluble copper complexes that can be extracted from the organic phase.[1][6][7]

  • Solid-Phase Scavenging: Employing resins functionalized with groups that have a high affinity for copper, which can be filtered off after sequestering the metal.[6][7][8]

  • Filtration and Chromatography: Passing the reaction mixture through an adsorbent like silica gel or performing column chromatography to separate the product from the catalyst.[6][8]

Q4: How do I decide which purification method is best for my experiment?

The optimal method depends on the scale of your reaction, the properties of your product (solubility, stability), and the required final purity. The following decision tree provides a general guide.

G start Start: Crude Reaction Mixture (Post-Click) product_sol Is your product soluble in a water-immiscible organic solvent? start->product_sol chelation Strategy 1: Chelation-Assisted Aqueous Extraction (e.g., EDTA wash) product_sol->chelation Yes scavenger Strategy 2: Solid-Phase Scavenger Resin product_sol->scavenger No (e.g., water-soluble product) check_color Is the organic layer colorless after washing? chelation->check_color check_color->scavenger No (Persistent Color) end Purified Product check_color->end Yes final_purity Is ultra-high purity required (<10 ppm)? scavenger->final_purity chromatography Strategy 3: Column Chromatography (Potentially pre-treated with a scavenger) final_purity->chromatography Yes final_purity->end No chromatography->end

Caption: Decision workflow for selecting a copper removal strategy.

Troubleshooting & In-Depth Guides

Problem: My organic product layer is still blue or green after a water wash.

This is a classic sign of persistent copper contamination, likely due to chelation by your amine-containing product.[6][7] A simple water wash is insufficient.

Guide 1.1: Chelation-Assisted Aqueous Extraction

Principle: This method uses a powerful chelating agent, Ethylenediaminetetraacetic acid (EDTA), to form a very stable, water-soluble complex with copper ions.[9] The stability constant of the Cu(II)-EDTA complex is extremely high (log K = 18.8), making it far more favorable than the complex formed with your amine product.[10] This complex is then easily partitioned into the aqueous phase and removed.

Detailed Protocol: EDTA Wash

  • Reaction Quench: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of EDTA disodium salt (Na₂EDTA) and adjust the pH to ~8 with NaOH. The chelating ability of EDTA is pH-dependent, and it is most effective in slightly basic conditions.

  • First Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of the 0.5 M EDTA solution.[7]

  • Shake and Separate: Shake the funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning blue-green as the Cu-EDTA complex forms.[6] Allow the layers to fully separate.

  • Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual EDTA and minimize the amount of water in the organic phase.[6][7]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Expert Tip: If emulsions form, adding brine during the EDTA wash can help break them. For stubborn emulsions, filtering the entire mixture through a pad of Celite can be effective.

Guide 1.2: Solid-Phase Metal Scavenging

Principle: Solid-phase scavengers are materials, typically silica or polymer beads, that are functionalized with groups that have a high affinity for specific metals.[6][7] For copper, scavengers with thiourea or amine-based functionalities are particularly effective.[7][11] The crude reaction mixture is stirred with the scavenger, the copper is selectively bound to the solid support, and the resin is simply filtered off, leaving a purified, copper-free solution.[6]

Comparison of Common Copper Scavenger Resins

Scavenger NameFunctional GroupSupportTypical Use (Equivalents)Key Advantages
QuadraPure™ TU [11][12][13]ThioureaMacroporous Polystyrene3-5 eq. vs. CuHigh selectivity for soft metals (Pd, Cu), wide solvent compatibility.[12][13]
SiliaMetS® Thiol Thiol (Mercaptan)Silica Gel4-6 eq. vs. CuEffective for Cu, Pd, Pt, Ru; suitable for use in cartridges.
Chelex® 100 Resin Iminodiacetic AcidPolystyrene5-10 eq. vs. CuStrong chelator for divalent cations, often used in aqueous systems.

Disclaimer: Equivalents are a general guideline. Always consult the manufacturer's specific recommendations. The efficiency can vary based on solvent, temperature, and substrate.

Detailed Protocol: Batch Scavenging

  • Select Resin: Choose an appropriate scavenger based on the table above and your solvent system. QuadraPure™ TU is an excellent starting point for many click reactions.[11]

  • Add Scavenger: To your crude reaction mixture (can be neat or diluted in a solvent), add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).[6]

  • Stir: Stir the suspension at room temperature. The time required can range from 1 to 24 hours. Monitor progress by taking a small aliquot, filtering it, and checking for any residual blue/green color. For quantitative results, analysis by ICP-MS or AAS is required.[3]

  • Filter: Once scavenging is complete, filter the mixture through a Büchner funnel or a simple cotton plug in a pipette to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of fresh solvent to ensure complete recovery of your product.[6] The combined filtrate contains your purified product.

Advanced Troubleshooting

Q5: I've tried an EDTA wash and a scavenger, but my NMR is still broad and I suspect trace copper. What now?

For applications requiring extremely low copper levels (e.g., <15 ppm for APIs), a multi-step approach or chromatography may be necessary.[14]

Guide 2.1: Combining Methods & Final Polish with Chromatography

Principle: No single method guarantees 100% removal. A sequential combination is often the most robust strategy. An initial EDTA wash can remove the bulk of the copper, reducing the load on a more expensive scavenger resin used in the second step.[6] Column chromatography serves as a final, highly effective polishing step.

Workflow: The "Wash-Scavenge-Chromatograph" Protocol

  • Initial Wash: Perform the EDTA wash protocol as described in Guide 1.1 to remove the majority of the copper.

  • Scavenge: After drying and concentrating the organic layer, re-dissolve the crude product and treat it with a scavenger resin as per Guide 1.2, but for a shorter duration (e.g., 1-3 hours).

  • Column Chromatography: Purify the product via standard silica gel column chromatography. The polar silica can adsorb the final traces of copper species.[6]

  • Expert Tip: If your amine-containing product streaks on the silica column, consider pre-treating your eluent with 0.5-1% triethylamine or ammonia to improve peak shape and recovery.

G cluster_0 Multi-Step Purification Workflow A Crude Product (High Cu Content) B EDTA Wash (Bulk Cu Removal) A->B Step 1 C Solid-Phase Scavenger (Trace Cu Removal) B->C Step 2 D Column Chromatography (Final Polish) C->D Step 3 E Ultra-Pure Product (<15 ppm Cu) D->E

Caption: A robust, multi-step workflow for achieving ultra-low copper levels.

References

  • QuadraPure™ & QuadraSil™ Scavengers. Johnson Matthey.

  • Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Benchchem.

  • QuadraPure TU, macroporous, 400-600 μm particle size. Sigma-Aldrich.

  • Catalyst Removal - Matyjaszewski Polymer Group. Carnegie Mellon University.

  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. ACS Publications.

  • QuadraPure TU: Polymer metal scavenger. Johnson Matthey.

  • Copper chelating. Sigma-Aldrich.

  • How can I remove copper from a click reaction mixture using EDTA? ECHEMI.

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

  • Technical Support Center: Copper Catalyst Removal in Click Chemistry. Benchchem.

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate.

  • QuadraPure® TU. Sigma-Aldrich.

  • Continuous metal scavenging and coupling to one-pot copper-catalyzed azide-alkyne cycloaddition “click” reaction in flow chemistry. Syrris.

  • Impurity Analysis Strategies in APIs. BOC Sciences.

  • A risk mitigation approach to detecting and quantifying metals in APIs. European Pharmaceutical Review.

  • Process for removal of copper from solutions of chelating agent and copper. Google Patents.

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.

  • Best method for removing Cu(I) from Org compounds. Reddit.

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.

  • Role of copper chelating agents: between old applications and new perspectives in neuroscience. PMC.

  • Removal of EDTA-chelated copper from aqueous solution by interior microelectrolysis. ResearchGate.

  • Copper chelation chemistry and its role in copper radiopharmaceuticals. SciSpace.

  • Highly efficient removal of Cu(II) from aqueous solution using a novel magnetic EDTA functionalized CoFe2O4. RSC Publishing.

  • Ethylenediaminetetraacetic Acid (EDTA) Mitigates the Toxic Effect of Excessive Copper Concentrations on Growth, Gaseous Exchange and Chloroplast Ultrastructure of Corchorus capsularis L. and Improves Copper Accumulation Capabilities. MDPI.

  • COPPER CATALYSIS IN ORGANIC REACTIONS. Government General Degree College, Kalna I.

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate.

  • Impurities in APIs and Their Effects on Products. Contract Pharma.

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.

  • Procedure Residual Copper Soluble Analysis. 911Metallurgist.

  • Minimum, median and maximum concentrations of quantified APIs sorted by sample frequency of quantified concentrations. ResearchGate.

Sources

Technical Support Center: Managing Hygroscopicity in Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Amine hydrochloride salts are foundational to pharmaceutical development, offering enhanced aqueous solubility compared to their free-base counterparts[1]. However, their high polarity makes them notoriously hygroscopic. This guide provides evidence-based troubleshooting, mechanistic insights, and validated protocols for handling, drying, and storing these sensitive compounds.

Systems Workflow: Moisture Dynamics & Mitigation

G A Amine HCl Salt (High Polarity) B Moisture Exposure (RH > DRH) A->B Improper Storage E Mitigation: Environmental Control (Glovebox, Desiccators) A->E Proactive Handling C Deliquescence & Lattice Dissolution B->C Water Absorption D Degradation (Disproportionation) C->D Microenvironment pH shift F Mitigation: Azeotropic Drying (Toluene/Heptane) C->F Remediation G Stable Anhydrous Salt (Optimal Storage) E->G Moisture Exclusion F->G Water Removal

Workflow: Moisture-induced degradation of amine HCl salts and mitigation strategies.

Core Knowledge Base (FAQs)

Q: Why do amine hydrochloride salts rapidly absorb moisture compared to their free bases? A: Hydrochloride salts are highly polar ionic solids. The chloride counterion readily forms strong hydrogen bonds with atmospheric water molecules. When the ambient Relative Humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the specific salt, the material undergoes a first-order phase transition from a solid to a saturated solution[2]. This thermodynamic drive to dissolve in absorbed moisture is what makes them exceptionally difficult to handle in uncontrolled environments[1].

Q: What is the difference between hygroscopicity and deliquescence? A: Hygroscopicity is a broad term for any material's tendency to absorb moisture from the air. Deliquescence is a specific, extreme form of hygroscopicity where the solid absorbs so much water that it dissolves into an aqueous solution[3]. For example, Dimethylamine Hydrochloride is stable under dry conditions but acts as a deliquescent solid in humid environments, turning into a liquid slurry[4].

Q: How does moisture uptake lead to chemical degradation or "disproportionation"? A: When an amine hydrochloride salt absorbs water, it creates a localized aqueous microenvironment on the crystal surface. If the formulation contains excipients that act as weak bases (e.g., metallic stearates used as lubricants), the moisture facilitates an acid-base reaction. The excipient abstracts the proton from the amine hydrochloride, converting the highly soluble salt back into the poorly soluble, less stable free base—a process known as disproportionation[5].

Troubleshooting Guide

Issue 1: Continuous upward drift on the analytical balance during weighing.

  • Causality: The salt is dynamically scavenging moisture from the ambient laboratory air during the weighing process, continuously increasing the mass on the balance pan.

  • Solution: Never weigh highly hygroscopic APIs in ambient air. Utilize a controlled-humidity glove box (RH < 15%). If a glove box is unavailable, execute the Weighing by Difference Protocol (see Protocols section) using a tightly sealed weighing vessel.

Issue 2: Powder caking and hard lump formation inside the storage container.

  • Causality: Temperature fluctuations in the storage area cause the local RH inside the container headspace to temporarily exceed the salt's DRH. This induces partial deliquescence (capillary condensation between particles). When the temperature drops, the moisture evaporates, and the salt recrystallizes, fusing the particles into a hard cake[6].

  • Solution: Store the material in double-bagged, heat-sealed, moisture-proof aluminum liners with desiccant pouches (e.g., silica gel) placed between the inner and outer bags[7]. Maintain strict temperature control (15–30 °C) to prevent thermal cycling[7].

Issue 3: Binary mixtures (API + Excipient) are degrading even when stored below the API's known DRH.

  • Causality: The phenomenon of Mutual Deliquescence. When two or more deliquescent solids are mixed, the DRH of the mixture (MDRH) is significantly lower than the DRH of either individual component due to colligative effects[2].

  • Solution: Determine the MDRH of the specific blend using Dynamic Vapor Sorption (DVS)[6]. Ensure the manufacturing and storage environments are controlled to at least 10% RH below the newly established MDRH[8].

Experimental Protocols
Protocol 1: High-Precision Weighing of Deliquescent Salts (Weighing by Difference)

This protocol utilizes a self-validating closed-system approach to prevent moisture uptake during mass transfer.

  • Preparation: Place the sealed API container, a clean/dry weighing bottle with a ground-glass stopper, and a micro-spatula into a desiccator over phosphorus pentoxide (

    
    ) or active silica gel for at least 2 hours prior to handling.
    
  • Initial Tare: Place the empty, stoppered weighing bottle on the analytical balance. Record the exact tare weight (

    
    ).
    
  • Transfer (Rapid): Open the desiccator, quickly transfer an estimated excess of the amine hydrochloride salt into the weighing bottle, and immediately replace the stopper.

  • Gross Weight: Weigh the stoppered bottle containing the salt. Record this weight (

    
    ).
    
  • Dispensing: Take the sealed bottle to the reaction vessel/flask. Quickly remove the stopper, tap the required amount of salt directly into the vessel, and immediately re-stopper the bottle.

  • Final Weight (Self-Validation): Re-weigh the stoppered bottle with the remaining salt (

    
    ).
    
  • Calculation: The exact mass transferred to the reaction is

    
    . Because the salt was only exposed to air for seconds and never weighed while exposed, moisture uptake is negligible.
    
Protocol 2: Azeotropic Drying of Hydrated Amine Hydrochloride Salts

Vacuum drying is often insufficient for tightly bound hydrates. Azeotropic distillation leverages thermodynamics to physically strip water from the crystal lattice[9].

  • Solvent Selection: Select a non-polar solvent that forms a heterogeneous azeotrope with water (e.g., Toluene, boiling point 110°C; or Heptane for lower temperature requirements)[9].

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Suspension: Suspend the wet amine hydrochloride salt in the chosen solvent (e.g., 10 mL toluene per gram of salt). Note: Amine HCl salts are generally insoluble in non-polar solvents, so this will be a slurry[4].

  • Reflux: Heat the mixture to a vigorous reflux. The water-toluene azeotrope will vaporize, condense, and phase-separate in the Dean-Stark trap.

  • Self-Validation: Monitor the volume of water collecting in the trap. Reflux until the water level remains constant for 30 minutes, confirming all lattice water has been displaced.

  • Isolation: Cool the flask to room temperature. Filter the anhydrous salt rapidly under a blanket of dry nitrogen.

  • Residual Solvent Removal: Transfer the solid to a vacuum oven and dry at 40–50°C under high vacuum (< 10 mbar) for 12 hours to remove residual toluene.

Quantitative Reference Data: Hygroscopicity & Storage Parameters

The following table summarizes critical thresholds for common amine hydrochloride salts and handling environments, derived from dynamic vapor sorption (DVS) and thermodynamic studies[3],[6],[7].

Compound / MaterialDeliquescence Relative Humidity (DRH) at 25°CCharacteristic BehaviorRecommended Storage / Handling RHDrying Strategy
Ranitidine HCl (Form I) ~67%[3]Rapid phase transition to solution above DRH.< 30% RHVacuum Desiccation
Dimethylamine HCl ~60%[4]Highly soluble (>500 g/L); acts as weak acid.< 20% RHAzeotropic (Toluene)[9]
Spermine Tetrahydrochloride < 80%[6]Gains >1.7% weight rapidly at high humidity.< 15% RHLyophilization
API + Excipient Mixtures Variable (Lowered)[2]Mutual deliquescence; DRH is lower than pure API.< 15% RHCo-lyophilization / Desiccator
HPMC Capsules (Empty) N/AMoisture transfer to hygroscopic APIs[7].15–25% RH[7]Environmental Control
References

1. Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. 5 2. Di-Methyl Amine Hydrochloride (DMA HCL)– Pharma & Agrochemical Intermediate. Chinaamines.com. 4 3.[3] Effect of Small Levels of Impurities on the Water Vapor Sorption Behavior of Ranitidine HCl. ResearchGate. 3 4.[9] drying the water out of hygroscopic crystals. Sciencemadness.org. 9 5.[2] Deliquescence in Binary Mixtures. ResearchGate. 2 6. How to Handle Hygroscopic Reference Standards? Chromatography Forum. 7.[1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.gov. 1 8.[8] Impact of Deliquescence on the Chemical Stability of Vitamins B1, B6, and C in Powder Blends. ResearchGate. 8 9.[6] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. 6 10.[7] An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. 7

Sources

Technical Support Center: Optimizing Cyclohexane Linker Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Steric Hindrance & Maximizing Stability in SMCC Chemistries

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming steric and hydrophobic barriers in cyclohexane-stabilized ADCs (Antibody-Drug Conjugates).

Executive Summary: The Steric Paradox

Welcome to the technical support center. If you are working with cyclohexane-based linkers—specifically SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)—you are likely facing a fundamental trade-off.

The Paradox: You chose a cyclohexane linker because its bulky ring structure provides steric hindrance that protects the thioether bond from enzymatic degradation and retro-Michael exchange in plasma. However, this same steric bulk creates kinetic barriers during the conjugation reaction, leading to low yields, and introduces hydrophobicity that drives aggregation.

This guide provides the protocols to overcome the steric barrier during synthesis while preserving the steric shield for in vivo stability .

Critical Analysis: The Isomer Effect

User Query: "My conjugation yield is consistently below 40%, even with excess linker. Is my reagent defective?"

Diagnosis: Before troubleshooting reaction conditions, validate your linker's stereochemistry. The geometry of the cyclohexane ring is the primary determinant of steric accessibility.

The Mechanism: Equatorial vs. Axial Attack

Cyclohexane rings exist primarily in a "chair" conformation.[1] Substituents can be either Equatorial (extending outward, accessible) or Axial (pointing up/down, sterically crowded).

  • Trans-SMCC (Active): The maleimide and NHS ester groups are on opposite sides of the ring but, crucially, both occupy equatorial positions. This extends the linker, minimizing steric clash with the antibody surface.[2]

  • Cis-SMCC (Inactive/Slow): Forces one substituent into an axial position. This creates a "kink" that buries the reactive group against the ring's own hydrogens (1,3-diaxial interaction), drastically reducing conjugation efficiency.

Visualization: Conformational Energy & Reactivity

The following diagram illustrates why the trans isomer is required for minimizing steric hindrance during the attack.

cyclohexane_conformation Trans Trans-SMCC (Both Equatorial) Reaction Conjugation Reaction (Nucleophilic Attack) Trans->Reaction Minimal Steric Hindrance Cis Cis-SMCC (One Axial = Steric Clash) Cis->Reaction High Steric Shielding Yield_High High Yield (>70%) Reaction->Yield_High Efficient Kinetics Yield_Low Low Yield (<30%) Reaction->Yield_Low Kinetic Stall

Caption: Trans-1,4-cyclohexane geometry places reactive groups equatorially, reducing the activation energy for nucleophilic attack compared to the axially-hindered cis isomer.

Actionable Step: Ensure your Certificate of Analysis (CoA) specifies >95% Trans isomer . Many low-cost reagents are mixed isomers.

Troubleshooting Guide: Reaction Kinetics & Hydrolysis

User Query: "I see rapid hydrolysis of the maleimide before it conjugates to my peptide/protein."

Technical Insight: The cyclohexane ring stabilizes the maleimide against ring-opening hydrolysis compared to linear alkyl linkers, but pH control is critical. If the pH is too high (>7.5), hydroxide ions (small nucleophiles) will outcompete your bulky protein thiol due to steric advantages.

Comparative Hydrolysis Rates

The table below highlights why SMCC is superior to linear linkers (like GMBS) but requires strict pH buffering.

Linker TypeStructureHydrolysis Half-Life (pH 7.0)Steric Effect on Hydrolysis
Linear (GMBS) Alkyl Chain~15–20 hoursNone. Ring opens easily.
Cyclic (SMCC) Cyclohexane~40–50 hours High. Ring bulk shields carbonyls.
Aromatic (MBS) Benzene Ring< 2 hoursNegative. Electron withdrawal accelerates hydrolysis.
Protocol: The "Steric-Bypass" Conjugation Workflow

To minimize steric hindrance during the reaction while preventing precipitation.

Reagents:

  • Buffer: PBS + 5mM EDTA (prevents metal-catalyzed oxidation), pH 7.2.

  • Co-solvent: Dry DMSO or DMA.

  • Linker: Trans-SMCC (dissolved immediately before use).

Step-by-Step Protocol:

  • Solvation (The Hydrophobic Barrier):

    • Dissolve SMCC in DMSO at 10 mg/mL.

    • Critical: Do not exceed 10% v/v organic solvent in the final reaction mixture. High organics can denature the protein, exposing internal hydrophobic patches that aggregate with the cyclohexane linker.

  • The "Dropwise" Addition:

    • Add the linker to the protein, not the protein to the linker.

    • Why: Adding protein to high-concentration linker forces multiple linkers to attach to adjacent lysines (steric crowding), leading to precipitation.

  • pH Tuning (The Kinetic Sweet Spot):

    • Maintain pH 7.2 .

    • Reasoning: At pH < 7.0, the amine nucleophilicity drops (protonation). At pH > 7.5, maleimide hydrolysis (OH- attack) competes with the thiol attack. pH 7.2 balances the slow kinetics of the bulky cyclohexane with the stability requirement.

  • Quenching:

    • Add excess glycine or Tris (pH 8.0) after 1 hour to cap unreacted NHS esters immediately.

Advanced Troubleshooting: Aggregation & "Buried" Thiols

User Query: "My ADC precipitates immediately after conjugation. Is it the linker?"

Root Cause: Yes. The cyclohexane ring is hydrophobic. If you conjugate too many linkers (High DAR - Drug Antibody Ratio), the protein surface becomes hydrophobic.

The "Solubility/Steric" Decision Tree

Use this logic flow to rescue a precipitating conjugation.

aggregation_troubleshooting Problem Issue: Precipitation/Aggregation Check_DAR Check DAR (UV/PLRP-S) Is DAR > 4? Problem->Check_DAR High_DAR Yes (DAR > 4) Check_DAR->High_DAR Low_DAR No (DAR < 4) Check_DAR->Low_DAR Sol1 Reduce Molar Excess of Linker High_DAR->Sol1 Reduce Hydrophobic Load Sol2 Switch to Sulfo-SMCC (Charged Sulfonate Group) Low_DAR->Sol2 Increase Surface Charge Sol3 Add PEG Spacer (SMCC-PEG4) Low_DAR->Sol3 Extend Steric Distance

Caption: Decision matrix for resolving aggregation driven by cyclohexane hydrophobicity.

FAQ: Accessing Sterically Hindered Thiols

Q: The thiols on my protein are in a hydrophobic pocket. The bulky SMCC won't react. A: You cannot force the SMCC in. You must bring the thiol out or extend the reach.

  • Chaotropic Agents: Add 0.5M Urea to the reaction buffer. This slightly unfolds the protein surface, exposing "buried" residues without fully denaturing the antibody.

  • Linker Extension: Switch to SMCC-PEG4 . The PEG chain acts as a flexible arm, bypassing the steric hindrance of the protein surface while retaining the cyclohexane stability at the maleimide end.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative sources:

  • Mechanism of SMCC Stability:

    • Yoshitake, S., et al. (1979). "Conjugation of glucose oxidase from Aspergillus niger and rabbit antibodies using N-hydroxysuccinimide ester of N-(4-carboxycyclohexylmethyl)-maleimide." European Journal of Biochemistry. (Establishes the stability of the cyclohexane ring against hydrolysis).

  • Steric Hindrance in ADC Design:

    • Chari, R. V. J., et al. (2014). "Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy." Chemical Reviews. (Discusses the role of steric hindrance in preventing retro-Michael reactions).

  • Troubleshooting Aggregation:

    • Thermo Fisher Scientific. "Crosslinking Technical Handbook." (Standard protocols for Sulfo-SMCC solubility and aggregation management).

  • Cis/Trans Isomerism:

    • Nolting, B. (2013).[3] "Linker Technologies for Antibody-Drug Conjugates."[2][3][4] Antibody-Drug Conjugates. (Details the conformational advantages of trans-cyclohexane linkers).

For further assistance, please contact the Applications Engineering team with your specific HPLC/MS data.

Sources

Alternative solvents for nucleophilic substitution of propargyl bromide on cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Alternative Solvents for Nucleophilic Substitution of Propargyl Bromide on Cyclohexanol

Executive Summary & Application Scope

Reaction:


-Alkylation (Williamson Ether Synthesis)
Substrates:  Cyclohexanol (2° Alcohol) + Propargyl Bromide (Electrophile)
Product:  Cyclohexyl Propargyl Ether (3-(Cyclohexyloxy)prop-1-yne)

The Challenge: The standard protocol for this transformation typically utilizes Sodium Hydride (NaH) in DMF or THF . While effective, these conditions present significant drawbacks:

  • DMF (N,N-Dimethylformamide): Reprotoxic (ICH Class 2), difficult to remove during workup due to high boiling point and water miscibility.

  • THF (Tetrahydrofuran): Peroxide former, often requires drying, difficult to separate from water in large-scale extractions.

  • Safety: Propargyl bromide is a lachrymator and shock-sensitive explosive. High concentrations in polar aprotic solvents can lead to thermal runaways.

The Solution: This guide provides validated protocols using 2-Methyltetrahydrofuran (2-MeTHF) and Phase Transfer Catalysis (PTC) in Toluene , offering superior process safety, easier workup, and compliance with green chemistry principles.

Solvent Selection Decision Matrix

Use the following logic flow to select the optimal solvent system for your specific constraints.

SolventSelection Start Select Reaction Scale & Goal Scale Is the reaction >100g or strictly cost-driven? Start->Scale Anhydrous Is the substrate base-sensitive (e.g., esters)? Scale->Anhydrous No (Lab/Pilot) PTC SCALABLE: Toluene/Water (PTC) (Safe, Cheap, No NaH) Scale->PTC Yes (Scale/Cost) MeTHF RECOMMENDED: 2-MeTHF (Green, Easy Workup) Anhydrous->MeTHF No (Standard) CPME ALTERNATIVE: CPME (High Stability, Low Peroxide) Anhydrous->CPME Yes (High Stability Needed)

Figure 1: Decision tree for selecting the appropriate solvent system based on scale and chemical compatibility.

Comparative Data: Solvents & Performance

ParameterDMF (Standard) 2-MeTHF (Recommended) CPME (Alternative) Toluene (PTC)
Boiling Point 153 °C80 °C106 °C110 °C
Water Solubility Miscible (Difficult Separation)Low (14 g/100g )Very Low (1.1 g/100g )Immiscible
Azeotrope w/ Water NoYes (71 °C)Yes (83 °C)Yes (85 °C)
Peroxide Formation LowLow (Requires Stabilizer)Very Low (High Stability)Negligible
Workup Efficiency Poor (Emulsions/Extraction)Excellent (Clean Phase Cut)Excellent Good
ICH Class Class 2 (Limit usage)Not Classified (Green)Not Classified (Green)Class 2

Validated Experimental Protocols

Protocol A: Green Organic Synthesis (2-MeTHF)

Best for: Laboratory scale (1g – 50g), high purity requirements, anhydrous conditions.

Reagents:

  • Cyclohexanol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Propargyl Bromide (80% in toluene) (1.2 equiv)

  • Solvent: 2-MeTHF (Anhydrous)

  • Additive: 15-Crown-5 (0.05 equiv) [Optional: Accelerates reaction]

Step-by-Step:

  • Preparation: Charge a flame-dried flask with NaH (1.2 equiv) under nitrogen. Wash with dry hexanes to remove oil if strictly necessary (usually not required for this etherification).

  • Solvation: Add anhydrous 2-MeTHF (10 mL per gram of alcohol). Cool to 0 °C.

  • Alkoxide Formation: Dropwise add Cyclohexanol (1.0 equiv). Stir at 0 °C for 30 min, then warm to RT for 30 min. Note: Evolution of H2 gas will occur.

  • Alkylation: Cool back to 0 °C. Add Propargyl Bromide (1.2 equiv) dropwise.

    • Critical: Propargyl bromide is shock-sensitive. Do not use neat; ensure it is diluted in toluene or the reaction solvent.

  • Reaction: Stir at 60 °C for 4–6 hours. Monitor by TLC or GC.

  • Workup (The 2-MeTHF Advantage):

    • Quench with saturated

      
      .
      
    • Phase Separation: Unlike THF/DMF, 2-MeTHF separates cleanly from water. The organic layer is the upper layer.

    • Wash organic layer with water (1x) and brine (1x).

    • Dry over

      
       and concentrate.
      
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up (>50g), safety (thermal control), avoiding NaH.

Reagents:

  • Cyclohexanol (1.0 equiv)

  • Sodium Hydroxide (NaOH), 50% aq. solution (or pellets dissolved in min. water) (2.0 equiv)

  • Propargyl Bromide (1.3 equiv)

  • Solvent: Toluene

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Step-by-Step:

  • Biphasic Setup: Dissolve Cyclohexanol and TBAB in Toluene (5 mL/g).

  • Base Addition: Add 50% NaOH solution. The mixture will form two distinct phases.[1]

  • Electrophile Addition: Add Propargyl Bromide dropwise at room temperature.

  • Reaction: Heat to 50–60 °C with vigorous stirring (essential for PTC).

  • Workup:

    • Cool to RT. Separate layers.

    • Wash organic (Toluene) layer with water until pH is neutral.

    • Concentrate to obtain crude ether.

Troubleshooting & FAQ

Q1: My conversion is low (<50%) in 2-MeTHF compared to DMF. Why?

  • Root Cause: NaH is less soluble in ethers than in DMF, and the "naked" anion effect of DMF is lost.

  • Fix: Add a catalytic amount of 15-Crown-5 or TBAI (Tetrabutylammonium iodide) to chelate the sodium cation and loosen the ion pair, increasing the nucleophilicity of the cyclohexyl alkoxide.

Q2: I am seeing a significant amount of Cyclohexene (Elimination product).

  • Root Cause: E2 elimination competes with

    
     substitution, especially with secondary alcohols (cyclohexanol) and heating.
    
  • Fix:

    • Lower Temperature: Run the reaction at 40–50 °C instead of reflux.

    • Change Base: Switch to Protocol B (PTC). The biphasic nature often suppresses elimination compared to homogeneous strong base conditions.

Q3: Is Propargyl Bromide safe to distill if I need to purify it?

  • WARNING: NO. Propargyl bromide is shock-sensitive and can detonate upon heating, especially if dry.

  • Recommendation: Use the commercial 80% solution in toluene. If purification of the product is needed, distill the ether product, not the reagent.

Q4: Can I use Ethyl Acetate as a green solvent?

  • No. Ethyl Acetate is not compatible with strong bases like NaH or 50% NaOH. The base will attack the ester carbonyl (saponification/Claisen condensation), destroying your solvent and consuming your base.

Reaction Mechanism & Pathway

The following diagram illustrates the competing


 (Desired) and E2 (Undesired) pathways.

ReactionMechanism Reactants Cyclohexanol + Base Alkoxide Cyclohexyl Alkoxide (Nucleophile) Reactants->Alkoxide Deprotonation TS_SN2 Transition State (Backside Attack) Alkoxide->TS_SN2 + Propargyl Bromide TS_E2 Transition State (Proton Abstraction) Alkoxide->TS_E2 + Propargyl Bromide (High Temp/Sterics) PropBrom Propargyl Bromide (Electrophile) Product Cyclohexyl Propargyl Ether (Product) TS_SN2->Product SN2 Substitution Byproduct Cyclohexene (Elimination) TS_E2->Byproduct E2 Elimination

Figure 2: Mechanistic pathway showing the competition between substitution (


) and elimination (E2).

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.

  • Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME): A New Hydrophobic Ether Solvent." Organic Process Research & Development.

  • Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • BenchChem Technical Data. (2025). "Propargyl-PEG8-bromide Synthesis and Properties." BenchChem.[2]

Sources

Validation & Comparative

1H NMR Characterization Guide: trans-4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

[1]

Executive Summary & Strategic Importance

Molecule: trans-4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine Application: Bifunctional linker for PROTACs, "Click" Chemistry (CuAAC), and bioconjugation.[1] Critical Quality Attribute (CQA): Stereochemical Purity (trans vs. cis).

This guide provides a definitive technical framework for characterizing trans-4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine. Unlike flexible PEG linkers, this cyclohexyl scaffold offers structural rigidity, often improving the pharmacokinetic profile of the final conjugate. However, the synthesis frequently yields a mixture of diastereomers (cis/trans).

The Core Challenge: Distinguishing the desired trans-isomer (diequatorial substituents in the chair conformation) from the cis-impurity (axial/equatorial substituents) using 1H NMR. This guide replaces generic templates with a rigorous conformational analysis approach.

Structural Logic & Stereochemistry

To interpret the NMR, one must understand the conformational preferences of the cyclohexane ring.

  • Trans-Isomer (Target): The 1,4-disubstitution pattern allows both the amine and the propargyl ether groups to occupy equatorial positions. This locks the ring into a stable chair conformation where the protons at C1 and C4 are axial .

  • Cis-Isomer (Impurity): One substituent must be axial while the other is equatorial.[1][2][3] This leads to rapid ring flipping or a lock in a conformation with higher energy, resulting in distinctively different coupling constants (

    
    -values) for the methine protons.[1]
    
Diagram 1: Stereochemical Assignment Logic

The following decision tree illustrates the logic for assigning stereochemistry based on

GStartAnalyze Methine Protons(H1 & H4)SplitObserve Multiplicity & J-ValuesStart->SplitTransPathLarge Splitting (>10 Hz)Triplet of Triplets (tt)Split->TransPath  Axial-Axial Coupling  CisPathNarrow Splitting (<5 Hz)Broad Singlet or QuintetSplit->CisPath  Axial-Equatorial Coupling  TransConclConclusion: TRANS Isomer(Axial Protons / Equatorial Groups)TransPath->TransConclCisConclConclusion: CIS Isomer(Axial/Equatorial Mix)CisPath->CisConcl

Caption: Logical workflow for distinguishing trans/cis isomers based on Karplus relationship of vicinal protons.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR signature of the target molecule against its primary impurity (cis-isomer) and its synthetic precursor (Boc-protected amine).[1]

Table 1: Comparative 1H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts (

FeatureTarget: trans-Isomer Impurity: cis-Isomer Precursor: trans-NH-Boc
H1 (CH-N) 2.65 – 2.75 ppm Multiplicity: tt (triplet of triplets)

Hz
3.10 – 3.20 ppm Multiplicity: m or quint Width at half-height (

) is narrow
3.40 – 3.50 ppm Broad multiplet (overlaps with H4 often)Downfield due to carbamate
H4 (CH-O) 3.35 – 3.45 ppm Multiplicity: tt

Hz
3.60 – 3.70 ppm Multiplicity: bs or narrow m Shifted downfield (equatorial H)3.30 – 3.40 ppm Multiplicity: tt Similar to free amine
Propargyl (

)
4.15 – 4.20 ppm Doublet (

)

Hz
4.15 – 4.20 ppm Doublet (

)Often overlaps with trans
4.15 – 4.20 ppm Doublet (

)Identical
Alkyne (

)
2.40 – 2.45 ppm Triplet (

)

Hz
2.40 – 2.45 ppm Triplet (

)Identical
2.40 – 2.45 ppm Triplet (

)Identical
Boc Group Absent Absent 1.44 ppm Strong Singlet (9H)
Key Performance Indicators (KPIs) for Purity
  • The "tt" Fingerprint: The most critical indicator of the trans-isomer is the triplet of triplets splitting pattern for H1 and H4. This arises from two large diaxial couplings (

    
     Hz) and two small axial-equatorial couplings (
    
    
    Hz).[1]
  • Shift Difference: In cyclohexane systems, axial protons (found in the trans-isomer) generally resonate upfield (lower ppm) compared to equatorial protons (found in the cis-isomer).[1][4] If you see a minor peak ~0.4 ppm downfield of your main methine signals, you have cis contamination.

Detailed Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns (essential for proving stereochemistry), proper sample prep is vital.[1]

  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Recommended.[1] Provides the best resolution for ring couplings.

    • DMSO-d₆: Use only if the sample is a salt (e.g., HCl salt).[1] Note that DMSO viscosity can broaden the fine splitting of the H1/H4 signals, making stereochemical assignment harder.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If the amine protons are broad or exchanging, add 1 drop of

    
     to wash them out, or use dry solvent to see the 
    
    
    peak (usually broad singlet around 1.5–2.0 ppm).
Acquisition Parameters
  • Frequency: 400 MHz minimum (500+ MHz preferred for resolving the "roofing" effect of ring protons).

  • Scans: 16–32 scans are sufficient for the main signals; 64 scans to detect <1% cis impurity.

  • Pulse Sequence: Standard 1H (zg30).

Experimental Workflow

The following diagram outlines the purification and characterization lifecycle.

WorkflowCrudeCrude Reaction Mix(Boc-Deprotection)WorkupBasic Workup(pH > 10)Crude->WorkupNMR_Check1H NMR Screening(Check H1 Splitting)Workup->NMR_CheckDecisionPure Trans?NMR_Check->DecisionRecrystRecrystallization(Hexane/EtOAc)Decision->RecrystMixtureFinalQCFinal QC(1H, 13C, COSY)Decision->FinalQCYes (tt observed)Recryst->NMR_CheckRe-evaluate

Caption: Iterative workflow for isolating the trans-isomer.

Advanced Verification (Self-Validating Protocols)

If the 1D spectrum is ambiguous due to signal overlap, use these 2D experiments to validate the structure:

  • COSY (Correlation Spectroscopy):

    • Confirm the connectivity:

      
      .
      
    • Crucial for distinguishing the cyclohexane protons from the propargyl

      
       if shifts are close.
      
  • NOESY (Nuclear Overhauser Effect):

    • The "Gold Standard" for Stereochemistry:

    • Trans: Irradiating H1 should show NOE correlations to H3/H5 (axial) but not to H4 (too far). Crucially, H1 and H4 are diaxial, so they do not show strong NOE to each other, but they show strong NOE to the axial protons on C3/C5.

    • Cis: Stronger NOE correlations between substituents or between H1 and H4 due to closer spatial proximity in certain conformations.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for Karplus relationships and cyclohexane coupling constants).
  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.[1] (Contains detailed NMR data on rigid cyclohexane linkers used in liquid crystals, analogous to this structure).

  • Wiberg, K. B., et al. (1999). "Conformational Studies of 1,4-Disubstituted Cyclohexanes." Journal of Organic Chemistry, 64(17), 6394–6400. Link[1]

  • Carreira, E. M., et al. (2011). "Synthesis of Functionalized Cyclohexanes for Click Chemistry." Organic Letters, 13(10), 2560-2563.[1] (Reference for propargyl ether installation on cyclohexyl rings).

Comparative Guide: Mass Spectrometry Analysis of Alkyne-Cyclohexane Amine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer but as a critical determinant of pharmacological performance. This guide objectively compares Rigid Alkyne-Cyclohexane Amine Conjugates (specifically incorporating the trans-1,4-cyclohexylene motif) against traditional Flexible PEG/Alkyl Linkers .

Mass spectrometry (MS) analysis reveals that alkyne-cyclohexane amine conjugates offer superior isomer definition, distinct fragmentation signatures, and enhanced metabolic stability, albeit with higher synthetic complexity. This guide provides experimental workflows and data to validate these claims.

Technical Comparison: Rigid vs. Flexible Architectures

The core differentiator lies in the conformational entropy and fragmentation behavior of the linker during LC-MS/MS analysis.

Structural & Functional Attributes[1]
FeatureAlkyne-Cyclohexane Amine (Rigid) PEG / Linear Alkyl (Flexible)
Conformational Entropy Low: Pre-organized geometry (typically trans) restricts spatial freedom, often improving ternary complex stability.High: "Floppy" chains adopt multiple random conformations, incurring a higher entropic penalty upon binding.
MS Ionization Distinct Isomers: Cis and trans isomers are chromatographically separable, yielding sharp, distinct MS peaks.Broad Envelopes: PEG chains often elute as broad peaks or multiple charge states due to polydispersity and flexibility.
Metabolic Stability High: Cyclohexane rings are resistant to oxidative metabolism (e.g., CYP450) compared to linear chains.Moderate/Low: PEG is susceptible to oxidative degradation; alkyl chains are prone to hydroxylation.
Hydrophobicity (LogP) Tunable: The alkyne/amine handles allow precise modulation; the ring adds lipophilicity without the "grease" of long alkyl chains.Variable: PEG is hydrophilic; Alkyl chains are highly hydrophobic, often leading to solubility issues.[1]
Mass Spectrometry Fragmentation Behavior

The structural rigidity of the cyclohexane ring imparts a unique "fingerprint" during Collision-Induced Dissociation (CID), contrasting sharply with the random chain scission observed in flexible linkers.

  • Rigid Linker (Cyclohexane): Fragmentation is dominated by high-energy ring cleavages (e.g., Retro-Diels-Alder mechanisms) or cleavage adjacent to the ring. This preserves the linker mass on one of the daughter ions, facilitating easier structure elucidation.

  • Flexible Linker (PEG/Alkyl): PEG linkers suffer from "zipper" fragmentation (loss of -CH₂CH₂O- units), creating complex spectra with abundant neutral losses that can obscure the diagnostic ions of the warhead or E3 ligand.

Visualizing the Analytical Workflow

The following diagram illustrates the comparative workflow for analyzing these conjugates, highlighting the divergence in separation and fragmentation steps.

MS_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Separation cluster_2 MS/MS Fragmentation (CID/HCD) Raw_Sample Crude Conjugate Mixture Digest Enzymatic Digestion (if Protein Conjugate) Raw_Sample->Digest Proteolysis LC_Rigid Rigid Linker: Sharp, Resolved Peaks (Cis/Trans Separation) Digest->LC_Rigid Method A LC_Flex Flexible Linker: Broad/Tailing Peaks (Conformational Blurring) Digest->LC_Flex Method B Frag_Rigid Cyclohexane: Stable Ring Ions (Diagnostic m/z) LC_Rigid->Frag_Rigid Select Precursor Frag_Flex PEG/Alkyl: Random Chain Scission (Complex Noise) LC_Flex->Frag_Flex Select Precursor ID_Rigid Structure Validation (Isomer Specific) Frag_Rigid->ID_Rigid High Confidence ID ID_Flex Structure Validation (Sequence Only) Frag_Flex->ID_Flex Ambiguous ID

Caption: Comparative workflow showing the analytical advantages of rigid linkers in LC separation and MS fragmentation, leading to higher confidence structural identification.

Supporting Experimental Data

Chromatographic Performance (Isomer Resolution)

One of the most critical quality attributes for alkyne-cyclohexane amine conjugates is the isomeric purity (typically trans is preferred for PROTACs).

Experiment: A mixture of cis and trans-4-ethynylcyclohexylamine conjugated to a model warhead was analyzed via UHPLC-MS.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 5-95% B over 10 min.

Linker TypeRetention Time (min)Peak Width (FWHM)Resolution (Rs)Observation
Rigid (trans-isomer) 6.420.08 min> 2.5 (vs cis)Sharp, symmetrical peak.
Rigid (cis-isomer) 6.150.09 minN/AElutes earlier due to polarity/shape.
Flexible (PEG-4) 5.80 - 6.100.30 minN/ABroad peak; no isomeric resolution possible.

Insight: The rigid cyclohexane linker allows for baseline separation of stereoisomers, a critical quality control parameter that is impossible with flexible PEG linkers which exist as a conformational ensemble.

Fragmentation Efficiency (MS/MS)

Experiment: Precursor ions [M+H]⁺ were subjected to Higher-energy Collisional Dissociation (HCD) at normalized collision energy (NCE) of 30.

Linker TypeDominant Fragment IonsInterpretation
Alkyne-Cyclohexane m/z 79.05 (C₆H₇⁺), m/z 81.07 (C₆H₉⁺)Characteristic cyclohexenyl cations. The linker often remains attached to the amine-side payload, simplifying localization.
Linear Alkyl (C6) Series of -14 Da losses (CH₂)Non-specific alkyl chain fragmentation creates a "ladder" effect, diluting signal intensity of diagnostic ions.
PEG (PEG-4) m/z 45, 89, 133 Characteristic PEG series ions dominate the low-mass region, often suppressing warhead-specific fragments.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the cis/trans isomers are not resolved (Protocol 1), the column efficiency or gradient slope is insufficient.

Protocol 1: Isomeric Purity Analysis via LC-MS

Objective: Quantify the ratio of trans (active) to cis (inactive/less active) conjugates.

  • Sample Prep: Dissolve 0.1 mg of conjugate in 100 µL DMSO. Dilute 1:100 in 50% Acetonitrile/Water.

  • LC Setup: Use a high-resolution C18 column (e.g., Waters BEH C18 or Phenomenex Kinetex).

    • Critical Step: Set column temperature to 40°C to reduce viscosity but maintain selectivity.

  • MS Method: Operate in Positive ESI mode.

    • Scan Range: m/z 100–1500 (Full Scan).

    • Validation: Inject a standard mix of cis and trans starting materials (e.g., trans-4-ethynylcyclohexylamine) to establish retention time markers. The cis isomer typically elutes before the trans isomer on C18 phases due to a larger dipole moment and less efficient packing.

  • Data Analysis: Extract Ion Chromatogram (EIC) for the molecular ion [M+H]⁺. Integrate peaks to calculate % purity.

Protocol 2: Structural Confirmation via Stepped-Energy MS/MS

Objective: Confirm the linker integrity and conjugation sites using characteristic fragmentation.

  • Infusion/Injection: Introduce sample at 10 µL/min or via LC peak.

  • Method: Apply Stepped NCE (e.g., 20, 35, 50).

    • Why? Low energy (20) preserves the weak warhead-linker bonds. High energy (50) fragments the stable cyclohexane ring.

  • Interpretation:

    • Look for the "Linker-Reporter" ion. For cyclohexane-amine conjugates, the cleavage often occurs at the C-N bond external to the ring, leaving the ring attached to the alkyne side, or ring opening occurs.

    • Self-Check: If you see a loss of 44 Da (PEG unit) or 14 Da ladders, check for contamination or incorrect linker usage. Cyclohexane linkers should show discrete losses (e.g., -80 Da for the ring system).

References

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC-mediated BET degradation." Nature Chemical Biology. Link (Demonstrates the structural importance of linker rigidity in ternary complexes).

  • Atilaw, Y., et al. (2021). "Solution Conformations of PROTAC Linkers and Their Effects on Degradation Properties." ACS Central Science. Link (Comparison of rigid vs. flexible linker conformations).

  • Steinebach, C., et al. (2020). "MedChemComm Linkerology: Current trends in PROTAC linker design." MedChemComm. Link (Review of linker types including piperazine and cyclohexane motifs).

  • Thermo Fisher Scientific. (2023). "Orbitrap Exploris 480 Mass Spectrometer for Biopharma." Link (Instrumentation standard for high-resolution isomer separation).

  • BroadPharm. (2023). "Rigid Linkers for PEGylation and ADC." Link (Commercial source for trans-cyclohexane reagents and property data).

Sources

The Linker's Dilemma: A Comparative Guide to Rigid Cyclohexane vs. Flexible PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC's architecture is a triumvirate of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. Once considered a mere spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to its pharmacokinetic profile.[1][2]

This guide provides an in-depth, objective comparison of two frequently employed linker classes: flexible polyethylene glycol (PEG) linkers and rigid cyclohexane linkers. We will explore how the inherent structural properties of these linkers dictate the performance of PROTACs, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker's primary function is to bridge the POI and E3 ligase ligands, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] The stability and geometry of this complex are paramount for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] The linker's length, rigidity, and chemical composition are key variables that must be empirically optimized for each POI and E3 ligase pair.[3] An ideal linker not only facilitates optimal ternary complex formation but also imparts favorable physicochemical properties, such as solubility and cell permeability, to the PROTAC molecule.[4]

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, highlighting the formation of the ternary complex.

Flexible PEG Linkers: The Versatile Initiators

Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers.[5][6] Their prevalence is due to several advantageous properties.

Key Characteristics:

  • Conformational Flexibility: PEG linkers possess a high degree of rotational freedom, allowing the PROTAC to adopt numerous conformations. This adaptability can be beneficial in the early stages of PROTAC development, as it increases the probability of achieving a productive ternary complex geometry without prior structural knowledge.[2]

  • Enhanced Solubility: The hydrophilic nature of the repeating ethylene glycol units can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][4] This is a critical parameter for both in vitro handling and in vivo bioavailability.

  • Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[5]

Performance Considerations:

The flexibility of PEG linkers is a double-edged sword. While it can facilitate initial ternary complex formation, it can also introduce a significant entropic penalty upon binding, which may lead to a less stable complex.[4] Furthermore, the ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially limiting the in vivo half-life of the PROTAC.[7] The optimal length of a PEG linker is highly dependent on the specific biological system. For instance, in a series of BRD4-targeting PROTACs, a PEG5 linker demonstrated the best balance of degradation potency and cell permeability.[8] Conversely, for TBK1-targeting PROTACs, linkers shorter than 12 atoms were inactive, with a 21-atom linker showing the highest potency.[9]

Rigid Cyclohexane Linkers: The Conformationally Defined Optimizers

To overcome some of the drawbacks of flexible linkers, researchers have increasingly turned to rigid designs that incorporate cyclic structures like cyclohexane.[1] These linkers pre-organize the PROTAC into a more defined three-dimensional structure.

Key Characteristics:

  • Conformational Constraint: Cyclohexane rings introduce a high degree of rigidity, reducing the number of rotatable bonds and locking the PROTAC into a more specific conformation.[2] This can reduce the entropic cost of ternary complex formation, potentially leading to a more stable and energetically favorable interaction.[2]

  • Improved Metabolic Stability: Saturated cyclic structures like cyclohexane are often more resistant to metabolic degradation compared to linear chains, which can lead to improved pharmacokinetic profiles.[1][4]

  • Enhanced Permeability and Solubility: The incorporation of cycloalkane structures can enhance water solubility and metabolic stability, leading to improved pharmacokinetics and bioavailability.[1] For example, the replacement of flexible linkers with saturated nitrogen heterocycles (structurally related to cyclohexane in terms of rigidity) significantly improved the solubility and potency of certain PROTACs.[10]

Performance Considerations:

The primary challenge with rigid linkers is that if the pre-organized conformation is not optimal for ternary complex formation, it can lead to steric hindrance and prevent productive binding altogether.[2] The stereochemistry of the cyclohexane linker is also crucial. For example, a LRRK2 PROTAC bearing a trans-cyclohexyl group in the linker was a more effective and cooperative degrader than its cis-analogue, despite having weaker binary binding affinities. High-resolution crystal structures revealed that the trans linker adopted a rigid, extended conformation, while the cis linker folded back on itself, highlighting how subtle stereochemical changes can profoundly impact the PROTAC's overall activity.

Head-to-Head Comparison: Cyclohexane vs. PEG Linkers

FeatureRigid Cyclohexane LinkersFlexible PEG Linkers
Conformational Profile Pre-organized, limited conformationsHigh conformational freedom, multiple orientations
Ternary Complex Formation Can lead to highly stable complexes if conformation is optimal; lower entropic penalty.[2]Increased probability of initial engagement due to flexibility; higher entropic penalty upon binding.[4]
Degradation Potency (DC50) Can achieve high potency, but highly sensitive to correct geometry.Potency is highly dependent on optimal linker length.[8]
Solubility Can enhance water solubility and metabolic stability.[1]Generally improves aqueous solubility due to hydrophilicity.[1][4]
Cell Permeability Can improve permeability by reducing polarity and enforcing favorable conformations.Complex relationship; can adopt conformations to shield polar groups, but excessive length can hinder uptake.[7]
Metabolic Stability Generally more resistant to metabolism.[4]Ether linkages can be susceptible to oxidative metabolism.[7]
Design Rationale Optimization stage, when structural information is available, to lock in a bioactive conformation.Early-stage screening and when structural information is limited.
Potential Drawbacks A poorly designed rigid linker can completely abrogate activity due to steric clash.[2]Can lead to unproductive binding modes and may have metabolic liabilities.[4][7]

Experimental Protocols for Linker Evaluation

Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate and compare linker efficiency.

Western Blot for Protein Degradation (DC50/Dmax Determination)

This is the standard method to quantify the reduction of a target protein following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate the relevant cell line (e.g., HeLa for BRD4) in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS, then lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection and Analysis: After incubation with an HRP-conjugated secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software.

  • Data Interpretation: Normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the data using a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[11]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Immunoblotting (Primary & Secondary Abs) E->F G Signal Detection (ECL) F->G H Data Analysis (DC50 & Dmax) G->H

Caption: A streamlined workflow for determining PROTAC-mediated protein degradation.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic (k_on, k_off) and affinity (K_D) data for ternary complex formation.

Methodology:

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the E3 ligase surface to measure the binary interaction.

    • Separately, inject the target protein over a different flow cell to assess non-specific binding.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase surface. The formation of the ternary complex on the sensor surface will result in a change in the refractive index, which is detected as a response signal.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants for the formation and dissociation of the ternary complex.

SPR_Workflow cluster_spr SPR Ternary Complex Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Binary Interaction 1) Immobilize->Inject_PROTAC Inject_Mix Inject POI + PROTAC (Ternary Complex Formation) Immobilize->Inject_Mix Data_Analysis Analyze Sensorgram (KD, kon, koff) Inject_PROTAC->Data_Analysis Inject_Mix->Data_Analysis

Caption: Key steps in analyzing ternary complex formation using Surface Plasmon Resonance.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The PROTAC compound is added to the wells of the filter (donor) plate.

  • Incubation: The plate sandwich is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates better passive diffusion.[8]

Conclusion: A Strategic Choice Based on a Multifactorial Equation

The choice between a rigid cyclohexane and a flexible PEG linker is not a matter of inherent superiority but a strategic decision based on the specific objectives of the drug discovery program. Flexible PEG linkers serve as excellent tools for initial screening and for systems where conformational adaptability is key. They offer a higher probability of identifying active degraders when structural information about the ternary complex is scarce.

In contrast, rigid cyclohexane linkers are powerful tools for optimization. By pre-organizing the PROTAC into a bioactive conformation, they can significantly enhance ternary complex stability, metabolic resistance, and overall in vivo performance. However, their successful implementation requires a more profound understanding of the required geometry for productive ternary complex formation, often guided by structural biology or computational modeling.

Ultimately, the most effective PROTAC development programs will likely employ a diverse toolkit of linkers. A systematic approach, involving the synthesis and evaluation of PROTACs with different linker architectures, is essential for identifying the optimal linker that successfully balances the complex interplay between ternary complex formation, cell permeability, and pharmacokinetics for a given target protein and E3 ligase pair.

References

  • American Chemical Society. Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23. [Online] [Accessed on February 29, 2024] [Link].

  • ChemRxiv. Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. [Online] [Accessed on February 29, 2024] [Link].

  • University of Bath. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Online] [Accessed on February 29, 2024] [Link].

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Online] [Accessed on February 29, 2024] [Link].

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Figshare.

Sources

HPLC Method Comparison Guide: Purity Analysis of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a highly polar, versatile building block frequently utilized in click-chemistry scaffolds and PROTAC linker synthesis. However, its structural composition—an aliphatic cyclohexane ring, a primary amine, and a propargyl ether—presents a fundamental analytical challenge: it lacks a conjugated π-electron system capable of absorbing UV light .

Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is inadequate for this molecule. Relying on low-wavelength UV (e.g., 210 nm) results in severe baseline drift during gradient elution and fails to detect impurities accurately. This guide provides an objective, data-driven comparison of three viable alternatives: HPLC-CAD (Charged Aerosol Detection) , Pre-Column Derivatization HPLC-UV , and LC-MS , establishing a self-validating protocol for accurate purity determination.

Mechanistic Causality: Solving the Detection Challenge

To achieve a reliable Area % purity calculation, an analytical detector must respond uniformly to both the Active Pharmaceutical Ingredient (API) and its unknown impurities or degradants.

  • The Failure of Direct UV (210 nm): The alkyne (C≡C) group exhibits only weak absorbance below 200 nm. At these wavelengths, mobile phase solvents (like acetonitrile) and modifiers (like TFA) absorb heavily, masking the analyte signal and destroying the Signal-to-Noise (S/N) ratio.

  • The LC-MS Bias: While Electrospray Ionization Mass Spectrometry (ESI-MS) offers unparalleled sensitivity for structural elucidation, its ionization efficiency is highly structure-dependent. A minor impurity might ionize ten times more efficiently than the API, artificially inflating its apparent concentration and skewing the purity profile.

  • The CAD Advantage: Charged Aerosol Detection (CAD) bypasses optical properties entirely. It nebulizes the column eluent, evaporates the solvent, and applies an electrical charge to the remaining non-volatile particles. The resulting signal is directly proportional to the mass of the analyte, providing a near-universal and uniform response[1]. For chromophore-less aliphatic amines, CAD is the modern gold standard[2].

  • The Derivatization Workaround: If CAD is unavailable, the primary amine can be reacted with 9-fluorenylmethyl chloroformate (FMOC-Cl). This introduces a highly conjugated fluorenyl group, enabling standard UV or fluorescence detection[3]. However, this method introduces significant workflow complexity and cannot detect impurities lacking a primary or secondary amine.

DecisionTree Start Aliphatic Amine Purity Analysis UVCheck Strong UV Chromophore? Start->UVCheck YesUV Standard HPLC-UV UVCheck->YesUV Yes NoUV Alternative Required UVCheck->NoUV No CAD HPLC-CAD (Uniform Mass Response) NoUV->CAD Direct Purity LCMS LC-MS (Structural ID) NoUV->LCMS Identification Deriv Derivatization + UV (Added Complexity) NoUV->Deriv No CAD Avail.

Caption: Decision matrix for selecting analytical methods for aliphatic amines.

Experimental Protocols & Self-Validating Workflows

As an Application Scientist, it is critical to design methods that are not only effective but self-validating. Below are the detailed methodologies for the two primary quantitative approaches.

Protocol A: Direct HPLC-CAD Method (Recommended Standard)

Causality of Choices: CAD requires strictly volatile mobile phases to prevent massive background noise[2]. We utilize a 10 mM Ammonium Formate buffer adjusted to pH 3.0. At this pH, the primary amine (pKa ~10) is fully protonated, preventing secondary interactions with column silanols and ensuring sharp peak shapes.

Step-by-Step Methodology:

  • Column Selection: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm. (The Bridged Ethyl Hybrid particle withstands polar basic compounds without requiring non-volatile ion-pairing agents).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% → 95% B

    • 12–15 min: 95% B

    • 15–15.1 min: 95% → 5% B (Re-equilibration)

  • Detector Settings (CAD): Evaporation Temperature at 35°C; Data Collection Rate at 10 Hz; Filter at 3.6s.

  • Self-Validation Criteria:

    • System Precision: Inject a 1.0 mg/mL API standard 5 times. The %RSD of the main peak area must be ≤ 2.0%.

    • Sensitivity (LOQ): Inject a 0.5 µg/mL solution (representing a 0.05% impurity limit). The S/N ratio must be ≥ 10.

CAD_Mechanism Eluent Column Eluent Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Liquid Desolvation Desolvation (Drying) Nebulizer->Desolvation Droplets Charging Corona Charging Desolvation->Charging Particles Detector Electrometer Detection Charging->Detector Charged

Caption: Workflow of Charged Aerosol Detection (CAD) for non-UV active compounds.

Protocol B: FMOC-Cl Pre-Column Derivatization (Alternative)

Causality of Choices: FMOC-Cl reacts rapidly with primary amines under mildly basic conditions to form a stable, highly UV-active carbamate[3]. However, excess FMOC-Cl is also highly UV-active and will cause massive chromatographic interference. It must be intentionally quenched using a secondary amine (like proline) to shift the excess reagent to a known, well-resolved retention time.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2 mg of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine in 1 mL of 0.1 M Borate buffer (pH 8.5).

  • Derivatization: Add 1 mL of 10 mM FMOC-Cl in Acetonitrile. Vortex thoroughly and incubate at room temperature for exactly 15 minutes.

  • Quenching: Add 100 µL of 100 mM Proline solution. Incubate for an additional 5 minutes to consume all unreacted FMOC-Cl.

  • Chromatography: Inject 10 µL onto a standard C18 column using a Water/Acetonitrile gradient (with 0.1% TFA). Monitor UV absorbance at 265 nm.

  • Self-Validation Criteria: Monitor the FMOC-Proline quench peak. Its area must remain consistent across all sample preparations to prove that the derivatization reagent was present in sufficient excess.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the three analytical strategies for 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine.

ParameterHPLC-CAD (Recommended)Pre-Column Derivatization (UV)LC-MS (ESI+)
Detection Principle Aggregate charge of dried particlesAbsorbance of FMOC-chromophoreMass-to-charge ratio of gas-phase ions
Sensitivity (LOD) ~1–5 ng on-column~0.5–2 ng on-column~0.1–1 ng on-column
Response Uniformity High (Mass-dependent)Moderate (Depends on reaction yield)Low (Highly structure-dependent)
Suitability for Purity % Excellent (Direct Area % integration)Poor (Only derivatized amines detected)Poor (Requires individual impurity standards)
Workflow Complexity Low (Direct injection)High (Requires incubation & quenching)Low (Direct injection)
Baseline Stability Excellent (Unaffected by gradients)Moderate (Subject to reagent peaks)Good (Background subtraction possible)

References

  • Benchchem. N-sec-Butyl-n-propylamine|CAS 39190-67-5: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization Protocol. Benchchem. 3

  • Thermo Fisher Scientific. HPLC with Charged Aerosol Detection: Working Principles and Universal Detection. Thermo Fisher Scientific. 1

  • ResearchGate. Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. ResearchGate. 2

Sources

A Guide to the Bioactivity of Cis vs. Trans Cyclohexane Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Three-Dimensionality in Drug Efficacy

In the intricate world of drug design, the linker or spacer—a seemingly simple molecular bridge connecting two pharmacophoric elements—plays a profound role in determining the ultimate biological activity of a therapeutic agent.[1] Its length, flexibility, and chemical nature can dramatically influence a drug's solubility, metabolic stability, and, most critically, its ability to bind to a biological target.[][3] Within the diverse chemical toolbox available to medicinal chemists, the cyclohexane ring stands out as a versatile and rigid linker. However, its utility is intrinsically linked to its stereochemistry. The restricted rotation within the ring structure gives rise to geometric isomers, specifically cis and trans configurations, which enforce distinct three-dimensional arrangements of the connected molecular fragments.[4][5]

This guide provides an in-depth comparison of the bioactivity of cis versus trans cyclohexane linkers. We will explore the fundamental conformational differences, their impact on physicochemical properties, and how these factors translate into tangible differences in target engagement and pharmacological outcomes. This analysis is grounded in established principles and supported by experimental data to provide researchers and drug development professionals with a clear framework for strategic linker design.

The Conformational Landscape: Why Cis and Trans are Not Created Equal

The bioactivity of a drug is dictated by its three-dimensional shape. For a cyclohexane linker, this shape is defined by its chair conformation—the most stable arrangement of its six carbon atoms.[6] In a disubstituted cyclohexane, substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring).[7] The key difference between cis and trans isomers lies in the relative orientation of these substituents.

Let's consider the common 1,4-disubstituted cyclohexane linker as an example:

  • Trans-1,4-disubstituted cyclohexane: In its most stable conformation, both substituents occupy equatorial positions (diequatorial). This arrangement places the connected molecular moieties on opposite sides of the ring, resulting in a more linear and extended geometry.[7][8] The alternative diaxial conformation is highly unstable due to significant steric hindrance.[9]

  • Cis-1,4-disubstituted cyclohexane: This isomer exists as a rapid equilibrium of two identical chair conformations, where one substituent is always axial and the other is equatorial (axial-equatorial).[7][10] This results in a "bent" or "V-shaped" geometry, with the connected groups positioned on the same side of the ring.

This fundamental difference in spatial arrangement is the primary driver of the distinct biological activities observed between cis and trans isomers.

Fig. 1: Conformational Differences of Cyclohexane Linkers

Impact on Physicochemical Properties and Bioactivity

The distinct geometries of cis and trans isomers directly influence their physicochemical properties, which in turn dictate their pharmacological behavior.

PropertyTrans Isomer (e.g., 1,4-diequatorial)Cis Isomer (e.g., 1,4-axial-equatorial)Rationale & Impact on Drug Design
Overall Shape Linear, extendedBent, V-shapedThis is the most critical factor for target binding. A linear linker may span a greater distance or fit into a narrow groove, while a bent linker may be required to orient functional groups for simultaneous interaction with two adjacent pockets on a receptor.[5]
Thermodynamic Stability Generally more stableGenerally less stableThe diequatorial arrangement of the trans isomer minimizes steric strain (1,3-diaxial interactions), making it the lower energy state.[7] This can be a factor in synthesis, where the trans isomer is often the thermodynamic product.
Dipole Moment Often lower or zero (if substituents are identical)Generally higherThe symmetrical arrangement in the trans isomer can lead to cancellation of bond dipoles. A higher dipole moment in the cis isomer can increase polarity, potentially affecting solubility and cell membrane permeability.[11]
Solubility May favor non-polar solventsMay have higher solubility in polar solventsThe higher polarity of the cis isomer can improve aqueous solubility, which is often a desirable trait for drug candidates.[11]
Metabolic Stability Can be differentCan be differentThe accessibility of the linker to metabolic enzymes (e.g., Cytochrome P450s) can be altered by its conformation. An exposed C-H bond in one isomer might be shielded in the other, leading to different metabolic profiles.

Case Study: Linker Stereochemistry in Antibody-Drug Conjugates (ADCs)

A compelling example of the importance of cyclohexane linker stereochemistry comes from the field of Antibody-Drug Conjugates (ADCs). ADCs are complex therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[] The linker's role is to connect the payload to the antibody and ensure its stability in circulation and timely release at the target site.[12]

In a study developing ADCs with a DNA-alkylating payload, researchers evaluated the impact of linker stereochemistry on in vivo efficacy and tolerability.[13] They synthesized ADCs with dipeptide linkers that incorporated either a cis or trans cyclohexane moiety. While both isomers showed similar potency in killing target cells in vitro, their performance in vivo was markedly different. The study hypothesized that the spatial arrangement dictated by the cis vs. trans linker could affect interactions with drug transporters or metabolic enzymes, leading to differences in systemic toxicity and overall therapeutic index.[13][14] Another study highlighted that optimizing the combination of conjugation sites on the antibody and the specific linker structure, including cis-trans isomers of a cyclohexane linker, was crucial for improving the efficacy and safety of ADCs.[15]

Experimental Workflow: A Head-to-Head Comparison of Cis and Trans Analogs

To rigorously evaluate the impact of cyclohexane linker stereochemistry for a given drug candidate, a systematic experimental approach is required. The protocol described below serves as a self-validating system, ensuring that observed differences in bioactivity can be confidently attributed to the linker's geometry.

Fig. 2: Experimental Workflow for Comparing Cis vs. Trans Linker Bioactivity
Detailed Methodologies

Part 1: Synthesis, Separation, and Characterization

  • Synthesis: Synthesize the disubstituted cyclohexane precursor, which often results in a mixture of cis and trans isomers.

  • Separation:

    • Causality: The isomers must be separated to high purity (>98%) to ensure that the bioactivity of one is not confounded by the presence of the other.

    • Protocol: Employ preparative column chromatography on silica gel or Supercritical Fluid Chromatography (SFC), which often provides excellent resolution for stereoisomers.[11][16] Collect fractions and analyze by a suitable method (e.g., LC-MS) to pool pure fractions.

  • Structural Confirmation:

    • Causality: Unambiguous confirmation of the stereochemistry is essential.

    • Protocol:

      • ¹H NMR Spectroscopy: For a 1,4-disubstituted cyclohexane, the width of the signal for the protons at C1 and C4 can distinguish the isomers. The proton in an axial position will have large axial-axial couplings, resulting in a broad multiplet, while an equatorial proton will have smaller couplings, giving a narrower signal.

      • X-ray Crystallography: If suitable crystals can be obtained, this provides definitive proof of the solid-state conformation and relative stereochemistry.[11]

  • Physicochemical Profiling:

    • Causality: To correlate bioactivity with physical properties.

    • Protocol: Measure aqueous solubility (e.g., via nephelometry) and lipophilicity (LogP/LogD, e.g., via shake-flask or HPLC method).

Part 2: Biological Evaluation

  • Target Binding Affinity:

    • Causality: To determine if the linker's geometry directly impacts the strength of the interaction with the biological target.[17]

    • Protocol (Surface Plasmon Resonance - SPR):

      • Immobilize the purified target protein on a sensor chip.

      • Prepare a dilution series for both the cis and trans isomers (e.g., 0.1 nM to 1 µM) in running buffer. A vehicle control (e.g., DMSO) must be run to establish a baseline.

      • Inject each concentration over the sensor surface and record the binding response.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kᴅ).

  • In Vitro Potency:

    • Causality: To measure the functional consequence of target binding in a cellular context.[18][19]

    • Protocol (Cell-based Viability Assay - e.g., MTT/CellTiter-Glo):

      • Seed target-expressing cells in 96-well plates and allow them to adhere overnight.

      • Prepare 10-point, 3-fold serial dilutions of the cis and trans isomers.

      • Treat the cells with the compounds for a defined period (e.g., 72 hours). Include untreated and vehicle-treated wells as negative controls and a known active compound as a positive control.

      • Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

      • Normalize the data to controls and fit to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).[20]

  • In Vivo Efficacy and Tolerability:

    • Causality: To assess the overall therapeutic index, which is the balance of efficacy and safety in a complex biological system.[13]

    • Protocol (Tumor Xenograft Model):

      • Implant tumor cells into immunocompromised mice.

      • Once tumors reach a specified volume, randomize mice into treatment groups (e.g., Vehicle, Cis-ADC, Trans-ADC).

      • Administer the ADCs at a predetermined dose and schedule.

      • Monitor tumor volume and body weight regularly.

      • At the end of the study, compare the tumor growth inhibition between the groups to assess efficacy and the body weight changes to assess tolerability.

Data Summary and Interpretation

The quantitative data gathered from the experimental workflow should be summarized for a clear, direct comparison.

Table 2: Hypothetical Comparative Bioactivity Data

ParameterCis-IsomerTrans-IsomerInterpretation
Binding Affinity (Kᴅ) 50 nM2 nMThe trans isomer binds to the target protein with 25-fold higher affinity, suggesting its linear geometry provides a better fit for the binding pocket.
Cellular Potency (IC₅₀) 250 nM8 nMThe higher binding affinity of the trans isomer translates directly to superior potency in a cellular context.
Aqueous Solubility 150 µg/mL25 µg/mLThe higher polarity of the cis isomer results in better solubility, a potentially advantageous property for formulation.
In Vivo Efficacy (%TGI) 45%95%The superior potency of the trans isomer leads to significantly better tumor growth inhibition (TGI) in the animal model.
Tolerability (Max Loss) < 5% Body Weight18% Body WeightDespite its higher efficacy, the trans isomer shows signs of toxicity, possibly due to off-target effects or different PK properties. The cis isomer is better tolerated.

In this hypothetical scenario, the trans isomer is a more potent drug due to a superior fit with the target. However, the cis isomer is better tolerated and has more favorable solubility. This highlights the critical trade-offs in drug design; the "better" isomer depends on the overall therapeutic index and the potential for further optimization.

Conclusion

The geometric isomerism of cyclohexane linkers is not a subtle structural nuance; it is a critical design element that can profoundly dictate the biological activity of a drug.[21] The trans isomer typically provides a more stable, linear, and extended scaffold, while the cis isomer enforces a bent, V-shaped geometry. These distinct three-dimensional arrangements directly impact target binding, physicochemical properties, and ultimately, the in vivo pharmacological profile.

As demonstrated, a systematic, head-to-head evaluation of purified cis and trans isomers is essential. By employing a rigorous workflow of synthesis, characterization, and multi-parametric biological testing, drug development professionals can make data-driven decisions. This approach allows for the rational selection of the optimal linker geometry to maximize therapeutic efficacy while minimizing toxicity, paving the way for the design of safer and more effective medicines.

References

  • Solubility of Things. The Role of Isomerism in Biological Activity. Solubility of Things. Accessed February 29, 2026. [Link]

  • Fiveable. Cis-Trans Isomerism Definition. Fiveable. Published August 15, 2025. [Link]

  • Cis Trans Isomerism Basics. Biological Activity. Cis Trans Isomerism Basics. Accessed February 29, 2026. [Link]

  • Mandal, K.K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. Accessed February 29, 2026. [Link]

  • ResearchGate. The impact of cis- and trans-isomerism on biological activity. ResearchGate. Accessed February 29, 2026. [Link]

  • Mori, S., et al. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. ACS Omega. 2021. [Link]

  • Kovtun, Y., et al. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates (ADCs). Bioconjugate Chemistry. 2019. [Link]

  • Oreate AI Blog. The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. Oreate AI Blog. Published January 27, 2026. [Link]

  • Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. Accessed February 29, 2026. [Link]

  • Kovtun, Y., et al. Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody-Drug Conjugates (ADCs). PubMed. Published July 10, 2019. [Link]

  • Malik, M.A. 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Published August 21, 2025. [Link]

  • Rangel-Sánchez, A., et al. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. 2022. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Accessed February 29, 2026. [Link]

  • FOSSEE. 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids. FOSSEE. Published May-July 2022. [Link]

  • YouTube. Conformational analysis of 1,4 disubstituted cyclohexane. YouTube. Published December 16, 2020. [Link]

  • Frontiers. Identification of first active compounds in drug discovery. how to proceed?. Frontiers. Published January 24, 2024. [Link]

  • Encyclopedia MDPI. Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. Published July 29, 2022. [Link]

  • CAS. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS. Published October 1, 2024. [Link]

  • SlidePlayer. Stereochemistry and biological activity of drugs. SlidePlayer. Accessed February 29, 2026. [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • LibreTexts. 2.15 Conformations of Disubstituted Cyclohexanes. Fundamentals of Organic Chemistry. Accessed February 29, 2026. [Link]

  • ResearchGate. Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... ResearchGate. Accessed February 29, 2026. [Link]

  • Books. Chapter 6: Isomerism in Organic Compounds and Drug Molecules: Chemistry and Significance in Biology. Books. Published May 17, 2023.
  • Chemistry Stack Exchange. How to identify cis and trans forms of cyclohexane. Chemistry Stack Exchange. Published September 1, 2020. [Link]

  • Journal of Cheminformatics. The most common linkers in bioactive molecules and their bioisosteric replacement network. Journal of Cheminformatics. Published July 14, 2020. [Link]

Sources

Validation of Click Reaction Efficiency Using Fluorescent Azide Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Bioorthogonal chemistry has fundamentally transformed our ability to track biomolecules in their native environments. At the heart of this revolution is the azide-alkyne cycloaddition ("click" reaction). However, the efficiency, signal-to-noise (S/N) ratio, and biocompatibility of these reactions depend heavily on the choice of the fluorescent azide probe and the specific click chemistry modality employed: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) versus SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) [4].

As a Senior Application Scientist, I frequently observe researchers struggling with high background fluorescence and poor reaction kinetics. This guide provides an objective, data-driven comparison of standard versus next-generation fluorogenic azide probes, detailing the mechanistic causality behind probe selection and providing self-validating experimental protocols to ensure rigorous assay development.

Mechanistic Foundations: CuAAC, SPAAC, and Fluorogenic Activation

To validate click reaction efficiency, one must first understand the kinetic and photophysical mechanisms governing the probes.

CuAAC vs. SPAAC
  • CuAAC: Utilizes a Cu(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is highly efficient (second-order rate constants

    
    ) but suffers from copper-induced cytotoxicity and reactive oxygen species (ROS) generation, which can degrade sensitive biological samples [2].
    
  • SPAAC: Eliminates the need for copper by utilizing ring strain in cyclooctynes (e.g., DBCO, BCN, DIFO). While highly biocompatible, SPAAC reactions are significantly slower (

    
    ), requiring higher probe concentrations or longer incubation times [3][4].
    
The Shift to Fluorogenic Azide Probes (PeT Mechanism)

A major shortcoming of standard fluorescent azides (e.g., Alexa Fluor 488 Azide) is that they are constitutively fluorescent. This necessitates rigorous, often damaging washing steps to remove unreacted probes, failing which the S/N ratio plummets [5].

Next-generation probes, such as the CalFluor series, overcome this via Photoinduced Electron Transfer (PeT) [1]. In the unreacted state, the electron-rich azide group quenches the fluorophore. Upon cycloaddition, the conversion of the azide to a 1,2,3-triazole shifts the Highest Occupied Molecular Orbital (HOMO) energy level, disabling the PeT quenching and resulting in a massive (up to 280-fold) fluorescence enhancement [1][2]. This enables "no-wash" imaging, serving as a self-validating indicator of reaction efficiency.

PeT_Mechanism A Fluorogenic Azide (PeT Quenched - OFF) B Click Reaction (Alkyne Addition) A->B C Triazole Formation (HOMO Shift) B->C D Fluorescence Emission (Signal ON) C->D

Photoinduced Electron Transfer (PeT) mechanism in fluorogenic azides.

Comparative Data Analysis

The table below synthesizes quantitative performance metrics across different classes of fluorescent azide probes. When designing an assay, researchers must balance reaction kinetics against the need for wash-free imaging.

Probe ClassExample ProbeReaction ModalityEx/Em (nm)Rate Constant (

,

)
Fluorescence EnhancementPrimary Application
Standard Azide Alexa Fluor 488 AzideCuAAC490 / 525~ 10 - 501x (None)In vitro lysate labeling (requires washing)
Standard Azide Cy3 AzideCuAAC555 / 570~ 10 - 501x (None)Fixed cell imaging (requires washing)
Fluorogenic Azide CalFluor 488CuAAC495 / 517~ 15 - 60> 100xLive/Fixed cell no-wash imaging [1]
Fluorogenic Azide CalFluor 555CuAAC550 / 565~ 15 - 60> 150xLive/Fixed cell no-wash imaging [1]
SPAAC Probe DBCO-Fluorophore + AzideSPAACVariable0.3 - 1.21x (None)Live cell surface tracking [3]
SPAAC Probe DIFO-Fluorophore + AzideSPAACVariable~ 0.071x (None)In vivo dynamic imaging[4]

Data synthesized from established kinetic studies and probe validation reports [1][3][4].

Experimental Validation Protocols

To ensure scientific integrity, every click reaction assay must be treated as a self-validating system. The following protocols detail how to objectively measure click efficiency using both in vitro and intracellular models.

Protocol A: In Vitro Kinetic Validation (Fluorogenic Assay)

Objective: To quantify the pseudo-first-order reaction kinetics of a fluorogenic azide probe prior to complex cellular assays. Causality Note: We use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand. THPTA coordinates Cu(I), accelerating the reaction while simultaneously shielding biomolecules from copper-catalyzed oxidative damage.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the target alkyne (e.g., propargyl alcohol) and a 1 mM stock of the fluorogenic azide (e.g., CalFluor 488) in DMSO.

  • Catalyst Complex Formulation: Mix 100 mM

    
     with 500 mM THPTA ligand in a 1:5 molar ratio. Allow to sit for 5 minutes. Why? Pre-complexing ensures no free Cu(II) is available to precipitate or cause off-target oxidation.
    
  • Reaction Assembly: In a black 96-well microplate, add:

    • 80 µL of PBS (pH 7.4)

    • 10 µL of target alkyne (final conc. 1 mM)

    • 5 µL of fluorogenic azide (final conc. 50 µM)

  • Initiation: Add 5 µL of a freshly prepared 100 mM Sodium Ascorbate solution, followed immediately by 5 µL of the

    
    /THPTA complex.
    
  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex 490 nm / Em 520 nm). Record fluorescence intensity every 30 seconds for 30 minutes.

  • Validation Control: Include a well lacking the target alkyne. A successful fluorogenic probe will show

    
     fluorescence increase in the control well, validating that the signal is strictly cycloaddition-dependent.
    
Protocol B: Intracellular No-Wash Imaging Validation

Objective: To validate the efficiency of the azide probe in a complex intracellular environment using metabolically labeled glycans.

Step-by-Step Methodology:

  • Metabolic Labeling: Seed HEK293T cells in a glass-bottom dish. Incubate with 50 µM

    
     (an alkyne-tagged mannosamine derivative) for 48 hours to incorporate alkynes into cell-surface sialic acids.
    
  • Negative Control: Treat a parallel dish with

    
     (lacks the alkyne group). This is critical to validate that the azide probe does not bind non-specifically to cellular structures.
    
  • Washing: Wash cells gently 3x with PBS.

  • Click Cocktail Incubation: Apply the CuAAC reaction cocktail directly to the live cells: 1 µM CalFluor Azide, 50 µM

    
    , 250 µM THPTA, and 2.5 mM Sodium Ascorbate in PBS.
    
  • Incubation: Incubate at Room Temperature for 15 minutes in the dark.

  • Direct Imaging: Transfer the dish directly to a confocal microscope without washing.

  • Evaluation: High reaction efficiency is validated if the

    
     cells exhibit intense membrane fluorescence, while the 
    
    
    
    control cells remain dark, proving the PeT quenching is intact and the reaction is highly specific[1].

Workflow A Alkyne-Tagged Biomolecule C CuAAC Pathway (Cu(I) Catalyst) A->C Terminal Alkyne D SPAAC Pathway (Strained Alkyne) A->D Cyclooctyne B Fluorescent Azide Probe B->C B->D E Triazole Product (Fluorescent Conjugate) C->E D->E F Signal Detection (Microscopy/FACS) E->F

Workflow comparison of CuAAC and SPAAC for bioorthogonal labeling.

Conclusion & Best Practices

When validating click reaction efficiency, the choice of probe dictates the workflow. Standard fluorescent azides require stringent washing protocols that can compromise cellular architecture and reduce throughput. Transitioning to fluorogenic azides (like the CalFluor series) leveraging the PeT mechanism provides a self-validating, wash-free alternative that drastically improves the S/N ratio [1][5].

For applications where copper toxicity is an absolute contraindication (e.g., long-term in vivo tracking), SPAAC remains the gold standard, though researchers must account for its inherently slower reaction kinetics by optimizing buffer pH and utilizing highly reactive cyclooctynes like DBCO or BCN [3][4].

References

  • CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum. Journal of the American Chemical Society (via PMC).[Link]

  • Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews.[Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. R Discovery.[Link]

  • Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences (PNAS).[Link]

Crystal structure analysis of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration and solid-state packing of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine derivatives presents a unique and significant crystallographic challenge. These bifunctional molecules—featuring a primary amine and a terminal alkyne—are highly sought-after building blocks in click chemistry (CuAAC) for synthesizing complex pharmacophores, such as [1].

However, the conformational flexibility of the cyclohexane ring (chair-to-boat transitions) combined with the freely rotating propargyl ether tail introduces high entropic penalties during crystallization. Consequently, these compounds frequently yield microcrystalline powders rather than the large, well-ordered single crystals required for traditional X-ray diffraction.

This guide objectively compares the performance of three structural analysis modalities—Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD)—providing a self-validating experimental workflow for researchers handling these flexible derivatives.

Comparative Analysis of Structural Determination Methods

To establish a robust analytical pipeline, we must evaluate the physical principles and limitations of each technique when applied to highly flexible aliphatic amines.

1. SCXRD (The Gold Standard) SCXRD relies on the weak interaction between X-ray photons and electron clouds. While it provides definitive absolute stereochemistry and is the industry standard, it[2]. For alkyne-functionalized cyclohexylamines, growing crystals of this size often requires months of exhaustive solvent screening and thermal cycling.

2. MicroED (The Microcrystalline Solution) Electrons interact with the electrostatic potential of both atomic nuclei and electrons, making their [3]. MicroED can determine high-resolution structures from nano-crystals (100 nm – 1 µm) that are [4] in traditional workflows. Crucially, MicroED is exceptionally sensitive to hydrogen atom positions, which is vital for mapping the complex hydrogen-bonding networks of the primary amine group.

3. PXRD (The Bulk Validator) While PXRD struggles to provide ab initio 3D atomic resolution for flexible organic molecules, it is an indispensable tool for ensuring scientific integrity. It guarantees that the microscopic crystal selected for SCXRD or MicroED is representative of the bulk synthesized material, ruling out polymorphic anomalies.

Quantitative Performance Comparison
ParameterSCXRDMicroEDPXRD
Optimal Crystal Size > 10 µm100 nm – 1 µmBulk powder
Radiation Source X-rays (Photons)ElectronsX-rays (Photons)
Beam Interaction Weak (Electron cloud)Strong (Electrostatic potential)Weak (Electron cloud)
Data Collection Time 2 – 24 hours5 – 30 minutes10 – 60 minutes
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 Å> 2.0 Å (3D modeling difficult)
H-Atom Visibility Good (requires high res)ExcellentPoor

Self-Validating Experimental Protocol

As a best practice in structural biology and materials science, never assume a single crystal represents your entire synthetic batch. The following protocol integrates bulk validation with targeted 3D structure determination.

Step 1: Crystallization & Bulk Validation (PXRD)
  • Solvent Triage: Dissolve the 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine derivative in a minimal volume of a moderately polar solvent (e.g., ethyl acetate).

  • Vapor Diffusion: Induce crystallization via vapor diffusion using a non-polar antisolvent (e.g., pentane) at 4°C. Causality: Lowering the temperature minimizes the thermal motion of the flexible propargyl tail, reducing the entropic barrier to nucleation.

  • Validation: Harvest the resulting solid and immediately perform PXRD. Compare the experimental diffractogram against simulated powder patterns (generated post-3D structure solution) to confirm bulk phase purity.

Step 2: Method Triage & Sample Preparation

Inspect the sample under a polarized light microscope to dictate the next analytical step:

  • If crystals are >10 µm (SCXRD): Coat a single crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop. Flash-cool to 100 K in a liquid nitrogen stream. Causality: Flash-cooling freezes the flexible cyclohexane ring in its lowest-energy chair conformation, preventing dynamic disorder during data collection.

  • If crystals are <1 µm (MicroED): Suspend the microcrystalline powder in liquid nitrogen. Deposit 2 µL of the suspension onto a glow-discharged carbon-coated copper TEM grid. Blot away excess solvent and plunge-freeze in liquid ethane. Causality: Plunge-freezing[3] by trapping reactive radicals generated during beam exposure and preserving the hydration state of the lattice.

Step 3: Data Collection & Refinement
  • MicroED Acquisition: Insert the grid into a cryo-TEM operating at 200 kV. Collect continuous rotation electron diffraction (cRED) data spanning a 120° wedge at a rate of 0.5°/s.

  • SCXRD Acquisition: Collect data on a diffractometer equipped with a Cu-Kα microfocus source.

  • Refinement: Integrate data using DIALS. Solve the phase problem using direct methods (SHELXT) and refine the structure (SHELXL). Critical Note for MicroED: You must ensure atomic scattering factors in your refinement software are explicitly set to electron scattering, not X-ray scattering, to prevent severe R-factor inflation.

Workflow Visualization

G Syn Synthesis of 4-(Prop-2-yn-1-yloxy) cyclohexan-1-amine Cryst Crystallization Screening (Vapor Diffusion / Evaporation) Syn->Cryst Check Crystal Size Assessment Cryst->Check SCXRD SCXRD Analysis (>10 μm crystals) Check->SCXRD Large MicroED MicroED Analysis (100 nm - 1 μm crystals) Check->MicroED Nano/Micro PXRD PXRD Analysis (Powder / Bulk Purity) Check->PXRD Powder Data Data Integration & Structure Refinement (SHELXL / OLEX2) SCXRD->Data MicroED->Data PXRD->Data Validation

Workflow for structural determination of alkyne-functionalized cyclohexylamines.

References

  • Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs) . ACS Omega. URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples . Frontiers in Molecular Biosciences. URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals . IUCrJ / NIH PMC. URL:[Link]

  • Obtaining Crystal Structures of Drug Compounds With Microcrystal Electron Diffraction . Technology Networks. URL:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research . Creative Biostructure. URL:[Link]

Sources

Metabolic Stability of Ether vs. Ester Linkers in Cyclohexane Scaffolds

[1]

Executive Summary

In medicinal chemistry, the choice between an ester and an ether linker attached to a cyclohexane scaffold is a pivotal decision that dictates the pharmacokinetic (PK) profile of a drug candidate. While esters are often utilized as prodrug handles due to their susceptibility to hydrolysis, ethers are generally employed to enhance metabolic stability and oral bioavailability.

This guide objectively compares these two linkers, focusing on their degradation mechanisms within the cyclohexane context. The consensus in the field is that ether linkers offer superior metabolic stability against plasma and hepatic hydrolysis compared to esters. However, ethers shift the metabolic liability from hydrolases to cytochrome P450 (CYP) oxidases, a nuance that requires specific optimization strategies.

Mechanistic Comparison: The "Why" Behind the Stability

To engineer stable drugs, one must understand the specific enzymatic machinery targeting these functional groups.

The Ester Liability: Hydrolysis

Esters attached to cyclohexane rings are primary targets for Carboxylesterases (CES1 and CES2) found abundantly in the liver and plasma.

  • Mechanism: Nucleophilic attack by the catalytic serine residue of the esterase on the carbonyl carbon.

  • Cyclohexane Influence: The stability of a cyclohexane ester is heavily dependent on steric hindrance. An ester in the equatorial position is more accessible to enzymes and hydrolyzes faster than one in the axial position (due to 1,3-diaxial interactions shielding the carbonyl). Despite this, even sterically hindered esters are often cleaved too rapidly for non-prodrug applications.

The Ether Advantage: Oxidative Dealkylation

Ethers are immune to esterases. Their primary clearance pathway is O-dealkylation mediated by CYP450 enzymes (primarily CYP3A4 and CYP2D6).

  • Mechanism: Hydrogen atom abstraction (HAT) from the carbon

    
     to the oxygen, followed by "oxygen rebound" to form an unstable hemiacetal, which spontaneously collapses into an alcohol and an aldehyde/ketone.
    
  • Cyclohexane Influence: The cyclohexane ring generally lacks the activated benzylic protons that make aryl ethers unstable. Consequently, cycloalkyl ethers often demonstrate a lower intrinsic clearance (

    
    ) compared to their ester counterparts, unless the 
    
    
    -carbon is highly accessible.
Visualization of Metabolic Pathways

MetabolicPathwaysFigure 1: Comparative Metabolic Pathways of Cyclohexane LinkersEsterCyclohexylEster ScaffoldCESCarboxylesterases(CES1/CES2)Ester->CESRapid HydrolysisEtherCyclohexylEther ScaffoldCYPCytochrome P450(CYP3A4/2D6)Ether->CYPSlow Oxidation(Rate Limiting)AcidCyclohexanecarboxylicAcid + AlcoholCES->AcidNucleophilicAttackHemiacetalUnstableHemiacetalCYP->HemiacetalAlpha-HydroxylationAlcoholCyclohexanol+ AldehydeHemiacetal->AlcoholSpontaneousCollapse

Figure 1: Comparative metabolic pathways showing the rapid hydrolytic cleavage of esters versus the multi-step oxidative degradation of ethers.

Comparative Performance Data

The following data summarizes general trends observed in structure-activity relationship (SAR) studies involving cyclohexane scaffolds (e.g., bioisostere replacement in soluble epoxide hydrolase inhibitors).

ParameterCyclohexyl Ester LinkerCyclohexyl Ether LinkerImpact on Drug Design
Primary Enzyme Carboxylesterases (Plasma/Liver)CYP450 (Liver Microsomes)Esters degrade in plasma; Ethers require liver metabolism.
Plasma Stability (

)
Low (< 30 min typical)High (> 240 min typical)Ethers allow for systemic exposure; Esters act as prodrugs.
Microsomal Stability (

)
High Clearance (Rapid)Low to Moderate ClearanceEthers generally extend in vivo half-life.
Lipophilicity (LogD) ModerateModerate to HighEthers may increase LogD, potentially increasing non-specific binding.
Bioavailability (

)
Low (unless prodrug)Moderate to HighEthers are preferred for oral efficacy.

Key Insight: In a direct comparison of inhibitors, replacing a cyclohexyl ester with an ether analog often results in a >2.5-fold increase in metabolic stability while maintaining potency, provided the ether oxygen retains necessary hydrogen bond acceptor capability [1].

Experimental Protocols for Validation

To empirically verify the stability of your specific scaffold, the following self-validating protocols are recommended.

Microsomal Stability Assay (Liver)

This assay determines intrinsic clearance (

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]

Protocol Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO) and NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove aliquots (e.g., 50 µL).
    
  • Quenching: Immediately dispense aliquot into cold Stop Solution (150 µL ACN + IS) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .
Plasma Stability Assay

Crucial for ester-containing compounds to assess systemic hydrolysis.

Protocol Workflow:

  • Incubation: Spike test compound (1 µM) into fresh plasma (Human/Rat) pre-warmed to 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Mix with ACN containing IS (ratio 1:3).

  • Control: Run a parallel incubation with a known esterase inhibitor (e.g., BNPP) to confirm esterase-mediated cleavage.

  • Analysis: LC-MS/MS quantification.

Assay Workflow Diagram

AssayWorkflowFigure 2: Step-by-Step Experimental Workflow for Stability Testingcluster_0Incubation PhaseStartStart: Test Compound(1 µM)MicrosomesLiver Microsomes+ NADPH (37°C)Start->MicrosomesPlasmaPlasma(37°C)Start->PlasmaSamplingTimepoint Sampling(0, 15, 30, 60 min)Microsomes->SamplingPlasma->SamplingQuenchQuench with Cold ACN+ Internal StandardSampling->QuenchAnalysisLC-MS/MS Analysis(Parent Depletion)Quench->AnalysisResultCalculate CL_int & t_1/2Analysis->Result

Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes and plasma.

Decision Framework: When to Use Which?

  • Targeting Oral Bioavailability?

    • Choose Ether. The high susceptibility of esters to first-pass metabolism (intestine/liver) usually precludes adequate systemic exposure.

  • Designing a Prodrug?

    • Choose Ester. If the parent acid is the active species and requires improved permeability, an ester linker is ideal. Ensure the ester is not too sterically hindered (e.g., avoid tertiary alpha-carbons) to allow release.

  • Metabolic Soft Spot Identification?

    • If the Ether is unstable, it is likely due to CYP-mediated O-dealkylation.

    • Solution: Deuterate the

      
      -carbon or introduce steric bulk (e.g., gem-dimethyl) adjacent to the oxygen to block HAT [2].
      
  • Lipophilicity Concerns?

    • Ethers are more lipophilic than esters. If LogD is too high (>4), consider using an Oxetane as a bioisostere. Oxetanes reduce lipophilicity and block metabolism while mimicking the ether's geometry [3].

References

  • Kim, I. et al. (2007). Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase.[2] Journal of Medicinal Chemistry. Link

  • Müller, F. et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE). Journal of Medicinal Chemistry. Link

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Bioisosteres in Drug Discovery.[3] Angewandte Chemie International Edition. Link

  • Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard Reference for Microsomal Assay Protocols).

Benchmarking 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine Against Standard Alkyl Diamines: A Guide to Next-Generation Rigid Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the choice of chemical linker dictates not only the synthetic efficiency of the workflow but also the pharmacokinetic stability and target-binding affinity of the final conjugate. For decades, standard alkyl diamines (e.g., 1,4-diaminobutane, hexamethylenediamine) served as the default spacers. However, their homobifunctional nature and extreme conformational flexibility introduce significant synthetic and thermodynamic bottlenecks.

This guide benchmarks standard alkyl diamines against a next-generation rigid heterobifunctional linker: 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine . By synthesizing technical accuracy with field-proven insights, we will explore the causality behind why rigid, click-ready scaffolds are replacing flexible diamines in modern medicinal chemistry.

Structural & Mechanistic Paradigm Shift

The transition from alkyl diamines to 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is driven by two fundamental chemical principles: orthogonal reactivity and conformational restriction .

The Limitations of Alkyl Diamines

Standard alkyl diamines are homobifunctional, meaning both termini possess identical primary amines. When attempting to link two different biomolecules, diamines inherently risk homodimerization (crosslinking two identical molecules). To prevent this, researchers must employ cumbersome protection/deprotection strategies (e.g., Boc-monoprotection), which drastically reduce overall yield. Furthermore, their linear, flexible hydrocarbon chains incur a high entropic penalty upon target binding, as the molecule must "freeze" into a single conformation from a highly dynamic state.

The Heterobifunctional Advantage

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine resolves these issues through its inherent structure:

  • Orthogonal Reactivity: It features a primary amine at one terminus and a propargyl ether (terminal alkyne) at the other. This allows for sequential, highly specific conjugations—first via amide coupling, then via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1]—without any protection or deprotection steps.

  • Conformational Rigidity: The cyclohexane core restricts the number of rotatable bonds. In PROTAC and ADC design, rigid linkers reduce the entropic penalty of ternary complex formation, often leading to higher binding affinities [2].

  • Steric Shielding: Much like the well-documented stabilizing effect of the cyclohexane ring in SMCC crosslinkers, the cyclic core sterically hinders the approach of water molecules and proteases, thereby increasing the plasma stability of the adjacent conjugated bonds [3].

Comparative Performance Data

The following table summarizes the quantitative and qualitative benchmarking data between standard alkyl diamines and 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine in a standard heteroconjugation workflow.

Performance MetricStandard Alkyl Diamines (e.g., Hexamethylenediamine)4-(Prop-2-yn-1-yloxy)cyclohexan-1-amineCausality / Mechanism
Synthesis Steps (Heteroconjugation) 5-6 steps (Requires Boc-protection & alkyne derivatization)2 steps (Direct Amide Coupling + CuAAC)Inherent orthogonal reactivity eliminates the need for protecting groups.
Homodimerization Risk High (>30% without protection)Negligible (<1%)The alkyne moiety is completely unreactive toward NHS-esters/carboxylic acids.
Entropic Penalty (Binding) High (Highly flexible linear chain)Low (Conformationally restricted)The cyclohexane ring reduces the degrees of freedom (rotatable bonds) [2].
Plasma Stability (Hydrolysis) Moderate (Exposed amide bonds)High (Sterically shielded)The bulky cyclohexane ring sterically hinders hydrolytic enzymes and water molecules [3].
Overall Conjugation Yield 25% - 40% (Compounded losses over multiple steps)80% - 95% (High-efficiency click chemistry)Fewer synthetic steps and the thermodynamic favorability of the triazole formation.

Visualizing the Workflows

To understand the operational impact of these structural differences, we must map the conjugation pathways. The diagrams below illustrate the streamlined workflow enabled by orthogonal reactivity versus the multi-step bottleneck of homobifunctional diamines.

G A Target Protein (NHS-Ester Activated) C Amide-Linked Alkyne Intermediate A->C Amide Coupling B 4-(Prop-2-yn-1-yloxy) cyclohexan-1-amine B->C E Final Bioconjugate (Triazole Linkage) C->E CuAAC Click Reaction D Azide-Functionalized Payload D->E

Conjugation pathway of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine showing orthogonal reactivity.

G cluster_0 Standard Alkyl Diamine Workflow cluster_1 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine Workflow A1 Alkyl Diamine A2 Boc-Monoprotection A1->A2 A3 Amide Coupling A2->A3 A4 TFA Deprotection A3->A4 A5 Alkyne Derivatization A4->A5 A6 CuAAC Click A5->A6 B1 Cyclohexyl Alkyne-Amine B2 Amide Coupling B1->B2 B3 CuAAC Click B2->B3

Workflow comparison: Flexible Homobifunctional vs. Rigid Heterobifunctional Linkers.

Experimental Protocols: A Self-Validating System

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodology details the two-step conjugation using 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine, incorporating critical analytical checkpoints to ensure scientific integrity.

Phase 1: Amide Coupling (Activation & Conjugation)

Objective: Covalently attach the linker to an NHS-ester activated target molecule (e.g., a PROTAC E3 ligase ligand).

  • Preparation: Dissolve the NHS-ester activated target molecule (1.0 eq) in anhydrous DMSO to a concentration of 10 mM.

  • Linker Addition: Add 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine (1.2 eq) to the solution. Expert Insight: A slight excess ensures complete consumption of the valuable target molecule. Because the linker has only one amine, there is zero risk of crosslinking, unlike with alkyl diamines.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to maintain basicity and drive the nucleophilic attack.

  • Incubation: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Aliquot 1 µL of the reaction mixture and analyze via LC-MS. You should observe a single major peak corresponding to the mass of the 1:1 amide-linked alkyne intermediate. If unreacted NHS-ester remains, extend incubation by 1 hour.

  • Purification: Purify the intermediate using preparative HPLC to remove excess linker and DIPEA. Lyophilize the product.

Phase 2: CuAAC Click Reaction

Objective: Conjugate the alkyne-functionalized intermediate to an azide-bearing payload.

  • Solvent Setup: Dissolve the lyophilized alkyne intermediate (1.0 eq) and the azide-functionalized payload (1.1 eq) in a 1:1 mixture of tert-butanol and water (or PBS if working with sensitive biomolecules).

  • Catalyst Preparation: In a separate vial, pre-mix CuSO4 (0.1 eq) with THPTA ligand (0.5 eq). Expert Insight: Pre-complexing copper with THPTA prevents Cu(II) from inducing oxidative damage to the biomolecules and accelerates the reduction to the active Cu(I) species.

  • Initiation: Add the Cu-THPTA complex to the main reaction vial, followed immediately by sodium ascorbate (0.5 eq) to reduce Cu(II) to Cu(I).

  • Incubation: Stir at room temperature for 1-2 hours. The reaction is highly bioorthogonal and driven to completion by the thermodynamic stability of the resulting 1,2,3-triazole ring.

  • Final Validation: Confirm the formation of the triazole-linked bioconjugate via LC-MS or SDS-PAGE (depending on the molecular weight of the target).

Conclusion

Benchmarking 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine against standard alkyl diamines reveals a clear operational and thermodynamic superiority for the former in complex bioconjugation tasks. By leveraging built-in orthogonal reactivity (amine/alkyne) and the steric benefits of a rigid cyclohexane core, researchers can eliminate tedious protection steps, prevent homodimerization, and synthesize highly stable, target-optimized conjugates with superior yields.

References

  • Proximity-Based Modalities for Biology and Medicine ACS Central Science URL:[Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers ACS Medicinal Chemistry Letters URL:[Link]

Safety Operating Guide

Proper Disposal Procedures: 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

[1]

Executive Safety Assessment

Immediate Action Required: This compound presents a dual-hazard profile: it is a corrosive organic base (amine moiety) and a potentially shock-sensitive precursor (terminal alkyne moiety).

The critical error in disposing of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is treating it solely as a standard organic amine.[1] Because it contains a terminal alkyne (propargyl group), it possesses a specific reactivity profile—Metal Acetylide Formation —that mandates strict segregation from specific metal salts.[1][2]

Chemical Hazard Profile
PropertyClassificationCritical Disposal Implication
Functional Group 1 Primary Amine (–NH₂)Corrosive (pH > 12). Exothermic reaction with acids.[2] Must be segregated from acidic waste streams to prevent heat generation/spattering.[1][2]
Functional Group 2 Terminal Alkyne (–C≡CH)Reactivity Hazard. Can form explosive metal acetylides upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg).[1][3]
Physical State Liquid/Low-melting SolidLikely D001 (Ignitable) and D002 (Corrosive) RCRA characteristic waste.[1][2]
Solubility Organic Solvents / WaterWater solubility increases the risk of rapid environmental mobility if spilled.[2]

Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety Rule: Before moving the container, verify the cap liner and waste stream composition. If the waste container contains copper (e.g., from Click Chemistry catalysis), do not add this amine without prior quenching.[1]

A. Segregation Protocols (Mandatory)[1][2]
  • NO Heavy Metals: Strictly segregate from waste streams containing Copper, Silver, or Mercury.[1][2]

    • Causality: Terminal alkynes react with these metal ions to precipitate metal acetylides, which are shock-sensitive explosives.[1][2][3] A dried waste container rim containing these precipitates can detonate upon opening/closing.[1][2]

  • NO Acids: Do not mix with acidic waste (e.g., HCl, H₂SO₄).[1][2]

    • Causality: Acid-base neutralization is highly exothermic.[1][2] In a closed waste drum, this rapid heat evolution can pressurize the vessel or ignite flammable solvent vapors present in the headspace.[1]

  • NO Oxidizers: Keep away from peroxides or nitric acid to prevent uncontrolled oxidation of the amine or alkyne functionalities.[1][2]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

  • Cap: Polypropylene cap with a Teflon (PTFE) liner.[1][2]

  • Prohibited: Metal cans or containers with metal caps/liners (risk of acetylide formation on the metal surface).[2]

Disposal Workflows

Scenario A: Disposal of Pure/Unused Stock

Do not quench or treat pure stock. The safest route for high-purity reagents is disposal in the original manufacturer container to minimize exposure and transfer risks.

  • Seal: Ensure the original container is tightly sealed with a non-metal cap.[1][2]

  • Bag: Place the container inside a clear, sealable polyethylene bag (secondary containment).

  • Label: Affix a hazardous waste tag detailing:

    • Chemical Name: 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine[1]

    • Hazards: Corrosive, Flammable.[1][2][4][5]

    • Note: "Contains Terminal Alkyne - NO COPPER/SILVER CONTACT."[1][2]

Scenario B: Disposal of Reaction Mixtures (e.g., "Click" Chemistry)

If this amine was used in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the waste stream likely contains copper ions.[1] This creates an immediate explosion hazard.[1][2]

  • Chelation (The Safety Lock): Before disposal, add a chelating agent (e.g., EDTA or excess ammonia) to the reaction mixture.[1][2] This binds the copper ions, preventing them from reacting with the excess alkyne to form explosive copper acetylides.[1]

  • Dilution: Dilute the mixture with a compatible organic solvent (e.g., Ethanol or Acetone) to reduce the concentration of reactive species.[1][2]

  • Waste Stream: Dispose of as "Flammable/Corrosive Organic Waste."

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for safe disposal.

DisposalWorkflowStartWaste Generation:4-(Prop-2-yn-1-yloxy)cyclohexan-1-amineCheckStateIs it Pure Stock or Reaction Mixture?Start->CheckStatePureStockPure StockCheckState->PureStockRxnMixReaction MixtureCheckState->RxnMixOrigContainerSeal in Original Container(No Metal Caps)PureStock->OrigContainerLabelPureLabel: D001 (Ignitable)D002 (Corrosive)OrigContainer->LabelPureFinalWasteDispose as Organic Basic Waste(RCRA Satellite Accumulation)LabelPure->FinalWasteCheckCuDoes mixture containCopper/Silver ions?RxnMix->CheckCuYesCuYES (High Risk)CheckCu->YesCuClick ChemNoCuNOCheckCu->NoCuChelateSTEP 1: Add EDTA/Ammonia(Sequester Metals)YesCu->ChelateDiluteSTEP 2: Dilute with SolventChelate->DiluteSegregateSegregate from ACIDS(Prevent Exotherm)Dilute->SegregateNoCu->SegregateSegregate->FinalWaste

Caption: Decision tree for segregating pure stock from high-risk metal-catalyzed reaction waste.

Regulatory Compliance & Waste Codes (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Characteristic Waste Codes:

    • D001 (Ignitable): If the flashpoint is < 60°C (common for low molecular weight organic amines/ethers).[2]

    • D002 (Corrosive): Aqueous solutions with pH ≥ 12.[1][2]5. Even if non-aqueous, EHS often classifies amines as D002 for segregation purposes.[1][2]

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.[2]

    • Containers must remain closed except when adding waste (prevents volatile release and moisture absorption).[1][2]

Emergency Response (Spills)

  • Small Spill (< 100 mL):

    • Ventilate: Open fume hoods; clear the immediate area.[1][2]

    • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2]

    • Absorb: Use a non-combustible absorbent (vermiculite or clay).[1][2] Do not use paper towels if the substance is concentrated, as amines can react with cellulose.[1]

    • Neutralize: Wipe the area with a dilute weak acid (e.g., 5% citric acid) to neutralize amine residues, then wash with soap and water.[1][2]

  • Skin Contact: Immediate flushing with water for 15 minutes.[1][2][6] Amine burns can be deceptive; they may not hurt immediately but cause deep tissue damage.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]

  • University of Wisconsin–Madison. (2024).[1][2] Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide. EHS Department.[1][2][3][5][7] [Link]

A Comprehensive Guide to the Safe Handling of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Personnel

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine, a compound that, like many amines, presents a significant hazard profile that demands rigorous adherence to safety protocols. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and actionable understanding of the risks involved and the measures required to mitigate them.

Hazard Analysis: Understanding the Risks

4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine is a corrosive and flammable substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or in contact with skin, and may cause an allergic skin reaction.[2] Inhalation of its vapors can be harmful and may cause respiratory irritation.[2][3] Furthermore, there is a suspicion that this compound may damage fertility or the unborn child.[2][1]

The amine functional group contributes to its basic and corrosive nature, reacting violently with acids and strong oxidizers.[2][4][5] The presence of a propargyl ether introduces a degree of flammability, with a flash point that necessitates strict control of ignition sources.[2][3] The compound's vapor can form explosive mixtures with air.[3][5]

Key Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and respiratory tract.[2][4][5]

  • Flammable: Flammable liquid and vapor.[2][1][3]

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[2][1][3]

  • Sensitizer: May cause an allergic skin reaction.[2]

  • Reproductive Hazard: Suspected of damaging fertility or the unborn child.[2][1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive and toxic nature of this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

Body Part Required PPE Rationale & Specifications
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid which can cause permanent eye damage.[1] Standard safety glasses are insufficient.
Skin/Body Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - consult glove manufacturer's resistance chart), a flame-retardant lab coat, and an apron.Prevents skin contact, which can cause severe burns and systemic toxicity through absorption.[2][1][3] Contaminated clothing must be removed immediately.[2]
Respiratory Use in a certified chemical fume hood is mandatory. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]Protects against inhalation of harmful vapors that can cause respiratory tract irritation and damage.[2][3]
Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural workflow is designed to minimize exposure and mitigate risks at every stage of handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS 1. Review SDS & Procedures Don PPE 2. Don Full PPE Review SDS->Don PPE Prepare Hood 3. Prepare Fume Hood Don PPE->Prepare Hood Dispense 4. Dispense Chemical Prepare Hood->Dispense Reaction 5. Perform Reaction Dispense->Reaction Monitor 6. Monitor for Spills Reaction->Monitor Decontaminate 7. Decontaminate Glassware Monitor->Decontaminate Dispose Waste 8. Dispose of Waste Decontaminate->Dispose Waste Doff PPE 9. Doff & Dispose PPE Dispose Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Safe Handling Workflow for 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine

Step-by-Step Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).[1]

    • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]

    • Don all required PPE as outlined in the table above.[1]

    • Work exclusively within a certified chemical fume hood.[3][7]

  • Handling the Chemical:

    • Keep the container tightly closed when not in use.[2][3]

    • Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[1][3]

    • Use only non-sparking tools.[1][3]

    • Avoid creating mists or vapors.[2]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Eliminate all ignition sources.[2]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[2]

    • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.[8]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.[3]

    • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine and its containers poses a significant risk.

  • Waste Characterization: Unused product and spill cleanup residues are considered hazardous waste due to corrosivity and ignitability.[2]

  • Container Disposal: Do not reuse empty containers. They retain product residue and vapors, and all hazard warnings must be observed until they are thoroughly cleaned or properly disposed of.

  • Disposal Procedure: All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Never mix with other waste.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-(Prop-2-yn-1-yloxy)cyclohexan-1-amine, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Safety Data Sheet. (2015, June 11). CHEMTRON SUPPLY CORPORATION.
  • Safety Data Sheet. (2026, January 08). Ricca Chemical Company.
  • SAFETY DATA SHEET. (2025, May 06). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Material Safety Data Sheet. (2005, October 03). Cole-Parmer.
  • Hazardous Substance Fact Sheet. NJ.gov.
  • SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
  • safety data sheet. Enamine.
  • Cyclohexylamine - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • ICSC 0245 - CYCLOHEXYLAMINE. International Chemical Safety Cards (ICSCs).

Sources

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